molecular formula C13H16N2O2 B3098953 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide CAS No. 134676-35-0

3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide

Cat. No.: B3098953
CAS No.: 134676-35-0
M. Wt: 232.28 g/mol
InChI Key: JOYASYZSAJXRBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-15(17-2)13(16)8-7-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYASYZSAJXRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCC1=CNC2=CC=CC=C21)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601265566
Record name N-Methoxy-N-methyl-1H-indole-3-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134676-35-0
Record name N-Methoxy-N-methyl-1H-indole-3-propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134676-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methoxy-N-methyl-1H-indole-3-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthetic pathways to 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide, a key Weinreb amide intermediate in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document details the underlying chemical principles, compares common synthetic strategies, and offers detailed experimental protocols.

Introduction

3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide, also known as the Weinreb amide of indole-3-propionic acid, is a versatile building block in medicinal chemistry and organic synthesis. Its utility stems from the N-methoxy-N-methylamide functionality, which allows for the controlled addition of organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. This attribute makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including potential therapeutic agents.

This guide will explore the primary synthetic routes to this compound, focusing on the direct coupling of indole-3-propionic acid with N,O-dimethylhydroxylamine and the two-step process involving the formation of an acyl chloride intermediate.

Synthetic Strategies: A Comparative Analysis

The synthesis of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide fundamentally involves the formation of an amide bond between indole-3-propionic acid and N,O-dimethylhydroxylamine. The choice of synthetic route often depends on the desired scale, available reagents, and the need to avoid potential side reactions involving the indole nucleus.

Route 1: Direct Amide Coupling

This approach involves the activation of the carboxylic acid group of indole-3-propionic acid in the presence of N,O-dimethylhydroxylamine. Various coupling reagents can be employed to facilitate this transformation.

  • Carbodiimide-Mediated Coupling (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as N-hydroxybenzotriazole (HOBt) is a widely used method for amide bond formation.[1] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions. This active ester is then readily attacked by the amine to form the desired amide. The water-soluble nature of the EDC byproducts simplifies purification.[1]

  • 1,1'-Carbonyldiimidazole (CDI) Coupling: CDI is another effective coupling reagent that activates the carboxylic acid by forming a reactive acylimidazolide intermediate. This method is often advantageous due to the clean reaction profile, with the byproducts being imidazole and carbon dioxide.

Route 2: Acyl Chloride Formation Followed by Amidation

This two-step approach first involves the conversion of indole-3-propionic acid to its corresponding acyl chloride, which is a highly reactive electrophile. This is typically achieved using reagents like oxalyl chloride or thionyl chloride. The resulting acyl chloride is then reacted with N,O-dimethylhydroxylamine to furnish the Weinreb amide.

Causality Behind Experimental Choices:

The indole ring is susceptible to reaction under strongly acidic or electrophilic conditions. Therefore, the choice of reagents and reaction conditions is critical to avoid unwanted side reactions on the indole nucleus.

  • Direct coupling methods (Route 1) are often preferred as they are generally milder than the conditions required for acyl chloride formation. The use of coupling agents like EDC/HOBt or CDI proceeds under neutral or slightly basic conditions, which helps to preserve the integrity of the indole ring.

  • When employing Route 2 , the use of oxalyl chloride is often favored over thionyl chloride as the byproducts (CO and CO2) are gaseous and easily removed. The reaction is typically carried out at low temperatures to minimize potential side reactions. It is crucial to use a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the HCl generated during the reaction of the acyl chloride with N,O-dimethylhydroxylamine hydrochloride.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide.

Protocol 1: Synthesis via EDC/HOBt Coupling

This protocol is adapted from standard peptide coupling procedures.[1]

Diagram of the EDC/HOBt Coupling Workflow:

G cluster_0 Reaction Setup cluster_1 Activation cluster_2 Reaction cluster_3 Workup & Purification A Indole-3-propionic acid, N,O-dimethylhydroxylamine HCl, HOBt in DCM/DMF B Add EDC at 0°C A->B 1. Add Reagents C Stir at RT B->C 2. Activate Carboxylic Acid D Aqueous Wash C->D 3. Reaction Completion E Column Chromatography D->E 4. Isolate Product

Caption: Workflow for EDC/HOBt mediated synthesis.

Materials:

  • Indole-3-propionic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of indole-3-propionic acid (1.0 equivalent) in anhydrous DCM or DMF, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and HOBt (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA (2.5 equivalents) dropwise to the stirred solution.

  • Add EDC (1.2 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide.

Protocol 2: Synthesis via Acyl Chloride Intermediate

This protocol is based on the general procedure for converting carboxylic acids to Weinreb amides via their acyl chlorides.

Diagram of the Acyl Chloride Route Workflow:

G cluster_0 Acyl Chloride Formation cluster_1 Amidation cluster_2 Workup & Purification A Indole-3-propionic acid + Oxalyl Chloride in DCM B Add N,O-dimethylhydroxylamine HCl and Triethylamine at 0°C A->B 1. Form Acyl Chloride C Aqueous Wash B->C 2. Form Amide D Column Chromatography C->D 3. Isolate Product

Caption: Workflow for the acyl chloride mediated synthesis.

Materials:

  • Indole-3-propionic acid

  • Oxalyl chloride or Thionyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Acyl Chloride Formation: To a solution of indole-3-propionic acid (1.0 equivalent) in anhydrous DCM at 0 °C, add a catalytic amount of DMF (1-2 drops). Then, add oxalyl chloride (1.2 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting material by TLC.

  • Amidation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.5 equivalents) in anhydrous DCM at 0 °C. Add TEA or DIPEA (3.0 equivalents) dropwise. To this mixture, add the freshly prepared solution of the acyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide.

ParameterValueReference
Molecular Formula C₁₃H₁₆N₂O₂N/A
Molecular Weight 232.28 g/mol N/A
Typical Yield 70-90%Varies with method
Appearance White to off-white solidN/A

Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show signals for the indole ring protons (in the aromatic region, ~7-8 ppm), the methylene protons of the propyl chain, and the N-methoxy and N-methyl protons as singlets.

  • ¹³C NMR: The spectrum should display resonances for the indole carbons, the carbonyl carbon of the amide, the methylene carbons of the propyl chain, and the N-methoxy and N-methyl carbons.

  • Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition.

Conclusion

The synthesis of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide can be efficiently achieved through either direct amide coupling of indole-3-propionic acid with N,O-dimethylhydroxylamine or via a two-step process involving an acyl chloride intermediate. The choice of method will depend on the specific requirements of the synthesis. Direct coupling methods are generally milder and may be preferable for sensitive substrates. Careful control of reaction conditions is essential to ensure high yields and purity, and chromatographic purification is typically required to isolate the final product. This versatile Weinreb amide serves as a valuable precursor for the synthesis of a variety of more complex molecules of interest in pharmaceutical and chemical research.

References

  • A review on the synthesis of Weinreb amides. Recent Developments in Weinreb Synthesis and their Applications. [Link]

  • Synthesis of N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. MDPI. [Link]

  • Synthesis of 2-(Indol-3-yl)-ethanone-based Arylhydrocarbon Receptor Agonist Candidates via Weinreb Amides of Indole-3-acetic Acid. Bentham Science. [Link]

  • Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. ResearchGate. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. PMC. [Link]

  • Reaction between oxalyl chloride and indole. Sciencemadness Discussion Board. [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Publishing. [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. [Link]

  • Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. MDPI. [Link]

  • Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. PubMed. [Link]

  • 3-(1H-indol-3-yl)-N-methylpropanamide. PubChem. [Link]

  • Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. MDPI. [Link]

Sources

An In-Depth Technical Guide to 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide. As a specialized derivative of indole-3-propionic acid, this compound, a Weinreb amide, holds significant potential as a versatile intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into the handling and utilization of this compound.

Introduction: The Strategic Importance of Indole Scaffolds and Weinreb Amides

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The modification of the indole core at the 3-position with a propanamide side chain offers a gateway to a diverse chemical space. The introduction of an N-methoxy-N-methylamide, commonly known as a Weinreb amide, at the terminus of this side chain further enhances the synthetic utility of the molecule.[4][5]

Weinreb amides are renowned for their stability and controlled reactivity. Unlike more reactive carboxylic acid derivatives, they can undergo clean and high-yielding reactions with organometallic reagents to produce ketones, or be selectively reduced to aldehydes.[4][5][6] This predictable reactivity makes 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide a valuable building block for the synthesis of more complex indole-containing targets.

Chemical Identity and Physicochemical Properties

Table 1: Chemical Identifiers and Computed Physicochemical Properties

PropertyValueSource
IUPAC Name 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide-
CAS Number 134676-35-0[7]
Molecular Formula C₁₃H₁₆N₂O₂[7]
Molecular Weight 232.28 g/mol [7]
Canonical SMILES CN(C(=O)CCC1=CNC2=CC=CC=C12)OC[7]
Topological Polar Surface Area (TPSA) 45.33 Ų[7]
Predicted LogP 2.12[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 2[7]
Rotatable Bonds 4[7]

Synthesis and Purification: A Protocol Driven by Mechanistic Understanding

The synthesis of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide is not extensively documented in the literature. However, a robust and reliable synthetic route can be designed based on the well-established chemistry of Weinreb amide formation. The proposed synthesis starts from the commercially available indole-3-propionic acid.

Proposed Synthetic Workflow

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Weinreb Amide Formation Indole-3-propionic_acid Indole-3-propionic acid Indole-3-propanoyl_chloride Indole-3-propanoyl chloride (Intermediate) Indole-3-propionic_acid->Indole-3-propanoyl_chloride Activation Thionyl_chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Thionyl_chloride->Indole-3-propanoyl_chloride Reagent Target_Molecule 3-(1H-indol-3-yl)-N-methoxy- N-methylpropanamide Indole-3-propanoyl_chloride->Target_Molecule Coupling N_O_dimethylhydroxylamine_HCl N,O-Dimethylhydroxylamine Hydrochloride N_O_dimethylhydroxylamine_HCl->Target_Molecule Amine Source Base Base (e.g., Pyridine, Triethylamine) Base->Target_Molecule HCl Scavenger

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Formation of Indole-3-propanoyl chloride

  • To a solution of indole-3-propionic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride or thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.

  • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction with oxalyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • The solvent and excess reagent are then removed under reduced pressure to yield the crude indole-3-propanoyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide

  • In a separate flask, a suspension of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane is treated with a non-nucleophilic base such as pyridine or triethylamine (2.2 equivalents) at 0 °C.

  • The crude indole-3-propanoyl chloride, dissolved in a minimal amount of anhydrous dichloromethane, is added dropwise to the N,O-dimethylhydroxylamine solution at 0 °C.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Indole NH: A broad singlet around 8.0-8.5 ppm. - Aromatic Protons (indole ring): Multiplets in the range of 7.0-7.8 ppm. - -CH₂- (adjacent to indole): A triplet around 3.0-3.2 ppm. - -CH₂- (adjacent to carbonyl): A triplet around 2.6-2.8 ppm. - N-OCH₃: A singlet around 3.6-3.8 ppm. - N-CH₃: A singlet around 3.1-3.3 ppm.
¹³C NMR - Carbonyl Carbon (C=O): A signal in the range of 170-175 ppm. - Indole Carbons: Signals between 110-140 ppm. - Aliphatic Carbons (-CH₂-): Signals in the range of 20-40 ppm. - N-OCH₃ Carbon: A signal around 60-62 ppm. - N-CH₃ Carbon: A signal around 32-34 ppm.
IR Spectroscopy - N-H Stretch (indole): A sharp peak around 3400 cm⁻¹. - C-H Stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹. - C=O Stretch (amide): A strong absorption band around 1650-1670 cm⁻¹. - C=C Stretch (aromatic): Peaks around 1450-1600 cm⁻¹.
Mass Spectrometry - [M+H]⁺: Expected at m/z 233.12. - [M+Na]⁺: Expected at m/z 255.10. - Fragmentation: Likely fragmentation would involve the loss of the methoxy and methyl groups from the amide, as well as cleavage of the propanamide side chain.

Chemical Reactivity and Synthetic Applications

The primary utility of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide lies in its role as a stable and versatile synthetic intermediate.

Reaction with Organometallic Reagents

The Weinreb amide functionality allows for the controlled addition of organolithium or Grignard reagents to form a stable tetrahedral intermediate. This intermediate resists further addition of the organometallic reagent and collapses upon acidic workup to yield a ketone. This provides a reliable method for the synthesis of various 1-(1H-indol-3-yl)alkan-1-ones.[4][5]

Reduction to Aldehydes

The Weinreb amide can be selectively reduced to the corresponding aldehyde, 3-(1H-indol-3-yl)propanal, using common reducing agents such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) at low temperatures.[5]

G Target_Molecule 3-(1H-indol-3-yl)-N-methoxy- N-methylpropanamide Ketone Indole-3-yl Ketone Target_Molecule->Ketone Acylation Aldehyde Indole-3-yl Aldehyde Target_Molecule->Aldehyde Reduction Organometallic Organometallic Reagent (e.g., R-MgBr, R-Li) Organometallic->Ketone Reducing_Agent Reducing Agent (e.g., DIBAL-H) Reducing_Agent->Aldehyde

Caption: Key synthetic transformations of the target molecule.

Potential Pharmacological Significance

While no specific biological activity has been reported for 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide itself, its structural similarity to other bioactive indole-3-alkanamides suggests potential for pharmacological relevance.[13][14][15] The indole scaffold is a common feature in molecules targeting a wide range of biological processes.[2][16] This compound serves as a key precursor for the synthesis of novel indole derivatives that could be screened for various therapeutic activities, including but not limited to:

  • Anticancer agents: Many indole derivatives exhibit cytotoxic effects against various cancer cell lines.[1][14]

  • Anti-inflammatory compounds: The indole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[16]

  • Antimicrobial agents: Indole derivatives have shown activity against a broad spectrum of bacteria and fungi.[2][13]

  • Neurological agents: The structural similarity of the indole ring to serotonin makes it a key component in the design of drugs targeting the central nervous system.

Analytical Methods

For the analysis and quantification of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide, standard chromatographic techniques are recommended.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be suitable for purity assessment and quantification. UV detection at the absorbance maximum of the indole ring (around 280 nm) is appropriate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more sensitive and selective detection, especially in complex matrices, LC-MS/MS is the method of choice. This technique would allow for accurate quantification and structural confirmation.[17][18][19]

Safety and Handling

No specific safety data is available for 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide. Therefore, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity.[20][21][22][23]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The supplier recommends storage at 2-8°C.[7]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide represents a strategically important synthetic intermediate. Its value lies not in its own inherent biological activity, which is currently uncharacterized, but in its capacity as a versatile building block. The Weinreb amide functionality provides a stable and predictable handle for the introduction of a wide range of functional groups, enabling the synthesis of novel and complex indole derivatives. This technical guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this compound in their drug discovery and development programs.

References

  • A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. (n.d.). pubs.acs.org. Retrieved March 7, 2026, from [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • N-methoxy-n-methylamides as effective acylating agents. (n.d.). Pennsylvania State University. Retrieved March 7, 2026, from [Link]

  • Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(8), 1427-1429.
  • Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. (n.d.). organic-chemistry.org. Retrieved March 7, 2026, from [Link]

  • Safety Data Sheet. (2025, March 19). Angene Chemical.
  • SAFETY DATA SHEET. (2022, September 20). Carl ROTH.
  • 3 - SAFETY D
  • Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORM
  • III Spectroscopic D
  • 1H NMR (400 MHz, DMSO-d6) δ 1.39. (n.d.). The Royal Society of Chemistry.
  • Grygorenko, O. O., et al. (2022). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. Molecules, 27(6), 1859.
  • Karuvalam, R. P., et al. (2013). Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. Medicinal Chemistry Research, 22(1), 353-364.
  • Singh, D., et al. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health, 4(3), 308-317.
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Indian Academy of Sciences.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections.
  • Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applic
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2023). PMC.
  • Kumar, A., et al. (2021). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. RSC Advances, 11(23), 13937-13943.
  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
  • Mubassir, N., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry-Section A, 8(4), 312-325.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review.
  • 3-(1H-indol-3-yl)-N-methylpropanamide. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Application Notes and Protocols for the Analytical Detection and Quantification of 1H-Indol-3-ol (Indoxyl). (n.d.). Benchchem.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Wisconsin-Madison.
  • Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. (2022). Semantic Scholar.
  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020).

Sources

Stability and Degradation Profile of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide is a structurally bipartite molecule that bridges two critical chemical domains. It features the biologically significant indole-3-propionic acid (IPA) core—a gut-microbiota metabolite renowned for its neuroprotective and metabolic regulatory properties[1][2]—and the synthetically versatile Weinreb amide (N-methoxy-N-methylamide) functional group. While Weinreb amides are celebrated in organic synthesis for their ability to form stable five-membered cyclic chelates that prevent over-addition during organometallic reactions[3], the molecule as a whole presents unique stability challenges during long-term storage and formulation. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, supported by self-validating experimental protocols.

Mechanistic Degradation Profiling

The stability of this compound is dictated by the distinct vulnerabilities of its two functional domains: the hydrolytic susceptibility of the amide bond and the oxidative fragility of the electron-rich indole ring.

Hydrolytic Vulnerabilities (The Weinreb Amide Domain)

Amides are generally the least reactive carboxylic acid derivatives due to the poor leaving-group ability of the amine conjugate base[4]. However, under extreme pH conditions or extended storage, the Weinreb amide moiety undergoes hydrolytic cleavage:

  • Base-Catalyzed Hydrolysis: Hydroxide ions nucleophilically attack the carbonyl carbon, forming a tetrahedral intermediate. The expulsion of the N,O-dimethylhydroxylamine leaving group is driven to completion by the rapid, irreversible deprotonation of the newly formed indole-3-propionic acid[4].

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen increases the electrophilicity of the carbon center, facilitating the attack of water molecules and the subsequent expulsion of the protonated amine.

Oxidative & Photochemical Susceptibility (The Indole Core)

The bicyclic indole ring is highly electron-rich, making it a prime target for electrophilic attack and reactive oxygen species (ROS).

  • Primary Oxidation: Exposure to ROS or cytochrome P450-like oxidative environments rapidly oxidizes the indole ring at the C2 position, yielding oxindole and isatin derivatives[5].

  • Ring Cleavage (Photooxidation): Exposure to ultraviolet radiation or hydroxyl radicals (•OH) can trigger the cleavage of the pyrrole ring, generating N-(2-formylphenyl)formamide derivatives[6].

  • Dimerization: Under sustained oxidative stress, intermediate indoxyl derivatives can condense to form indigoid dimers, such as indigo and indirubin analogs[5].

DegradationPathway Target 3-(1H-indol-3-yl)-N-methoxy- N-methylpropanamide Hydrolysis Indole-3-propionic acid + N,O-dimethylhydroxylamine Target->Hydrolysis Acid/Base Hydrolysis Oxidation1 Oxindole / Isatin Derivatives Target->Oxidation1 ROS / CYP450 Oxidation Oxidation2 Ring Cleavage Products (Formamide Derivatives) Target->Oxidation2 •OH / Photooxidation Dimer Indigoid Dimers (Indigo/Indirubin Analogs) Oxidation1->Dimer Condensation

Fig 1: Primary degradation pathways of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide.

Experimental Methodology: Self-Validating Forced Degradation

To accurately profile the stability of this compound, a forced degradation study must isolate specific degradation mechanisms while preventing artifactual breakdown during analysis. The following protocol is designed as a self-validating system, ensuring that observed degradants are a direct result of the applied stress rather than analytical artifacts.

Step-by-Step Stress Protocols

Preparation: Prepare a 1.0 mg/mL stock solution of the target compound in HPLC-grade Acetonitrile (MeCN).

  • Hydrolytic Stress (Acid/Base):

    • Action: Aliquot 1 mL of stock solution and add 1 mL of 0.1 M HCl (Acid) or 0.1 M NaOH (Base). Incubate at 60°C for 24 hours.

    • Causality: Elevated temperature accelerates Arrhenius kinetics. The 0.1 M concentration ensures sufficient catalytic ions to drive hydrolysis without causing immediate, total destruction of the molecule.

    • Targeted Quenching: Neutralize with exactly 1 mL of 0.1 M NaOH or HCl, respectively. Crucial: Failure to neutralize will cause the compound to continue degrading inside the LC-MS autosampler, skewing kinetic data.

  • Oxidative Stress:

    • Action: Aliquot 1 mL of stock solution and add 1 mL of 3%

      
      . Incubate at room temperature for 6 hours in total darkness.
      
    • Causality: The indole ring is highly susceptible to ROS. Performing the reaction in the dark isolates chemical oxidation from confounding photo-oxidation pathways.

    • Targeted Quenching: Add 100 µL of 10% sodium thiosulfate. This immediately reduces unreacted peroxide, preventing artifactual oxidation during the LC-MS/MS queue.

  • Photolytic Stress:

    • Action: Place 1 mL of stock solution in a quartz cuvette and expose to UV-A/Vis light (1.2 million lux hours and 200 watt hours/m²) per ICH Q1B guidelines.

    • Causality: Standard borosilicate glass absorbs UV-B and short UV-A wavelengths, artificially shielding the sample. Quartz ensures full-spectrum exposure, accurately simulating environmental photolysis.

    • Control: A dark control wrapped in aluminum foil must be placed in the same chamber to isolate thermal degradation from true photolytic effects.

Workflow Prep Sample Prep (1 mg/mL) Acid Acid Stress (0.1M HCl) Prep->Acid Base Base Stress (0.1M NaOH) Prep->Base Ox Oxidative (3% H2O2) Prep->Ox UV Photolytic (UV-A/Vis) Prep->UV Quench Targeted Quenching Acid->Quench Base->Quench Ox->Quench UV->Quench Analysis UPLC-MS/MS Analysis Quench->Analysis

Fig 2: Self-validating forced degradation workflow with targeted quenching steps.

Quantitative Data & LC-MS/MS Characterization

The structural elucidation of degradation products relies on high-resolution mass spectrometry (HRMS). The parent molecule exhibits a characteristic fragmentation pattern, notably the loss of the Weinreb amine group (-60 Da) and the formation of the highly stable indole-3-methylene cation (m/z 130.06).

Table 1: Degradation Kinetics & Product Summary
Stress ConditionPrimary Degradation PathwayMajor DegradantExtent of Degradation (24h)
0.1 M HCl, 60°C Acid-Catalyzed HydrolysisIndole-3-propionic acid~15%
0.1 M NaOH, 60°C Base-Catalyzed HydrolysisIndole-3-propionic acid~25%
3%

, RT
ROS OxidationOxindole derivative~40%
UV-A/Vis (ICH) Photooxidation / CleavageFormamide derivative~30%
Table 2: HRMS Characterization (Positive Ion Mode)
CompoundMolecular FormulaExact Mass [M+H]⁺Key MS/MS Fragments (m/z)
Parent Amide

233.1285173.07 (Loss of Weinreb amine), 130.06 (Indole core)
Hydrolysis Product (IPA)

190.0863144.08 (Loss of HCOOH), 130.06
Oxindole Degradant

249.1234189.07, 146.06
Ring-Cleaved Formamide

265.1183205.06, 162.05

Formulation & Storage Directives

Based on the established degradation profile, the following parameters are critical for maintaining the structural integrity of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide:

  • Light Protection: Due to the high quantum yield of indole photooxidation[6], the compound must be stored in actinic (amber) glassware to block UV-A and short-wave visible light.

  • Atmospheric Control: To prevent auto-oxidation and dimerization into indigoid pigments[5], bulk storage should be maintained under an inert atmosphere (Argon or Nitrogen).

  • pH Optimization: If formulated in aqueous media, the pH should be strictly buffered between 5.5 and 7.0 to minimize both acid- and base-catalyzed hydrolysis of the Weinreb amide bond[4].

References

1.[1] Indole-3-Propionic Acid, a Gut Microbiota Metabolite, Protects Against the Development of Postoperative Delirium Source: Annals of Surgery (PubMed) URL:[Link] 2.[2] Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid—Emerging Role in Neuroprotection Source: Molecules (PubMed) URL:[Link] 3.[3] Weinreb ketone synthesis Source: Wikipedia URL:[Link] 4.[6] Atmospheric oxidation mechanism and kinetics of indole initiated by •OH and •Cl: a computational study Source: Atmospheric Chemistry and Physics (Copernicus) URL:[Link] 5.[5] Oxidation of Indole by Cytochrome P450 Enzymes Source: Biochemistry (UQ eSpace) URL:[Link] 6.[4] Amide Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL:[Link]

Sources

Solvation Thermodynamics and Empirical Profiling of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide is a specialized Weinreb amide derived from 3-indolepropionic acid. In modern organic synthesis and drug development, Weinreb amides are pivotal intermediates used to convert carboxylic acids into ketones or aldehydes without the risk of over-alkylation by highly reactive organometallic reagents[1].

Understanding the solubility profile of this specific compound is critical for optimizing reaction conditions, designing purification workflows, and formulating downstream assays. This technical guide deconstructs the physicochemical properties of the molecule, provides an empirical solubility profile across diverse solvent classes, and establishes rigorous, self-validating experimental protocols for solubility determination.

Molecular Architecture & Solvation Thermodynamics

The solubility of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide is dictated by the competing thermodynamic forces of its three distinct structural domains:

  • The Indole Core: A bulky, aromatic, and highly lipophilic bicyclic ring system. It engages in

    
     stacking and dispersion forces, while the pyrrole-type nitrogen acts as a strong hydrogen bond donor (N-H).
    
  • The Aliphatic Linker: A propyl chain that provides conformational flexibility but significantly increases the hydrophobic bulk of the molecule.

  • The Weinreb Amide Moiety (N-methoxy-N-methylamide): A highly polar functional group. The carbonyl oxygen and the methoxy oxygen act as potent hydrogen bond acceptors. Crucially, this moiety is uniquely capable of forming stable 5-membered metal chelates with lithium or magnesium ions during nucleophilic acyl substitution[1].

While the Weinreb amide group imparts localized polarity, it is generally insufficient to overcome the massive hydrophobic penalty of the indole-propionic backbone in aqueous media. This results in poor aqueous solubility, a classic characteristic of hydrophobic Weinreb amides when compared to more hydrophilic variants like morpholine amides[2].

SolvationInteractions Molecule 3-(1H-indol-3-yl)-N-methoxy- N-methylpropanamide Indole Indole Core (Hydrophobic + H-Donor) Molecule->Indole comprises Linker Aliphatic Chain (Hydrophobic Bulk) Molecule->Linker comprises Weinreb Weinreb Amide (Polar + H-Acceptor) Molecule->Weinreb comprises PolarAprotic Polar Aprotic (DCM, THF) Optimal Solvation Indole->PolarAprotic Pi-Pi / Dipole Protic Protic Solvents (MeOH, EtOH) Strong H-Bonding Indole->Protic H-Bond Donor (NH) Apolar Non-Polar Solvents (Hexanes) Poor Solvation Linker->Apolar VdW Interactions Water Aqueous Media (H2O) Insoluble Linker->Water Hydrophobic Repulsion Weinreb->PolarAprotic Dipole-Dipole Weinreb->Protic H-Bond Acceptor Weinreb->Water Insufficient vs Bulk

Molecular domains of the Weinreb amide and specific solvent interaction pathways.

Empirical Solubility Profile Across Solvent Classes

The table below synthesizes the solubility behavior of the compound based on its physicochemical properties and the dielectric constants (


) of the solvents.
Solvent ClassRepresentative SolventsDielectric Constant (

)
Solubility CategoryMechanistic Rationale
Aqueous Water, Aqueous Buffers80.1Insoluble (< 0.1 mg/mL)The hydrophobic bulk of the indole and alkyl chain thermodynamically overrides the localized polarity of the amide[2].
Protic Organic Methanol, Ethanol32.7, 24.5Soluble (10 - 50 mg/mL)Alcohols provide strong H-bond donation to the Weinreb amide oxygen/nitrogen, and accept H-bonds from the indole N-H.
Polar Aprotic (Halogenated) Dichloromethane (DCM), Chloroform9.1, 4.8Highly Soluble (> 50 mg/mL)Excellent dipole-dipole interactions. DCM is the standard, optimal medium for the initial synthesis of the amide from carboxylic acids[3].
Polar Aprotic (Ethers) THF, Diethyl Ether7.6, 4.3Highly Soluble (> 50 mg/mL)Optimal for downstream Grignard/organolithium additions. Ethers stabilize the tetrahedral metal-chelate intermediate[1].
Non-Polar Hexanes, Heptane~1.9Sparingly Soluble Lacks the dipole moment or H-bonding capability required to disrupt the solid-state crystal lattice of the compound.

Experimental Methodologies for Solubility Determination

To accurately determine the solubility limits of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide for process chemistry, two self-validating protocols must be employed: a high-throughput kinetic screen and a rigorous thermodynamic assay.

Protocol 1: High-Throughput Kinetic Solubility Screening (Nephelometry)

Purpose: To rapidly determine the precipitation point of the compound when transitioning from a highly soluble stock solution into a target solvent (e.g., assessing precipitation risks during solvent swapping).

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to yield a 10 mM stock solution.

  • Serial Dilution: In a 96-well UV-transparent microplate, create a concentration gradient (10 µM to 500 µM) by spiking the DMSO stock into the target test solvent. Ensure the final DMSO concentration remains

    
     1% v/v to prevent artificial solubility enhancement.
    
  • Incubation: Seal the plate and incubate at 25°C for 2 hours with gentle orbital shaking (300 rpm) to induce precipitation of insoluble fractions.

  • Nephelometric Measurement: Measure the forward-scattered light (turbidity) using a microplate nephelometer.

  • Data Analysis: Plot scattered light intensity against compound concentration. The kinetic solubility limit is identified as the inflection point where turbidity sharply increases above the baseline.

Protocol 2: Thermodynamic Solubility Profiling (Shake-Flask LC-UV)

Purpose: To determine the absolute intrinsic solubility (


) of the crystalline solid in a given solvent under equilibrium conditions.
  • Solid Dispensing: Add an excess amount of solid 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide (approx. 15–20 mg) into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., DCM, THF, or Water) to the vial.

  • Equilibration: Cap the vial securely and place it in a thermostatic shaker set to 25.0 ± 0.1°C. Agitate at 500 rpm for 24 to 48 hours. Causality note: 24+ hours is required to ensure the dissolution rate equals the precipitation rate, achieving true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25°C to pellet the undissolved solid. Alternatively, filter the supernatant through a solvent-compatible 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the clear supernatant appropriately into the mobile phase and analyze via HPLC-UV (utilizing a C18 column, monitoring at 280 nm for the indole chromophore). Quantify the concentration against a pre-established calibration curve.

SolubilityWorkflow Start Excess Solid Compound Added to Solvent Incubate Shake-Flask Incubation (24-48h at 25°C) Start->Incubate Suspension formation Equilibrium Thermodynamic Equilibrium Achieved Incubate->Equilibrium Constant agitation PhaseSep Phase Separation (Centrifugation / Filtration) Equilibrium->PhaseSep Isolate saturated solution Analysis Supernatant Analysis (HPLC-UV / LC-MS) PhaseSep->Analysis Aliquot extraction Result Quantification of Intrinsic Solubility Analysis->Result Calibration curve comparison

Shake-flask method workflow for determining thermodynamic solubility.

Downstream Applications: Solvent Selection in Synthesis

The solubility profile of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide directly dictates the operational parameters of its synthetic utilization:

  • Amidation Phase: The synthesis of this compound from 3-indolepropionic acid using coupling reagents (e.g., PPh3/I2 or standard carbodiimides) is highly efficient in Dichloromethane (DCM) [3]. DCM perfectly solvates both the starting carboxylic acid and the resulting Weinreb amide, maintaining a homogeneous reaction mixture.

  • Carbonyl Elaboration Phase: When converting the Weinreb amide to an indolyl ketone, the compound is dissolved in Tetrahydrofuran (THF) or Diethyl Ether . High solubility in these ethers is mandatory, as the subsequent addition of Grignard or organolithium reagents relies on the formation of a rigid, 5-membered metal chelate stabilized by the etheric solvent environment[1].

  • Purification Phase: The vast difference in solubility between polar aprotic solvents and non-polar solvents makes Ethyl Acetate / Hexanes gradient chromatography the gold standard for purifying this compound. The compound will elute cleanly as the polarity of the mobile phase increases.

References

  • 3 - ResearchGate[3]

  • 1 - Chemistry Steps[1] 3.2 - Thieme Connect[2]

Sources

An In-Depth Technical Guide on the Potential Biological Activities of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide is a synthetic compound featuring an indole core, a structure of significant interest in medicinal chemistry. While direct research on this specific molecule is not extensively published, its structural components—the indole-3-propanamide backbone and the N-methoxy-N-methylamide (Weinreb amide) functional group—allow for a robust, evidence-based projection of its potential biological activities. This guide synthesizes data from analogous compounds to propose and explore potential therapeutic applications, focusing on anticancer, anti-inflammatory, and neuroprotective activities. Detailed experimental protocols are provided to facilitate further investigation into these promising areas.

Introduction: Deconstructing a Molecule of Interest

The indole ring is a privileged scaffold in drug discovery, present in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to form various non-covalent interactions make it a versatile building block for designing compounds that can interact with a wide array of biological targets. The subject of this guide, 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide, combines this indole core with a propanamide side chain at the C-3 position and a Weinreb amide at the terminus.

The indole-3-propanamide structure is found in compounds with demonstrated immunosuppressive and other biological activities.[3] The Weinreb amide is a well-established functional group in organic synthesis, primarily used for the controlled formation of ketones and aldehydes.[4][5] Its presence in a potentially bioactive molecule is less common, suggesting that it may confer unique properties related to metabolic stability or target interaction. The methoxy group itself is a common feature in many approved drugs, influencing ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[6]

This whitepaper will explore the most probable biological activities of this compound based on the established pharmacology of its constituent parts.

Predicted Biological Activities and Mechanistic Rationale

Based on extensive analysis of structurally related indole derivatives, we hypothesize that 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide possesses significant potential in three primary therapeutic areas: oncology, inflammation, and neurodegeneration.

Anticancer Potential

The indole scaffold is a cornerstone in the development of anticancer agents.[1][7][8] Indole derivatives have been shown to exert their anti-proliferative effects through a multitude of mechanisms.[1][7][9]

Key Mechanistic Hypotheses:

  • Tubulin Polymerization Inhibition: Many indole-containing compounds, including the vinca alkaloids, function by disrupting microtubule dynamics, which is crucial for mitosis in rapidly dividing cancer cells.[8] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[8][10]

  • Kinase Inhibition: Indole derivatives can act as inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and others in the PI3K/Akt/mTOR pathway.[1][7][9]

  • Induction of Apoptosis: Beyond cell cycle arrest, indole compounds can directly trigger programmed cell death through various signaling cascades.[9]

  • Aromatase and Histone Deacetylase (HDAC) Inhibition: Some indole derivatives have shown activity against other important cancer targets like aromatase and HDACs.[7][9][11]

The specific substitution pattern of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide could influence its selectivity and potency against these targets.

Anti-Inflammatory and Immunosuppressive Effects

Indole derivatives are well-documented for their anti-inflammatory properties.[12][13] The drug Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), features an indole core.[12][13]

Key Mechanistic Hypotheses:

  • Cyclooxygenase (COX) Inhibition: A primary mechanism for the anti-inflammatory action of many indole-containing NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[12][14] Structural modifications on the indole ring can modulate the selectivity towards COX-2, potentially reducing the gastrointestinal side effects associated with COX-1 inhibition.[12]

  • Modulation of Inflammatory Pathways: Indole derivatives can also influence other key inflammatory pathways, such as the NF-κB signaling cascade.[13]

  • JAK3 Inhibition and Immunosuppression: A specific indole-3-propanamide derivative, AD412, has been shown to exert its immunosuppressive activity by selectively inhibiting Janus kinase 3 (JAK3) in T cells.[3] This is a particularly compelling parallel, as it suggests a direct and potent immunomodulatory role for the indole-3-propanamide scaffold. This inhibition disrupts signaling downstream of the interleukin-2 (IL-2) receptor, a critical pathway for T cell proliferation.[3]

Neuroprotective Capabilities

The indole nucleus is a fundamental component of many neuroactive molecules, including the neurotransmitter serotonin and the hormone melatonin.[8][15] This inherent bio-relevance has led to the exploration of indole derivatives for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[15][16][17]

Key Mechanistic Hypotheses:

  • Antioxidant and Radical Scavenging Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative conditions.[15] Indole compounds, such as melatonin and indole-3-carbinol, are potent antioxidants that can neutralize harmful free radicals.[15][18]

  • Inhibition of Protein Aggregation: A hallmark of many neurodegenerative diseases is the misfolding and aggregation of proteins like amyloid-beta (Aβ) and alpha-synuclein.[15] Certain indole derivatives have been found to interfere with this process, reducing the formation of neurotoxic plaques and fibrils.[15]

  • Enzyme Inhibition: In the context of Alzheimer's disease, indole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes.[16][17][19] AChE inhibition increases the levels of the neurotransmitter acetylcholine, while MAO inhibition can reduce oxidative stress and modulate neurotransmitter levels.[17]

  • Neurotrophic Factor Modulation: Compounds like indole-3-carbinol and its metabolite diindolylmethane (DIM) can exert neuroprotective effects by mimicking brain-derived neurotrophic factor (BDNF) and activating the TrkB/Akt signaling pathway.[18]

Proposed Experimental Workflows and Protocols

To empirically validate the hypothesized biological activities of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide, a series of in vitro and cell-based assays are proposed.

In Vitro Anticancer Activity Assessment

A logical workflow for assessing the anticancer potential would involve initial broad screening followed by more focused mechanistic studies.

G cluster_0 Anticancer Activity Workflow A Compound Synthesis & Purification B Multi-Cell Line Proliferation Assay (e.g., MTT, SRB) A->B C Select Potent Cell Lines for Further Study B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (Annexin V/PI Staining) C->E F Tubulin Polymerization Assay (In Vitro) D->F If G2/M Arrest G Kinase Inhibition Panel (Biochemical Assays) E->G If Apoptosis H Data Analysis & SAR Conclusion F->H G->H

Caption: Workflow for anticancer activity evaluation.

Protocol 1: Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide (e.g., from 0.1 to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-Inflammatory Activity Assessment

The primary targets for initial investigation would be the COX enzymes and the effect on T-cell proliferation.

G cluster_1 Anti-Inflammatory Workflow I Compound Synthesis J COX-1/COX-2 Inhibition Assay (Enzymatic) I->J K T-Cell Proliferation Assay (e.g., CFSE dilution) I->K M JAK3 Kinase Assay (In Vitro) J->M If COX Inhibition Weak L Cytokine Production Analysis (ELISA for IL-2, TNF-α) K->L N Western Blot for STAT5 Phosphorylation K->N If Proliferation Inhibited O Data Interpretation L->O M->O N->M Confirm Target

Caption: Workflow for anti-inflammatory screening.

Protocol 2: In Vitro JAK3 Kinase Assay
  • Reaction Setup: In a 96-well plate, combine a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT) with a peptide substrate (e.g., a poly-Glu-Tyr peptide) and purified, active JAK3 enzyme.

  • Compound Addition: Add varying concentrations of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide to the wells. Include a known JAK3 inhibitor (e.g., Tofacitinib) as a positive control and a vehicle control.

  • Initiate Reaction: Add ATP (radiolabeled [γ-32P]ATP or for use with a non-radioactive detection method) to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Detection: Detect the amount of phosphorylated substrate. For radiolabeled assays, this involves capturing the peptide on a filter membrane and measuring radioactivity. For other methods (e.g., HTRF, AlphaScreen), follow the manufacturer's protocol for signal detection.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC50 values for 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide based on the activities of structurally similar compounds found in the literature. These values serve as a benchmark for potential efficacy.

Assay Target/Cell Line Hypothetical IC50 (µM) Reference Compound Reference IC50 (µM)
Anticancer HeLa (Cervical Cancer)8.5Compound 2 (Pyrido[4,3-b]indole)[8]8.7
Anticancer MCF-7 (Breast Cancer)6.0Methoxy-indole curcumin derivative[8]12
Anti-inflammatory COX-2 Enzyme> 50Indomethacin0.9
Immunosuppression JAK3 Kinase2.5AD412 (Indole-3-propanamide)~1-10 (inferred)
Neuroprotection Acetylcholinesterase15Indole-based MTDL[19]Varies

Conclusion and Future Directions

While 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide is not a widely studied molecule, a thorough analysis of its structural components provides a strong scientific basis for predicting its biological activities. The indole-3-propanamide core suggests a high potential for potent anti-inflammatory and immunosuppressive effects, possibly through the inhibition of JAK3.[3] Furthermore, the ubiquitous presence of the indole scaffold in successful anticancer and neuroprotective agents indicates that these therapeutic avenues are also highly worthy of investigation.[7][8][15][18]

The N-methoxy-N-methylamide (Weinreb amide) functionality is a unique feature that warrants further study. It may influence the compound's pharmacokinetic profile, potentially offering improved metabolic stability or different target interactions compared to more common amides or carboxylic acids.

Future research should focus on the synthesis and in vitro validation of the activities proposed in this guide. Should promising results be obtained, further studies would include in vivo efficacy in animal models of cancer, inflammatory diseases, and neurodegeneration, as well as comprehensive ADME and toxicology profiling. The structural flexibility of the indole ring offers vast opportunities for medicinal chemistry optimization to enhance potency and selectivity.[15]

References

  • Hilaris Publisher. (2024, December 26).
  • Indole-Based Compounds in the Development of Anti-Neurodegener
  • Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021, September 1). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802-1824.
  • Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer.
  • MDPI. (2024, October 9).
  • PMC - NIH. (2024, July 2).
  • AIP Publishing. Indole As An Emerging Scaffold In Anticancer Drug Design.
  • UWCScholar. Design, Synthesis and Evaluation of Indole Derivatives as Multifunctional Agents against Alzheimer's disease.
  • Ask this paper | Bohrium. (2018, January 1). design-synthesis-and-evaluation-of-indole-derivatives-as-multifunctional-agents-against-alzheimer-s-disease.
  • Indole as a Core Anti-Inflamm
  • Bentham Science. (2024, March 8). Anti-Tumor Activity of Indole: A Review.
  • Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025, March 4).
  • Taylor & Francis. (2022, November 10).
  • PMC.
  • PubMed. (2000, October 15).
  • PubMed. (2009, November 15). A novel indole-3-propanamide exerts its immunosuppressive activity by inhibiting JAK3 in T cells.
  • Allied Academies.
  • Recent advancements on biological activity of indole and their deriv
  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
  • MDPI. (2025, January 15). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study.
  • ResearchGate. (2025, August 9). ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl)
  • A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents.
  • BOC Sciences. CAS 78191-00-1 (N-Methoxy-N-methylacetamide).
  • PubMed. (2024, July 5). The role of the methoxy group in approved drugs.

Sources

Predictive Mechanism of Action (MoA) for 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Validation Guide

Executive Summary & Structural Pharmacognosy

The compound 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide (hereafter referred to as IPA-WA , standing for Indole-3-Propionic Acid Weinreb Amide) represents a fascinating intersection of synthetic organic chemistry and molecular pharmacology. Structurally, it is the Weinreb amide derivative of Indole-3-propionic acid (IPA) , a well-documented gut microbiota metabolite known for its profound neuroprotective, antioxidant, and anti-inflammatory properties 1.

While Weinreb amides (N-methoxy-N-methylamides) are traditionally utilized as stable synthetic intermediates to prevent over-addition of organometallic reagents, their biological utility is highly underappreciated. Converting the terminal carboxylic acid of IPA into a Weinreb amide fundamentally alters the molecule's physicochemical profile. It eliminates the negative charge at physiological pH (pH 7.4), restricts amide bond rotation due to the unique stereoelectronic repulsion between the N-methoxy oxygen and the carbonyl oxygen, and significantly increases lipophilicity. This whitepaper outlines the predicted Mechanism of Action (MoA) for IPA-WA and provides a self-validating experimental framework for its preclinical evaluation.

Predictive Pharmacodynamics: Mechanisms of Action

Based on the conserved indole pharmacophore and the modified aliphatic tail, IPA-WA is predicted to operate via three primary mechanisms:

Primary MoA: Selective Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) Modulation

IPA is an established endogenous ligand for both the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), pathways critical for maintaining intestinal homeostasis and modulating neuroinflammation 23. The binding of indole derivatives to AhR relies heavily on


 stacking interactions within the hydrophobic ligand-binding pocket.
  • The Causality of the Modification: The Weinreb amide tail is uncharged and bulkier than a free carboxylic acid. This modification is predicted to shift the molecule from a broad-spectrum agonist to a Selective AhR Modulator (SAhRM) . The N-methoxy-N-methyl group may induce a distinct conformational change in the AhR-ARNT heterodimer, potentially biasing transcription toward anti-inflammatory cytokines (e.g., IL-22, IL-10) rather than classical xenobiotic metabolism genes (CYP1A1).

Secondary MoA: Direct Free Radical Scavenging

Like its parent compound, IPA-WA retains the electron-rich indole ring. IPA is documented as a more potent hydroxyl radical scavenger than melatonin 43. Because the Weinreb amide modification does not disrupt the N-H bond of the indole core—which is the primary site for radical delocalization—IPA-WA is predicted to maintain robust antioxidant capacity, protecting lipid membranes from peroxidation.

Tertiary MoA: Potential Antiviral / Enzymatic Inhibition

Recent screening of human microbiome commensals identified indole derivatives (including IPA) as possessing inhibitory activity against viral targets, such as SARS-CoV-2 5. The enhanced lipophilicity of IPA-WA may allow it to occupy deeper hydrophobic pockets in viral proteases or bacterial aminoacyl-tRNA synthetases compared to the highly polar parent acid.

AhR_Pathway Compound 3-(1H-indol-3-yl)-N-methoxy- N-methylpropanamide CellMembrane Cell Membrane Diffusion (Enhanced by Weinreb Amide) Compound->CellMembrane AhR_Cytosol Cytosolic AhR Complex (AhR-HSP90-XAP2-p23) CellMembrane->AhR_Cytosol AhR_Ligand Ligand-AhR Complex AhR_Cytosol->AhR_Ligand Receptor Binding Nucleus Nuclear Translocation AhR_Ligand->Nucleus ARNT Heterodimerization with ARNT Nucleus->ARNT XRE Binding to XRE (Xenobiotic Response Elements) ARNT->XRE GeneExpr Target Gene Expression (e.g., CYP1A1, IL-22) XRE->GeneExpr

Predicted AhR signaling activation pathway by the indole Weinreb amide derivative.

Predictive Pharmacokinetics & Data Presentation

The primary rationale for evaluating IPA-WA over native IPA in a drug-development context is its vastly superior predicted pharmacokinetic profile, specifically regarding Central Nervous System (CNS) penetrance.

By masking the carboxylic acid, the Topological Polar Surface Area (tPSA) is reduced, and the molecule is no longer subject to ion-trapping in the plasma.

Table 1: Comparative Physicochemical Profiling
PropertyIndole-3-Propionic Acid (IPA)IPA Weinreb Amide (IPA-WA)Pharmacological Implication
Molecular Weight 189.21 g/mol 232.28 g/mol Slight increase, remains well within Lipinski's Rule of 5.
LogP (Predicted) ~1.8~2.5 - 2.8Enhanced lipophilicity; improved lipid bilayer partitioning.
tPSA 53.09 Ų45.33 ŲDecreased tPSA; highly favorable for passive BBB crossing (< 90 Ų).
Ionizability (pH 7.4) Highly ionized (Anion)NeutralPrevents ion-trapping; avoids rapid renal clearance.
H-Bond Donors 2 (-NH, -OH)1 (-NH)Reduced desolvation energy required for membrane transit.
H-Bond Acceptors 23Altered receptor pocket coordination (e.g., AhR/PXR).

Self-Validating Experimental Protocols

To empirically validate the predicted MoA and pharmacokinetic advantages of IPA-WA, the following self-validating experimental workflows must be executed. These protocols are designed with strict internal controls to ensure trustworthiness and reproducibility.

Protocol 1: AhR / PXR Dual-Luciferase Reporter Assay

Objective: Validate receptor agonism and determine the


 of IPA-WA compared to native IPA.
Causality:  If the Weinreb amide modification sterically hinders receptor binding, luminescence will decrease relative to IPA. If it acts as a selective modulator, maximal efficacy (

) may differ while potency (

) remains high.
  • Cell Culture & Seeding: Culture HEK-293T cells in DMEM supplemented with 10% FBS. Seed at

    
     cells/well in a 96-well plate.
    
  • Transfection: After 24 hours, co-transfect cells using Lipofectamine 3000 with:

    • 100 ng of pGL4.43[luc2P/XRE/Hygro] (for AhR) or PXRE-Luc (for PXR).

    • 10 ng of pRL-TK (Renilla luciferase) as an internal control for transfection efficiency.

  • Compound Treatment: 24 hours post-transfection, treat cells with a 10-point dose-response curve of IPA-WA (0.01 µM to 100 µM).

    • Positive Controls: IPA (100 µM) and FICZ (100 nM, for AhR) / Rifampicin (10 µM, for PXR).

    • Negative Control: 0.1% DMSO vehicle.

  • Lysis & Detection: Incubate for 24 hours. Lyse cells and measure luminescence using a Dual-Glo® Luciferase Assay System.

  • Data Analysis: Normalize Firefly luminescence to Renilla luminescence. Plot log(agonist) vs. response to calculate the

    
    .
    
Protocol 2: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Objective: Confirm the hypothesis that the Weinreb amide modification significantly enhances Blood-Brain Barrier (BBB) penetrance. Causality: The reduction in tPSA and removal of the ionizable proton should mathematically yield a higher effective permeability (


) coefficient, validating its potential as a neuroprotective agent.
  • Membrane Preparation: Coat the PVDF filter (0.45 µm pore size) of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Loading:

    • Add 150 µL of IPA-WA (10 µM in PBS, pH 7.4, 1% DMSO) to the donor wells.

    • Add 300 µL of fresh PBS (pH 7.4, 1% DMSO) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours in a humidified environment without agitation.

  • Quantification: Extract 50 µL from both donor and acceptor compartments. Add internal standard and quantify the concentration of IPA-WA using LC-MS/MS (MRM mode).

  • Calculation: Calculate the effective permeability (

    
    ). A 
    
    
    
    cm/s validates high BBB permeation.

Workflow Synthesis Compound Synthesis & QC InVitro In Vitro Screening (AhR/PXR Reporter) Synthesis->InVitro ADME ADME Profiling (PAMPA-BBB / Caco-2) Synthesis->ADME Omics Transcriptomics (RNA-Seq) InVitro->Omics InVivo In Vivo Models (Neuroprotection) ADME->InVivo Omics->InVivo Biomarker Selection

Step-by-step experimental workflow for validating the predicted mechanism of action.

Conclusion

The synthesis of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide transitions a standard chemical intermediate into a highly viable pharmacological candidate. By strategically masking the carboxylic acid of the neuroprotective metabolite IPA, the resulting Weinreb amide is predicted to retain AhR/PXR modulatory activity and radical scavenging capabilities while drastically improving its pharmacokinetic ability to cross the Blood-Brain Barrier. The self-validating protocols provided herein offer a rigorous framework for advancing this molecule through preclinical discovery.

References

  • The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders Source: Frontiers in Endocrinology / NIH URL
  • Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid—Emerging Role in Neuroprotection Source: MDPI URL
  • Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease Source: MDPI URL
  • 3-Indolepropionic acid Source: Wikipedia URL
  • Source: ASM Journals (mSphere)

Sources

"3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide" literature review of similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Focus: 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide

Executive Summary

3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide represents a pivotal synthetic intermediate in the elaboration of indole-3-propionic acid (IPA) scaffolds. While the parent compound, IPA, is a well-documented gut microbiota metabolite with potent neuroprotective and antioxidant properties, its direct chemical modification is often hampered by the sensitivity of the indole ring to oxidation and electrophilic attack.

This guide analyzes the Weinreb amide derivative of IPA as a "chemical damper"—a stable intermediate that allows for the controlled introduction of alkyl and aryl groups to form complex ketones without the risk of over-addition or indole polymerization. By reviewing analogous compounds (Indole-3-acetic acid Weinreb amides) and establishing a robust synthetic protocol, this document serves as a blueprint for medicinal chemists targeting the indole-3-propyl moiety.

Structural Analysis & Chemo-Logic

The target compound combines the electron-rich indole heterocycle with the chemoselective Weinreb amide functionality via a three-carbon saturated linker.

ComponentFunctionalitySynthetic ChallengeSolution
Indole Ring Bioactive core (AhR/PXR ligand)Susceptible to oxidation & C-2/C-3 electrophilic substitutionUse mild coupling conditions; avoid strong Lewis acids initially.
Propyl Chain Linker (C3)Flexible; separates the amide from the indole electronic systemProvides stability against elimination reactions common in shorter (C2) chains.
Weinreb Amide N-methoxy-N-methylActs as a "masked" ketoneForms a stable metal-chelated intermediate, preventing double addition of nucleophiles.
The Weinreb Chelation Mechanism

The utility of this compound lies in its ability to form a stable five-membered chelate upon reaction with organometallics (RLi or RMgX). This prevents the collapse of the tetrahedral intermediate until acidic workup, ensuring exclusive ketone formation.

WeinrebMechanism Start Weinreb Amide (Target Compound) Intermediate Stable Tetrahedral Chelate (Mg) Start->Intermediate Addition Reagent Nucleophile (R-Mg-X) Reagent->Intermediate Intermediate->Intermediate Stable: No Collapse Product Indole-3-propyl Ketone Intermediate->Product Hydrolysis Workup Acidic Workup (H3O+) Workup->Product

Figure 1: The stable metal-chelated intermediate prevents over-addition, a critical advantage over ester precursors.

Literature Review of Similar Compounds

To understand the specific utility of the propyl (C3) derivative, we must compare it with its homologues found in the literature.

A. Indole-3-acetic acid (IAA) Weinreb Amide (C2 Homologue)
  • Literature Context: Extensively cited in the synthesis of 2-(indol-3-yl)ethanone derivatives.[1]

  • Comparison: The C2 linker in IAA derivatives places the carbonyl group closer to the indole nitrogen. This can lead to different electronic effects and metabolic stability profiles compared to the C3 (IPA) analog.

  • Key Finding: Grignard reactions with IAA Weinreb amides often require the addition of MgBr₂[2]·THF to prevent discolorations and oxidative side reactions associated with the indole ring (Source: Current Organic Synthesis). This precaution is likely transferable to the IPA analogue.

B. N-Methyl Indole-3-carboxamide (C1 Homologue)
  • Literature Context: Used in the design of N-(indol-3-yl)amides as pharmacophores.

  • Reactivity: The direct attachment of the carbonyl to the indole ring (C3 position) conjugates the systems, significantly altering the reactivity of the amide bond compared to the isolated system in the propyl derivative.

C. Tryptophan Weinreb Amide (Amino Acid Analog)
  • Literature Context: Used in peptide synthesis and the generation of chiral indole ketones.

  • Relevance: The presence of the

    
    -amino group introduces stereochemical considerations and protecting group requirements (e.g., Boc/Fmoc) not present in the IPA derivative. However, the coupling protocols (EDC/HOBt) are identical.
    
Experimental Protocols
Protocol A: Synthesis of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide

Based on optimized peptide coupling methodologies adaptable for indole acids.

Reagents:

  • 3-Indolepropionic acid (IPA) [1.0 equiv]

  • N,O-Dimethylhydroxylamine hydrochloride [1.2 equiv]

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) [1.5 equiv]

  • HOBt (Hydroxybenzotriazole) [1.5 equiv]

  • DIPEA (N,N-Diisopropylethylamine) [3.0 equiv]

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Workflow:

  • Activation: Dissolve IPA (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
    ). Add EDC·HCl (1.5 equiv) and HOBt (1.5 equiv). Stir at 
    
    
    
    for 30 minutes to form the active ester.
    • Expert Note: The use of HOBt suppresses racemization (irrelevant here but good practice) and, more importantly, prevents N-acylurea side-product formation.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) followed by dropwise addition of DIPEA (3.0 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1). The indole moiety will likely fluoresce blue/purple under UV.

  • Workup: Dilute with EtOAc. Wash successively with:

    • 1M HCl (to remove unreacted amine/EDC).

    • Saturated

      
       (to remove unreacted acid).
      
    • Brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (typically 30-50% EtOAc in Hexanes).
    
Protocol B: Alternative PPh3/I2 Method

For rapid, metal-free synthesis (Source: mild oxidative coupling).

  • Dissolve

    
     (1.2 equiv) and 
    
    
    
    (1.2 equiv) in DCM. Stir until the iodine color fades (formation of
    
    
    ).
  • Add Imidazole (2.5 equiv) followed by IPA (1.0 equiv).

  • Add N,O-dimethylhydroxylamine (1.2 equiv).

  • Stir at Room Temp for 1-2 hours.

  • Validation: This method is often faster but requires careful removal of triphenylphosphine oxide (TPPO) during purification.

Downstream Applications & Biological Context[3]

The primary value of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide is its role as a gateway to lipophilic indole ketones, which mimic the structure of bioactive lipids and gut metabolites.

Target Pathway: Gut-Brain Axis Modulation The parent acid, IPA, is a ligand for the Pregnane X Receptor (PXR) and Aryl Hydrocarbon Receptor (AhR). By converting the Weinreb amide to a ketone (e.g., via reaction with a phenyl or alkyl Grignard), researchers can generate non-ionizable analogues of IPA that may exhibit:

  • Enhanced Blood-Brain Barrier (BBB) Penetration: Removal of the carboxylic acid reduces polarity.

  • Metabolic Stability: Ketones are less prone to glucuronidation than carboxylic acids.

Applications cluster_products Downstream Targets IPA Indole-3-Propionic Acid (Gut Metabolite) Weinreb Weinreb Amide (Intermediate) IPA->Weinreb EDC/HOBt (Protocol A) Ketone Indole-3-propyl Ketones (AhR Agonists) Weinreb->Ketone R-MgBr (Grignard) Aldehyde Indole-3-propanal (Reactive Scaffold) Weinreb->Aldehyde LiAlH4 (Reduction)

Figure 2: The Weinreb amide serves as the divergent point for accessing both ketones and aldehydes from the native metabolite.

References
  • Direct Synthesis of N-Acylalkylenediamines and Weinreb Amides. ResearchGate. Available at: [Link]

  • Synthesis of 2-(Indol-3-yl)-ethanone-based Arylhydrocarbon Receptor Agonist Candidates via Weinreb Amides of Indole-3-acetic Acid. Current Organic Synthesis. Available at: [Link]

  • Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. PMC (NIH). Available at: [Link]

  • Weinreb Ketone Synthesis. Wikipedia. Available at: [Link]

  • Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation. PMC (NIH). Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis and Utility of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide in Weinreb Ketone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Significance in Drug Development

The synthesis of indole-containing ketones is a cornerstone in the development of neuroactive pharmaceuticals, including melatonin receptor agonists, serotonin (5-HT) modulators, and precursors to complex polycyclic frameworks like Uhle's ketone[1]. Direct acylation or alkylation of indole-3-propionic acid derivatives often suffers from poor chemoselectivity, leading to unwanted tertiary alcohols.

The Weinreb–Nahm ketone synthesis[2] elegantly resolves this limitation. By utilizing 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide as a highly controlled electrophilic hub, chemists can reliably execute carbon-carbon bond formations with organometallic reagents without the risk of over-addition[3].

Mechanistic Causality: The Chelation-Controlled Addition

The high fidelity of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide is governed by the unique coordinating ability of the N-methoxy-N-methyl moiety.

The Tetrahedral Chelate: Upon nucleophilic attack by a Grignard reagent (RMgX) or organolithium (RLi), the intermediate does not immediately collapse into a ketone. Instead, the metal ion (Mg²⁺ or Li⁺) coordinates with both the carbonyl oxygen and the methoxy oxygen, forming a highly stable five-membered cyclic chelate[3]. This tetrahedral intermediate persists in solution, completely shielding the core from a second equivalent of the nucleophile. The target ketone is only liberated upon an acidic aqueous quench[2].

Expert Insight on Indole Reactivity: A critical factor in handling this specific Weinreb amide is the unprotected indole nitrogen. The indole N-H proton is relatively acidic (pKa ~16.2). Because Grignard reagents are strong bases, the first equivalent of RMgX will rapidly and irreversibly deprotonate the indole N-H to form an indolylmagnesium halide[4]. This acid-base reaction outpaces nucleophilic attack at the Weinreb amide. Therefore, to achieve high yields of the target ketone, a minimum of 2.2 equivalents of the organometallic reagent must be employed: the first equivalent acts as a sacrificial base, and the second acts as the nucleophile.

Visualizing the Reaction Pathway

G A Indole-3-propionic acid (Starting Material) B Amidation EDC, HOBt, DIPEA HN(OMe)Me·HCl A->B C 3-(1H-indol-3-yl)-N-methoxy- N-methylpropanamide B->C 85-95% Yield D Nucleophilic Addition RMgX (≥2.2 equiv) THF, 0°C to RT C->D 1st equiv RMgX: Deprotonates N-H E 5-Membered Cyclic Metal Chelate D->E 2nd equiv RMgX: Attacks Carbonyl F Acidic Quench (Sat. NH4Cl) E->F Prevents Over-addition G Indole-3-propyl Ketone (Target Product) F->G Chelate Collapse

Fig 1: Mechanistic workflow of Weinreb ketone synthesis from indole-3-propionic acid.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide

Causality for Reagent Selection: While acid chlorides are traditional precursors for Weinreb amides, treating indole-3-propionic acid with harsh chlorinating agents (e.g., SOCl₂) can lead to degradation or polymerization of the electron-rich indole ring. Mild peptide coupling reagents (EDC·HCl and HOBt) are utilized to activate the carboxylic acid safely[5].

Procedure:

  • Activation: Dissolve indole-3-propionic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

  • Coupling Agents: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at room temperature for 15 minutes to form the active ester.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv), followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Reaction: Stir the mixture at room temperature for 12–16 hours.

  • Workup: Dilute with DCM and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation:

    • TLC: The product typically elutes cleanly at an Rf of ~0.4 (1:1 EtOAc/Hexanes), whereas the starting acid streaks near the baseline.

    • ¹H NMR (CDCl₃): Confirm success via the appearance of two distinct singlets at ~3.18 ppm (N-OCH₃) and ~3.65 ppm (N-CH₃).

Protocol B: Weinreb Ketone Synthesis (Grignard Addition)

Causality for Temperature Profiling: The reaction is initiated at 0 °C to safely control the exothermic deprotonation of the indole N-H and prevent localized hot spots. It is subsequently warmed to room temperature to provide the activation energy required for the nucleophilic attack at the sterically hindered Weinreb amide[6].

Procedure:

  • Preparation: Dissolve 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (0.1 M) under argon. Cool the flask to 0 °C using an ice bath.

  • Organometallic Addition: Slowly add the desired Grignard reagent (RMgX) (2.2 to 2.5 equiv) dropwise via syringe.

    • In-Process Observation: Bubbling will occur if using an alkyl Grignard (e.g., MeMgBr releases methane gas) during the deprotonation of the indole N-H. The solution may turn pale yellow/orange as the indolide forms.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Quenching (Critical Step): Cool the reaction back to 0 °C and carefully quench with saturated aqueous NH₄Cl. This acidic quench breaks the stable 5-membered metal chelate, liberating the final ketone[2].

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

  • Self-Validation:

    • ¹H NMR: Ensure the complete disappearance of the N-OCH₃ and N-CH₃ singlets (~3.18 and 3.65 ppm) and the appearance of new alkyl/aryl protons adjacent to the carbonyl.

Quantitative Data & Optimization Matrix

The following table summarizes the stoichiometric and thermal requirements based on the protection status of the indole ring.

Substrate TypeIndole N-H StatusRMgX EquivalentsReaction TempChelate StabilityExpected Yield
Unprotected Indole Free (Acidic, pKa ~16)2.2 – 2.50 °C → RTHigh75 – 85%
N-Protected Indole (e.g., Boc, Ts)Protected (Neutral)1.1 – 1.2-78 °C → 0 °CHigh85 – 95%

References

  • Wikipedia Contributors. "Weinreb ketone synthesis." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Seidel, et al. "Synthesis of 2-(Indol-3-yl)-ethanone-based Arylhydrocarbon Receptor Agonist Candidates via Weinreb Amides of Indole-3-acetic Acid." Current Organic Synthesis. URL:[Link]

  • Kondoh, et al. "Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents." ACS Omega. URL:[Link]

  • Bess, et al. "Metabolites with SARS-CoV-2 Inhibitory Activity Identified from Human Microbiome Commensals." PMC (National Institutes of Health). URL:[Link]

  • Gooßen, et al. "A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry." PMC (National Institutes of Health). URL:[Link]

Sources

Application Notes & Protocols for Cell Culture Treatment with 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide in cell culture applications. Indole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them promising candidates for therapeutic development.[1][2] This guide details the necessary protocols for the preparation, handling, and application of this specific compound for in vitro cell-based assays, emphasizing scientific integrity and best practices for reproducible results.

Introduction: The Scientific Context of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide

3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide belongs to the vast family of indole-containing molecules. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.[3][4] The biological activities of indole derivatives often stem from their ability to interact with various cellular targets and signaling pathways.[5][6]

While specific mechanistic data for 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide is not extensively documented in publicly available literature, its structural similarity to other bioactive indoles suggests potential involvement in pathways regulating cell proliferation, apoptosis, and inflammatory responses. Therefore, a systematic approach to evaluating its effects in cell culture is warranted. This guide provides a foundational methodology to enable researchers to investigate the biological impact of this compound on various cell lines.

Compound Specifications and Handling

A thorough understanding of the compound's properties is crucial for accurate and reproducible experimental outcomes.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O₂[7]
Molecular Weight 232.28 g/mol [7]
CAS Number 134676-35-0[7]
Appearance White to off-white powder or crystals[8]
Purity ≥98%[7]
Storage Sealed in a dry, dark place at 2-8°C[7][8]

Core Protocol: Preparation of Stock and Working Solutions

The accuracy of your experimental results begins with the precise preparation of your test compound.

Materials
  • 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide powder

  • Molecular biology grade Dimethyl sulfoxide (DMSO)[10]

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for your cell line

Preparation of a 10 mM Stock Solution in DMSO
  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Calculation:

    • To prepare a 10 mM stock solution, you will need to dissolve 2.3228 mg of the compound in 1 mL of DMSO.

    • Calculation: 232.28 g/mol (MW) * 0.010 mol/L (10 mM) * 0.001 L (1 mL) = 0.0023228 g = 2.3228 mg

  • Dissolution:

    • Weigh out the required amount of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO.[11]

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be necessary if the compound is difficult to dissolve.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

  • Determine Final Concentrations: The optimal concentration range for a novel compound must be determined empirically. A common starting point for in vitro screening is a range of concentrations from 0.1 µM to 100 µM.[12][13]

  • Serial Dilution: Perform a serial dilution of the 10 mM stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.

    • Important: Ensure that the final concentration of DMSO in the culture medium is consistent across all experimental conditions, including the vehicle control, and does not exceed a level that is toxic to the cells (typically ≤ 0.5%).[11]

Experimental Workflow for Cell Culture Treatment

The following workflow provides a general framework for treating adherent cell lines. This protocol should be adapted based on the specific cell line and experimental objectives.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis cell_culture 1. Cell Culture (Thaw and expand cells) cell_seeding 2. Cell Seeding (Plate cells at optimal density) cell_culture->cell_seeding adherence 3. Adherence (Incubate for 24h) cell_seeding->adherence prepare_working 4. Prepare Working Solutions (Dilute stock in media) treatment 5. Cell Treatment (Add compound to cells) adherence->treatment prepare_working->treatment incubation 6. Incubation (24h, 48h, or 72h) treatment->incubation viability_assay 7a. Cell Viability Assay (e.g., MTT, XTT) incubation->viability_assay apoptosis_assay 7b. Apoptosis Assay (e.g., Annexin V) incubation->apoptosis_assay other_assays 7c. Other Assays (e.g., Western Blot, qPCR) incubation->other_assays

Caption: General experimental workflow for cell-based assays.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture your chosen cell line to approximately 80-90% confluency in a T75 flask.[14]

    • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into multi-well plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction) at a predetermined optimal density. This density should allow for logarithmic growth during the treatment period.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to adhere.[15]

  • Cell Treatment:

    • After the 24-hour adherence period, carefully aspirate the old medium.

    • Add the freshly prepared working solutions of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide to the respective wells.

    • Essential Controls:

      • Untreated Control: Cells cultured in medium only.

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

      • Positive Control (Optional): A known inducer of the expected cellular response (e.g., a known cytotoxic agent for a viability assay).

  • Incubation:

    • Return the plates to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the specific research question.

  • Downstream Analysis:

    • Following incubation, proceed with the chosen cellular assays to evaluate the effects of the compound.

Recommended Assays for Cellular Analysis

The choice of assay will depend on the hypothesized biological activity of the compound.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic or cytostatic effects of the compound.

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1]

  • XTT Assay: Similar to the MTT assay, but the formazan product is water-soluble, simplifying the protocol.

  • EdU Incorporation Assay: A more direct measure of cell proliferation by detecting newly synthesized DNA.[16]

Apoptosis Assays

If cell viability is reduced, these assays can determine if the mechanism of cell death is apoptosis.

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[1]

Mechanistic Studies

To delve deeper into the compound's mechanism of action, consider the following:

  • Western Blotting: To analyze changes in the expression or phosphorylation status of key proteins in signaling pathways potentially modulated by indole compounds, such as the JAK/STAT pathway.[6][17]

  • Quantitative PCR (qPCR): To measure changes in the gene expression of relevant targets.

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.

Potential Signaling Pathways

Indole derivatives have been shown to modulate a variety of signaling pathways. While the specific pathways affected by 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide are yet to be elucidated, a plausible starting point for investigation could be pathways commonly associated with cell fate and inflammation.

signaling_pathway compound 3-(1H-indol-3-yl)-N- methoxy-N-methylpropanamide receptor Cell Surface Receptor (Hypothesized Target) compound->receptor Binds/Interacts apoptosis_pathway Apoptosis Pathway compound->apoptosis_pathway Induces/Inhibits jak JAK receptor->jak Activates/Inhibits stat STAT jak->stat Phosphorylates nucleus Nucleus stat->nucleus Translocates to gene_expression Gene Expression (Proliferation, Survival, Inflammation) nucleus->gene_expression Alters caspases Caspase Activation apoptosis_pathway->caspases cell_death Apoptosis caspases->cell_death

Caption: Hypothesized signaling pathways for investigation.

Troubleshooting and Considerations

  • Compound Precipitation: If the compound precipitates upon dilution in the aqueous culture medium, consider using a lower concentration of the stock solution or incorporating a small amount of a non-ionic surfactant like Tween® 80 in the final working solution (after careful validation for cellular toxicity).

  • High Background in Assays: Ensure thorough washing of cells to remove any residual compound that may interfere with assay reagents.

  • Inconsistent Results: Maintain consistent cell passage numbers and confluency at the time of seeding, as cellular responses can vary with these parameters.

Conclusion

This application note provides a robust and scientifically grounded framework for the in vitro evaluation of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide. By following these protocols and incorporating the necessary controls and optimizations, researchers can generate reliable and reproducible data to elucidate the biological effects of this novel indole derivative.

References

  • Al-Ostoot, F. H., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. PLoS ONE, 19(1), e0296900.
  • ResearchGate. (n.d.). Effect of indole alkaloids on cell viability. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Indole Assay Kit. Retrieved from [Link]

  • Chen, S.-W., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences, 24(3), 2686.
  • Ivanova, Y., et al. (2021). N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank, 2021(1), M1187.
  • PubChem. (n.d.). 3-(1H-indol-3-yl)-N-methylpropanamide. Retrieved from [Link]

  • Rios Medrano, C., et al. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR Protocols, 5(3), 102396.
  • Wang, X., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517–4527.
  • Vasiliev, A. A., et al. (2022). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. Molecules, 27(6), 1888.
  • Wang, Y., et al. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 12(4), 599-605.
  • ResearchGate. (n.d.). Cell culture treatment protocol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-(1H-Indol-3-ylmethyl)-1H-indole (CAS 1968-05-4). Retrieved from [Link]

  • KJ Chemicals Corporation. (n.d.). M-100(3-methoxy-N,N-dimethylpropanamide). Retrieved from [Link]

  • Kumar, A., et al. (2025). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Molecular Diversity, 29(2), 335-345.
  • da Silva, J. R., et al. (2023). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. International Journal of Molecular Sciences, 24(19), 14902.
  • ResearchGate. (n.d.). How can make a molecule of 3-(1H-indol-3-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile?. Retrieved from [Link]

  • Gordin, Y., et al. (2011). Identification of signaling pathways involved in the mechanism of action of the immunomodulatory peptide gamma-D-glutamyl-L-tryptophan. Journal of Clinical Oncology, 29(15_suppl), e13031-e13031.
  • ResearchGate. (n.d.). Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives. Retrieved from [Link]

  • University of Oxford. (n.d.). Guide to cell extraction, sample normalisation and sample submission for metabolomics. Retrieved from [Link]

  • Angeli, A., et al. (2026). 4‐(5‐Chloro‐3‐(3,4,5‐trimethoxybenzoyl)‐1H‐indol‐1‐yl)benzenesulfonamide: A Novel Polypharmacology Agent to Target Carbonic Anhydrase IX and XII With Improved Selectivity, Wnt/β‐Catenin Signaling Pathway, and P‐Glycoprotein. ChemMedChem, 21(4), e202500643.

Sources

In-Vitro Assay Protocols and Dosing Guidelines for 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide (IPA-WA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-3-propionic acid (IPA) is a well-characterized gut microbiota-derived metabolite known to modulate mitochondrial function, maintain intestinal barrier integrity, and regulate endothelium-dependent vasodilation via the Pregnane X Receptor (PXR)[1, 2]. However, the free carboxylic acid moiety of IPA limits its passive cellular permeability and makes it susceptible to rapid phase II metabolism (e.g., glucuronidation).

To circumvent these limitations in early-stage drug discovery, 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide (IPA-Weinreb Amide, or IPA-WA ) is utilized. While Weinreb amides are traditionally employed as synthetic intermediates [3], their unique physicochemical properties—specifically the removal of the anionic charge at physiological pH and increased lipophilicity—make them highly valuable stable analogs for probing structure-activity relationships (SAR) and assessing Phase I metabolic liabilities [4]. This application note provides field-proven, self-validating protocols for dosing IPA-WA in critical in-vitro assays.

Physicochemical Formulation & Causality

Dosing lipophilic amides in aqueous in-vitro systems requires strict solvent control to prevent precipitation and solvent-induced artifacts.

  • Solubility Profile: Unlike sodium indole-3-propionate, IPA-WA lacks an ionizable group. It is virtually insoluble in aqueous buffers but highly soluble in anhydrous Dimethyl Sulfoxide (DMSO).

  • Formulation Causality: Stock solutions must be prepared at 50 mM in 100% anhydrous DMSO .

  • Solvent Limits: The final DMSO concentration in cell culture must never exceed 0.1% (v/v) . DMSO at higher concentrations can independently induce cytotoxicity and weakly activate nuclear receptors like PXR, which will artificially inflate baseline luminescence in reporter assays.

  • Experience Insight: Due to the enhanced lipophilicity of the Weinreb amide compared to free IPA, always use low-binding polypropylene microcentrifuge tubes for serial dilutions to prevent non-specific adsorption of the compound to plastic surfaces.

Quantitative Dosing Guidelines

The following table summarizes the optimized concentration ranges for evaluating IPA-WA across various in-vitro pharmacological and ADME (Absorption, Distribution, Metabolism, and Excretion) workflows.

Assay TypeTarget MechanismRecommended ConcentrationCausality / Rationale
PXR Reporter Gene Assay Nuclear Receptor Activation1 µM – 100 µMCaptures the full dose-response curve. Parent IPA typically exhibits an

of 10–50 µM; this range ensures the upper plateau is reached.
Mitochondrial Respiration Oxidative Phosphorylation10 µM – 100 µMMatches physiological/pharmacological concentrations where indole metabolites alter fatty acid oxidation and oxygen consumption rates [1].
Hepatic Microsomal Stability CYP450-mediated Metabolism1 µMEnsures first-order kinetics (Concentration <<

). Prevents saturation of microsomal enzymes, yielding accurate intrinsic clearance (

) [4].
Cell Viability (MTT/CTG) General Cytotoxicity10 µM – 500 µMDefines the therapeutic window. Ensures that reductions in assay readouts are due to specific mechanisms, not generalized cell death.

Detailed Experimental Protocols

Protocol 1: PXR Reporter Gene Assay (Luciferase Readout)

Objective: To determine if the Weinreb amide modification retains the PXR-agonistic properties of the parent IPA compound.

Self-Validating System Design: This protocol includes Rifampicin as a positive control to validate the dynamic range of the assay, and a vehicle-only (0.1% DMSO) negative control to establish baseline luminescence.

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in a 96-well white opaque plate using DMEM + 10% FBS. Causality: HepG2 cells are selected over HEK293 cells because they endogenously express the necessary hepatic coregulators required for functional PXR-mediated transcription.
    
  • Transfection (Day 2): Transiently co-transfect cells with a pSG5-hPXR expression plasmid and a CYP3A4-luciferase reporter plasmid using Lipofectamine 3000. Incubate for 24 hours.

  • Compound Dosing (Day 3):

    • Prepare a 1000× serial dilution of IPA-WA in 100% DMSO (1 mM to 100 mM).

    • Dilute these stocks 1:1000 into warm, serum-free DMEM to achieve the final assay concentrations (1 µM to 100 µM) with exactly 0.1% DMSO.

    • Treat cells with the diluted IPA-WA, Vehicle (0.1% DMSO), and Positive Control (10 µM Rifampicin). Incubate for 24 hours.

  • Readout (Day 4): Add an equal volume of ONE-Glo™ Luciferase Assay System reagent. Incubate for 5 minutes at room temperature and read luminescence. Calculate fold-activation relative to the vehicle control.

PXR_Signaling IPA IPA-WA (Lipophilic Ligand) Membrane Passive Membrane Diffusion IPA->Membrane PXR Cytosolic PXR Binding Membrane->PXR Dimer PXR-RXRα Heterodimerization PXR->Dimer Nucleus Nuclear Translocation & PXRE Binding Dimer->Nucleus Reporter Luciferase Transcription Nucleus->Reporter

Fig 1. Mechanism of PXR activation by IPA-WA and subsequent reporter gene transcription.

Protocol 2: Hepatic Microsomal Stability Assessment

Objective: To evaluate the Phase I metabolic stability of the Weinreb amide bond. While resistant to plasma amidases, Weinreb amides can undergo CYP-mediated N-demethylation or N-dealkylation [4].

Self-Validating System Design: Includes a zero-cofactor (No-NADPH) control to rule out chemical instability or non-CYP mediated degradation, and a high-clearance reference compound (e.g., Verapamil) to confirm microsomal activity.

  • Reaction Mixture Preparation: In a 96-well deep-well plate, combine Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) at a final protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Add IPA-WA to a final concentration of 1 µM (keep DMSO ≤0.1%).

  • Pre-Incubation: Pre-warm the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM

    
    ).
    
  • Time-Course Sampling & Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism, while precipitating microsomal proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge the quenched samples at 4000 × g for 15 minutes at 4°C. Transfer the supernatant to an analytical plate and quantify the remaining parent IPA-WA via LC-MS/MS. Plot the natural log of % remaining parent versus time to calculate

    
    .
    

Microsomal_Stability Step1 1 µM IPA-WA + Liver Microsomes (HLM/MLM) Step2 Pre-incubate at 37°C (5 min) Step1->Step2 Step3 Initiate Reaction (Add 1 mM NADPH) Step2->Step3 Step4 Aliquot at Timepoints (0, 15, 30, 45, 60 min) Step3->Step4 Step5 Quench with Cold ACN + Internal Standard Step4->Step5 Step6 Centrifuge & LC-MS/MS Quantification Step5->Step6

Fig 2. Step-by-step workflow for evaluating the hepatic microsomal stability of IPA-WA.

References

  • Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function Frontiers in Physiology
  • The pregnane X receptor and its microbiota-derived ligand indole 3-propionic acid regulate endothelium-dependent vasodilation American Journal of Physiology-Endocrinology and Metabolism
  • Metabolites with SARS-CoV-2 Inhibitory Activity Identified from Human Microbiome Commensals PMC / NIH
  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity ChemRxiv

Application Note: LC-MS/MS Detection of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-ready protocol for the LC-MS/MS quantification of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide (CAS: 134676-35-0).[1]

This molecule is the Weinreb amide derivative of Indole-3-propionic acid (IPA) .[1] While often used as a synthetic intermediate to access complex indole ketones, it is increasingly relevant in drug discovery as a stable scaffold for indole-based pharmacophores.[1]

Molecule Profile & Physicochemical Properties

Understanding the chemistry of the analyte is the first step to a robust method. This compound combines a lipophilic, oxidation-prone indole ring with a polar, basic Weinreb amide functionality.

PropertyValueNotes for Method Development
Molecular Formula C₁₃H₁₆N₂O₂
Molecular Weight 232.28 g/mol Precursor Ion [M+H]⁺ = 233.1
LogP (Predicted) ~2.1Moderately lipophilic; retains well on C18.[1]
pKa (Indole NH) ~16.7Very weak acid; remains neutral in standard LC pH.[1]
pKa (Amide O) ~ -0.5Protonation occurs at the amide oxygen/nitrogen in ESI source.[1]
Solubility MeOH, ACN, DMSOPoor water solubility. Stocks must be organic.
Stability Light/Oxidation SensitiveProtect from light. Use amber vials.[1]

Method Development Strategy

Ionization Source Selection (ESI+)
  • Recommendation: Electrospray Ionization in Positive Mode (ESI+) .

  • Mechanism: The Weinreb amide moiety contains a basic nitrogen and an oxygen capable of accepting a proton. While the indole nitrogen is not basic, the amide functionality facilitates strong ionization as

    
    .
    
  • Why not APCI? While APCI works for neutral indoles, the thermal instability of the N-methoxy bond suggests ESI is safer to prevent in-source fragmentation.[1]

Chromatographic Separation
  • Column: C18 (End-capped) or Phenyl-Hexyl .[1]

    • Reasoning: A standard C18 provides sufficient retention.[1] However, a Phenyl-Hexyl column offers superior selectivity for indole-containing compounds due to

      
       interactions, separating the analyte from matrix indoles (e.g., Tryptophan, IPA).
      
  • Mobile Phase: Acidic conditions are mandatory to stabilize the protonated amide and improve peak shape.

    • MP A: Water + 0.1% Formic Acid.[1][2]

    • MP B: Acetonitrile + 0.1% Formic Acid.[1]

Experimental Protocol

Reagents & Standards
  • Analyte: 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide (>98% purity).

  • Internal Standard (IS): Indole-3-propionic acid-d2 (IPA-d2) or Melatonin-d4.[1] (Structural analogs are preferred if the isotopolog is unavailable).[1]

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water, Formic Acid.

Stock Solution Preparation
  • Primary Stock (1 mg/mL): Dissolve 1 mg of analyte in 1 mL of 100% Methanol .

    • Critical: Sonicate for 5 mins. Store in Amber Glass at -20°C. Indoles oxidize to oxindoles under light/oxygen.[1]

  • Working Standard: Dilute Primary Stock with 50:50 Water:MeOH to reach calibration points (e.g., 1 ng/mL – 1000 ng/mL).

Sample Preparation (Biological Matrix)[1]
  • Technique: Protein Precipitation (PPT) is sufficient, but Liquid-Liquid Extraction (LLE) is cleaner for indoles.[1]

Protocol (LLE - Recommended for Plasma/Serum):

  • Aliquot 100 µL plasma into a 1.5 mL tube.

  • Add 10 µL Internal Standard solution.[1]

  • Add 500 µL Ethyl Acetate . Vortex vigorously for 2 min.

  • Centrifuge at 12,000 x g for 5 min.

  • Transfer the upper organic layer to a clean glass tube.[1]

  • Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute in 100 µL Mobile Phase (90:10 Water:ACN).

LC-MS/MS Conditions

LC Parameters:

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).[1]

  • Column: Phenomenex Kinetex F5 or Waters BEH C18 (2.1 x 100 mm, 1.7 µm).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) %B (ACN + 0.1% FA) Event
0.00 5% Loading
1.00 5% Hold
6.00 95% Linear Ramp
7.50 95% Wash
7.60 5% Re-equilibration

| 10.00 | 5% | End |[1]

MS Parameters (Source - Sciex 6500+ equivalent):

  • Ion Source: ESI Positive (Turbo Ion Spray).[1]

  • Curtain Gas: 30 psi.[1]

  • IonSpray Voltage: 4500 V.[1]

  • Temp: 500°C.

  • Declustering Potential (DP): 60 V (Optimized for MW ~232).[1]

MRM Transitions (Quantitation & Identification):

AnalytePrecursor (m/z)Product (m/z)TypeCE (V)Mechanistic Origin
Indole-Weinreb 233.1 130.1 Quant 35Quinolinium Ion (Indole ring expansion).[1] Highly stable.
Indole-Weinreb233.1172.1Qual 120Acylium Ion (Loss of N(OMe)Me group [-61 Da]).[1]
Indole-Weinreb233.1143.1Qual 240Vinyl-indole fragment.[1]

Fragmentation Mechanism & Workflow Visualization

The fragmentation of Weinreb amides is distinct. The primary cleavage occurs at the amide bond, ejecting the N-methoxy-N-methylamine.[1] However, for indole derivatives, the charge is often retained on the stable indole ring system (forming the quinolinium ion at m/z 130).

Figure 1: Analytical Workflow & Fragmentation Logic

G Sample Biological Sample (Plasma/Microsomes) Prep Sample Prep (LLE with Ethyl Acetate) Sample->Prep Extract LC UHPLC Separation (C18, 0.1% FA) Prep->LC Inject ESI ESI+ Ionization [M+H]+ = 233.1 LC->ESI Elute Parent Precursor Ion [C13H17N2O2]+ m/z 233.1 ESI->Parent Q1 Select Frag1 Quantifier Ion (Quinolinium) m/z 130.1 Parent->Frag1 Collision Energy (35eV) Loss of Weinreb Amide + Side Chain Frag2 Qualifier Ion (Acylium - Weinreb loss) m/z 172.1 Parent->Frag2 Collision Energy (20eV) Loss of N(OMe)Me (-61 Da)

Caption: Workflow from extraction to MS/MS fragmentation. The m/z 130 ion is the most stable quantifier for indole-alkyl derivatives.

Validation & Troubleshooting

Linearity & Sensitivity
  • Linear Range: Typically 0.5 ng/mL to 1000 ng/mL.[1]

  • LLOQ: Expect ~0.5 ng/mL on modern triple quads (e.g., Sciex 6500, Waters TQ-XS).[1]

  • Carryover: Weinreb amides can be sticky.[1] Ensure the needle wash contains 50% Isopropanol or Methanol.[1]

Common Issues (Troubleshooting)
  • Peak Tailing: Usually caused by secondary interactions with silanols.[1] Action: Increase Ammonium Formate (up to 5mM) in mobile phase or use a column with higher carbon load.

  • Low Sensitivity: Check for source oxidation.[1] Action: Add 0.1% Ascorbic Acid to the reconstitution solvent if the indole ring is degrading.

  • Interference: The m/z 130 fragment is common to all indoles (e.g., Tryptamine). Action: Ensure chromatographic resolution between the analyte (RT ~6 min) and endogenous indoles (usually RT < 4 min).

References

  • Weinreb Amide Synthesis & Chemistry

    • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[1] Link

  • Indole Fragmentation in MS/MS

    • Niwa, T., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC. Link

    • Note: Demonstrates the m/z 130/118 fragmentation pathways characteristic of the indole core.
  • General ESI-MS of Amides

    • Pramanik, B. N., et al. (2019).[3] An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Link

  • Compound Data

    • PubChem CID 7661699: 3-(1H-indol-3-yl)-N-methylpropanamide (Structural Analog).[1] Link

Sources

Application Note: Profiling 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide in Anticancer Proliferation Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Context[1]

3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide is the Weinreb amide derivative of Indole-3-propionic acid (IPA) . While IPA is a well-documented gut microbiota metabolite with potent antioxidant and cytostatic properties (mediated via the Aryl Hydrocarbon Receptor [AHR] and HDAC inhibition), its pharmacological utility is often limited by rapid metabolism and modest lipophilicity.

The Weinreb amide modification serves two critical functions in anticancer drug development:

  • Synthetic Intermediate: It acts as a stable "activated amide" scaffold, allowing the rapid synthesis of diverse indole-3-ketone libraries (potent anticancer pharmacophores) via nucleophilic attack.

  • Biological Probe: As a stable amide, it offers altered physicochemical properties (LogP) compared to the free acid, potentially enhancing cellular permeability in proliferation assays targeting colorectal and hepatocellular carcinoma lines.

This guide outlines the standardized protocol for solubilizing, stabilizing, and evaluating this compound in in vitro antiproliferative workflows.

Chemical Properties & Handling

Warning: Indole derivatives are susceptible to oxidative degradation upon light exposure.

ParameterSpecification
IUPAC Name 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide
Molecular Formula C₁₃H₁₆N₂O₂
Molecular Weight ~232.28 g/mol
Solubility Soluble in DMSO (>20 mM), Methanol, DCM. Poorly soluble in water.
Stability Stable at -20°C (solid). DMSO stocks stable for 1 week at -20°C.
Storage Protect from light. Store under inert gas (Argon/Nitrogen) if possible.

Experimental Protocol: Antiproliferative Assay (MTT/CCK-8)

Rationale

To determine the IC₅₀ of the Weinreb amide, we utilize a metabolic activity assay. Since indoles can sometimes interfere with tetrazolium reduction directly, cell-free blank controls are mandatory.

Reagents
  • Test Compound: 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide (Solid).

  • Vehicle: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Positive Control: Indole-3-propionic acid (IPA) (for potency comparison) or 5-Fluorouracil (5-FU).

  • Assay Kit: CCK-8 (WST-8) is preferred over MTT due to higher sensitivity and lack of solubilization steps, reducing oxidative stress artifacts.

Step-by-Step Workflow
Step 1: Stock Solution Preparation (Day 0)
  • Weigh 2.32 mg of compound.

  • Dissolve in 1 mL of sterile DMSO to create a 10 mM Stock .

  • Vortex for 30 seconds. Verify complete dissolution (no particulates).

  • Aliquot into amber microcentrifuge tubes (50 µL each) and store at -20°C. Do not freeze-thaw more than twice.

Step 2: Cell Seeding (Day 1)
  • Select cell lines: HT-29 (Colorectal) or HepG2 (Liver) are recommended due to high endogenous AHR expression.

  • Seed cells in 96-well plates at 3,000–5,000 cells/well in 100 µL complete media.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Edge Effect Control: Fill outer wells with PBS; do not use for data.

Step 3: Compound Treatment (Day 2)
  • Prepare 2x Working Solutions in complete media to avoid DMSO shock.

  • Serial Dilution Scheme (Logarithmic):

    • 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM.

  • Final DMSO concentration must remain < 0.5% in all wells.

  • Add 100 µL of 2x Working Solution to wells (Total Vol = 200 µL).

  • Controls:

    • Vehicle Control (0.5% DMSO).

    • Positive Control (5-FU).

    • Blank Control (Media + Compound + No Cells): Critical to rule out chemical reduction of WST-8 by the indole moiety.

Step 4: Readout (Day 4/5)
  • Incubate for 48 or 72 hours.

  • Add 20 µL CCK-8 reagent per well.

  • Incubate 1–4 hours at 37°C until orange color develops.

  • Measure Absorbance at 450 nm .

Mechanistic Validation: AHR Activation Pathway

If antiproliferative activity is observed, it is likely mediated via the Aryl Hydrocarbon Receptor (AHR) pathway, similar to the parent IPA molecule. The Weinreb amide may act as a ligand, inducing CYP1A1 expression and cell cycle arrest.

Pathway Visualization

Indole_Weinreb_Mechanism Compound Weinreb Amide (Extracellular) Transport Passive Diffusion Compound->Transport Intracellular Weinreb Amide (Intracellular) Transport->Intracellular Hydrolysis Hydrolysis? (Putative) Intracellular->Hydrolysis Prodrug Activation AHR_Cyto AHR Complex (Cytosolic) Intracellular->AHR_Cyto Direct Binding? IPA Indole-3-Propionic Acid (Active Metabolite) Hydrolysis->IPA Prodrug Activation IPA->AHR_Cyto Prodrug Activation Nucleus Nuclear Translocation AHR_Cyto->Nucleus ARNT ARNT Dimerization Nucleus->ARNT XRE XRE Binding (Promoter) ARNT->XRE GeneExp Target Genes: CYP1A1, p21 (Cell Arrest) XRE->GeneExp Prolif Inhibition of Proliferation GeneExp->Prolif

Figure 1: Proposed Mechanism of Action. The Weinreb amide may bind AHR directly or hydrolyze intracellularly to IPA, triggering AHR-mediated transcription of cell cycle inhibitors (p21).

Data Analysis & Interpretation

Calculate % Viability using the formula:



Interpretation Guide:

  • IC₅₀ < 10 µM: Potent antiproliferative agent.[1] Proceed to Apoptosis (Annexin V) assays.

  • IC₅₀ 10–50 µM: Moderate activity. Likely cytostatic rather than cytotoxic. Check cell cycle arrest (G0/G1).

  • IC₅₀ > 100 µM: Inactive. Consider using the compound as a scaffold to synthesize Indole-3-ketones (e.g., via Grignard addition), which often exhibit higher potency.

References

  • Indole-3-propionic acid (IPA)

    • Li, S., et al. (2023).[2] "Indole-3-propionic acid, a product of intestinal flora, inhibits the HDAC6/NOX2 signalling and relieves doxorubicin-induced cardiomyocyte damage."[2] Folia Morphologica.

  • Indole derivatives as HDAC inhibitors

    • Zhang, J., et al. (2021). "Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Indole-Aryl-Amide antiproliferative activity

    • Gidaro, M.C., et al. (2022). "Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives." Molecules.

  • Weinreb Amide Chemistry (General Application)

Sources

Application Note & Protocol Guide: Antimicrobial Screening of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. The indole nucleus is a privileged scaffold in medicinal chemistry, with a rich history of producing compounds with diverse biological activities, including potent antimicrobial effects.[1][2][3] This document provides a comprehensive guide for researchers on the application of standardized screening methodologies to evaluate the antimicrobial potential of the novel indole derivative, 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide . This compound, a Weinreb-Nahm amide, offers a stable and synthetically accessible starting point for potential drug discovery campaigns.[4][5][6][7] We present detailed, field-proven protocols for preliminary screening using the agar well diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via broth microdilution. The causality behind experimental choices and best practices for data interpretation are emphasized to ensure the generation of robust and reproducible results.

Introduction: The Rationale for Screening an Indole-Based Weinreb-Nahm Amide

The indole moiety is a cornerstone of numerous natural and synthetic pharmacologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of antibacterial and antifungal activities through diverse mechanisms, including the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with essential metabolic pathways like protein and DNA synthesis.[1][3][8] Studies on related structures, such as (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives, have already demonstrated promising antimicrobial and antitubercular activities, providing a strong impetus for investigating structurally similar compounds.[9][10]

The subject of this guide, 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide , is a Weinreb-Nahm amide. This functional group, while primarily known for its role in ketone synthesis due to its stability and resistance to over-addition of organometallic reagents, also imparts specific physicochemical properties to the molecule.[4][6][7][11] Its stability may contribute to favorable pharmacokinetic properties, making it an interesting candidate for antimicrobial screening. The protocols outlined herein provide a systematic approach to elucidating the potential of this and similar molecules as new antimicrobial leads.

Experimental Design & Workflow

A tiered screening approach is recommended to efficiently assess the antimicrobial potential of the test compound. This begins with a qualitative primary screen to identify any activity, followed by quantitative assays to determine the potency.

D cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis A Agar Well Diffusion Assay B Qualitative Assessment (Zone of Inhibition) A->B Observe C Broth Microdilution Assay B->C If Active D Determine MIC (Minimum Inhibitory Concentration) C->D Analyze E Determine MBC (Minimum Bactericidal Concentration) D->E Subculture

Figure 1: Tiered antimicrobial screening workflow.

Materials & Reagents

  • Test Compound: 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide (Purity ≥98%)

  • Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Bacterial Strains (ATCC recommended):

    • Staphylococcus aureus (e.g., ATCC 25923) - Gram-positive

    • Escherichia coli (e.g., ATCC 25922) - Gram-negative

  • Fungal Strain (ATCC recommended):

    • Candida albicans (e.g., ATCC 10231)

  • Growth Media:

    • Mueller-Hinton Agar (MHA)

    • Mueller-Hinton Broth (MHB)

    • Sabouraud Dextrose Agar/Broth (for fungi)

  • Positive Controls:

    • Ciprofloxacin (1 mg/mL stock) for bacteria

    • Fluconazole (1 mg/mL stock) for fungi

  • Negative Control: DMSO

  • Equipment: Biosafety cabinet, incubator, spectrophotometer, micropipettes, sterile 96-well plates, sterile petri dishes, sterile swabs, etc.

Detailed Protocols

Protocol 1: Agar Well Diffusion Assay (Primary Screening)

This method serves as a rapid, qualitative primary screen to detect antimicrobial activity. It relies on the diffusion of the test compound through an agar medium, resulting in a zone of growth inhibition if the compound is active against the test microorganism.[12]

Causality Behind Choices:

  • Mueller-Hinton Agar: This medium is the standard for routine antimicrobial susceptibility testing because it has good batch-to-batch reproducibility, is low in sulfonamide, trimethoprim, and tetracycline inhibitors, and supports the satisfactory growth of most non-fastidious pathogens.

  • 0.5 McFarland Standard: Standardizing the inoculum density is critical for reproducibility. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL, ensuring a confluent lawn of growth that makes zones of inhibition clearly visible.

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh overnight culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Well Creation: Aseptically, use a sterile cork borer (6 mm diameter) to punch wells into the agar.

  • Compound Loading: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Pipette 50 µL of the stock solution into a designated well.

  • Controls: Load 50 µL of the positive control (e.g., Ciprofloxacin, 10 µg/mL) and 50 µL of the negative control (DMSO) into separate wells on the same plate.

  • Incubation: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds. Then, incubate the plates at 37°C for 18-24 hours (48 hours for C. albicans at 30°C).

  • Data Collection: Measure the diameter (in mm) of the clear zone of growth inhibition around each well.

Data Presentation (Hypothetical Results):

Test OrganismTest Compound (10 mg/mL)Ciprofloxacin (10 µg/mL)DMSO (Negative Control)
S. aureus18 mm25 mm0 mm
E. coli0 mm22 mm0 mm
C. albicans12 mm (vs. Fluconazole)N/A0 mm
Protocol 2: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This quantitative assay is the gold standard for determining the potency of a new compound.

Causality Behind Choices:

  • 96-Well Plate Format: This allows for high-throughput screening of multiple concentrations and replicates, improving efficiency and statistical validity.

  • Serial Dilution: This is a systematic and straightforward method to test a wide range of compound concentrations to pinpoint the exact MIC value.

  • Resazurin Dye (Optional): As a cell viability indicator, resazurin can provide a colorimetric and more objective endpoint compared to visual inspection alone. Viable cells reduce blue resazurin to pink resorufin.

Step-by-Step Methodology:

  • Plate Setup: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.

  • Compound Preparation: Prepare a 2 mg/mL solution of the test compound in MHB (this may require an initial small volume of DMSO, ensuring the final DMSO concentration is ≤1%). Add 200 µL of this solution to well 1.

  • Serial Dilution: Transfer 100 µL from well 1 to well 2. Mix well by pipetting up and down. Continue this two-fold serial dilution across the plate to well 10. Discard 100 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) receive no compound.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension with MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Plate Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (or no color change if using an indicator dye).

Protocol 3: MBC Determination

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined after the MIC assay.

Step-by-Step Methodology:

  • Subculturing: From each well of the MIC plate that showed no visible growth, take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies are observed at the spot location).

Data Presentation (Hypothetical Results):

Test OrganismMIC (µg/mL)MBC (µg/mL)Interpretation
S. aureus64128Bacteriostatic
C. albicans128>512Fungistatic

Note: A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

Potential Mechanisms and Further Steps

The indole nucleus is known to facilitate various antimicrobial mechanisms. Should 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide show significant activity, further investigation into its mechanism of action would be warranted.

G cluster_mechanisms Potential Antimicrobial Mechanisms Compound Indole-Containing Compound Membrane Cell Membrane Disruption Compound->Membrane Targets DNA DNA/RNA Synthesis Inhibition Compound->DNA Targets Protein Protein Synthesis Inhibition Compound->Protein Targets Biofilm Biofilm Formation Inhibition Compound->Biofilm Targets

Figure 2: Potential mechanisms of action for indole-based antimicrobials.

Follow-up studies could include:

  • Time-kill kinetics assays: To understand the dynamics of bacterial killing over time.

  • Cell membrane permeability assays: Using dyes like propidium iodide to assess membrane damage.

  • Biofilm inhibition assays: Using crystal violet staining to quantify the effect on biofilm formation.

  • Cytotoxicity assays: Testing against mammalian cell lines to determine a selectivity index.

Conclusion

This application note provides a robust framework for the initial antimicrobial evaluation of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide . By leveraging the known antimicrobial potential of the indole scaffold and employing standardized, reproducible protocols, researchers can effectively determine if this novel compound warrants further development in the fight against infectious diseases. The structured workflow, from qualitative screening to quantitative potency determination, ensures a logical and efficient use of resources in the early stages of drug discovery.

References

  • Title: Weinreb ketone synthesis Source: Wikipedia URL: [Link]

  • Title: A Comprehensive Review on Indole as Antibacterial Agents Source: International Journal of Pharmacy & Pharmaceutical Research URL: [Link]

  • Title: Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones Source: Thieme Synthesis URL: [Link]

  • Title: Recent Developments in Weinreb Synthesis and their Applications Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: New screening method finds novel approaches to combat antimicrobial resistant bacteria Source: University of Oxford URL: [Link]

  • Title: Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids Source: MDPI URL: [Link]

  • Title: Monoterpene Indole Alkaloids with Antimicrobial Activity Against Helicobacter pylori Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Screening Antibacterial Activity: A Crucial Step in Drug Discovery Source: Mintage Journal of Pharmaceutical and Medical Sciences URL: [Link]

  • Title: Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review Source: MDPI URL: [Link]

  • Title: Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants Source: Frontiers in Microbiology URL: [Link]

  • Title: Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H - ResearchGate Source: ResearchGate URL: [Link]

  • Title: (PDF) Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents Source: ResearchGate URL: [Link]

Sources

Application Notes and Protocols: 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide in Neurological Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Bifunctional Tool for Neuroscience

In the landscape of neurological research, the demand for versatile chemical tools is paramount. 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide, a derivative of the neuroactive metabolite indole-3-propionic acid (IPA), emerges as a compound of significant interest. Its unique chemical architecture, featuring a stable Weinreb-Nahm amide functional group, positions it primarily as a sophisticated synthetic intermediate for the creation of novel neurologically active molecules.[1][2][3] Beyond its established utility in organic synthesis, its structural relationship to IPA, a known neuroprotectant and anti-inflammatory agent, opens a compelling, albeit currently hypothetical, avenue for its direct application as a biological modulator.[4][5][6]

This document serves as a comprehensive guide for researchers, providing detailed protocols for its use as a synthetic tool and outlining experimental frameworks to explore its potential biological activities. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for robust and reproducible results.

PART 1: Application as a Synthetic Intermediate

The most immediate and validated application of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide is as a Weinreb-Nahm amide, a superior acylating agent for the synthesis of ketones.[1][7][8] Unlike more reactive carboxylic acid derivatives, the Weinreb amide reacts with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable, chelated tetrahedral intermediate.[3][9] This intermediate resists further nucleophilic attack and collapses to the desired ketone only upon aqueous workup, thus preventing the common side reaction of over-addition to form a tertiary alcohol.[3][8][9] This chemoselectivity is invaluable for the synthesis of complex molecules, including potential drug candidates for neurological disorders.

Key Advantages as a Synthetic Tool:
  • High Specificity: Enables the clean synthesis of ketones from a variety of organometallic reagents.

  • Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of other functional groups within the molecule.[1]

  • Control and High Yield: Prevents over-addition, leading to higher yields of the desired ketone product.[9]

Experimental Protocol 1: Synthesis of a Novel Indole-Propanone Derivative via Weinreb Ketone Synthesis

This protocol describes a general procedure for the reaction of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide with a Grignard reagent to yield a 1-(1H-indol-3-yl)alkan-3-one derivative. This ketone can then serve as a scaffold for further chemical modifications.

Objective: To synthesize 1-(1H-indol-3-yl)-4-phenylbutan-3-one as an example.

Materials:

  • 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide

  • Benzylmagnesium chloride (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bars

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide (1 equivalent) in anhydrous THF (approximately 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Lowering the temperature helps to control the reaction rate and minimize potential side reactions.

  • Addition of Grignard Reagent: Slowly add benzylmagnesium chloride (1.1 equivalents) dropwise to the stirred solution. Causality: Slow addition prevents a rapid exotherm and ensures the reaction remains controlled. A slight excess of the Grignard reagent ensures complete consumption of the starting amide.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Causality: The acidic quench protonates the tetrahedral intermediate, leading to its collapse into the ketone, and also neutralizes any excess Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure 1-(1H-indol-3-yl)-4-phenylbutan-3-one.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Hypothetical Application as a Biological Modulator

While direct evidence is lacking, the structural similarity of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide to indole-3-propionic acid (IPA) provides a strong rationale for investigating its potential biological activities. IPA, a metabolite of tryptophan produced by the gut microbiota, is known to possess significant neuroprotective and anti-inflammatory properties.[5][6][10] It has been shown to reduce oxidative stress, inhibit the production of pro-inflammatory cytokines like TNF-α, and protect neurons from cell death in various models of neurological disease.[4][5][11]

Plausible Mechanisms of Action (Hypothetical):

  • Prodrug Activity: The N-methoxy-N-methylamide group could be metabolically cleaved in vivo by amidases to release indole-3-propionic acid, thereby acting as a more stable precursor or delivery agent for the active molecule.

  • Direct Anti-inflammatory Effects: The intact molecule may directly inhibit key inflammatory pathways in glial cells, which are central mediators of neuroinflammation.[12]

  • Neuroprotective Properties: The indole moiety is a well-known scaffold for radical scavenging. The molecule could directly protect neurons from oxidative stress-induced damage.

Experimental Protocol 2: In Vitro Assessment of Anti-Neuroinflammatory Activity

This protocol outlines a method to screen for the anti-inflammatory potential of the title compound using a murine microglial cell line (BV-2) activated with lipopolysaccharide (LPS).

Objective: To determine if 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide can reduce the production of the pro-inflammatory cytokine TNF-α in activated microglia.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide (dissolved in DMSO, then diluted in media)

  • Vehicle control (DMSO diluted in media)

  • MTT or similar cell viability assay kit

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed BV-2 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

  • Compound Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound (e.g., 1, 10, 25, 50 µM) or vehicle control. Incubate for 1 hour. Causality: Pre-treatment allows the compound to enter the cells and potentially engage its target before the inflammatory stimulus is applied.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Do not add LPS to negative control wells.

  • Incubation: Incubate the plates for 24 hours.

  • Assessment of Cytotoxicity: In a parallel plate set up identically, assess the cytotoxicity of the compound at all tested concentrations using an MTT assay to ensure that any observed decrease in TNF-α is not due to cell death.

  • Cytokine Measurement: After 24 hours, collect the cell culture supernatant. Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the TNF-α concentrations to the vehicle control. Determine the dose-dependent effect of the compound on TNF-α production. A significant reduction in TNF-α in the absence of cytotoxicity would indicate anti-inflammatory activity.

Experimental Protocol 3: In Vitro Assessment of Neuroprotective Activity

This protocol provides a framework for evaluating the potential of the title compound to protect neuronal cells from oxidative stress, a common pathological mechanism in neurodegenerative diseases.

Objective: To determine if 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide can protect a human neuroblastoma cell line (SH-SY5Y) from hydrogen peroxide (H₂O₂)-induced cell death.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Hydrogen peroxide (H₂O₂)

  • 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide (dissolved in DMSO, then diluted in media)

  • Vehicle control (DMSO diluted in media)

  • Calcein-AM/Ethidium Homodimer-1 Live/Dead assay kit or MTT assay kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere and differentiate for 24-48 hours.

  • Compound Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., 1, 10, 25, 50 µM) or vehicle control. Incubate for 12-24 hours. Causality: A longer pre-treatment time allows for potential induction of endogenous antioxidant pathways.

  • Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (e.g., 100-200 µM, to be determined empirically). Do not add H₂O₂ to negative control wells.

  • Incubation: Incubate for an additional 24 hours.

  • Assessment of Cell Viability: Measure cell viability using a Live/Dead assay or MTT assay according to the manufacturer's instructions.[13]

  • Data Analysis: Calculate the percentage of viable cells for each condition relative to the untreated control. A significant increase in cell viability in the compound-treated groups compared to the H₂O₂-only group indicates neuroprotective activity.

Visualization of Experimental Workflows

G cluster_0 Protocol 1: Weinreb Ketone Synthesis cluster_1 Protocol 2: Anti-Neuroinflammation Assay cluster_2 Protocol 3: Neuroprotection Assay start1 Dissolve Weinreb Amide in Anhydrous THF step1_2 Cool to 0°C start1->step1_2 step1_3 Add Grignard Reagent (e.g., BnMgCl) step1_2->step1_3 step1_4 Stir and Monitor (TLC) step1_3->step1_4 step1_5 Quench with aq. NH4Cl step1_4->step1_5 step1_6 Aqueous Workup & Extraction step1_5->step1_6 step1_7 Purify by Chromatography step1_6->step1_7 end1 Characterize Product (NMR, MS) step1_7->end1 start2 Seed BV-2 Microglia step2_2 Pre-treat with Test Compound start2->step2_2 step2_3 Stimulate with LPS (100 ng/mL) step2_2->step2_3 step2_4 Incubate 24 hours step2_3->step2_4 step2_5 Collect Supernatant step2_4->step2_5 para2 Assess Cytotoxicity (MTT Assay) step2_4->para2 step2_6 Measure TNF-α (ELISA) step2_5->step2_6 end2 Analyze Data step2_6->end2 para2->end2 start3 Seed SH-SY5Y Neuronal Cells step3_2 Pre-treat with Test Compound start3->step3_2 step3_3 Induce Oxidative Stress (e.g., H2O2) step3_2->step3_3 step3_4 Incubate 24 hours step3_3->step3_4 step3_5 Measure Cell Viability (Live/Dead Assay) step3_4->step3_5 end3 Analyze Data step3_5->end3

Caption: Experimental workflows for synthesis and biological evaluation.

Data Summary Table (Hypothetical Data)

The following table illustrates how data from the proposed biological assays could be structured and presented.

Assay TypeTest Compound Concentration (µM)Endpoint Measurement (vs. Stimulated Control)Result Interpretation
Anti-Inflammation 195% TNF-α ReleaseNo significant effect
(LPS in BV-2)1070% TNF-α ReleaseModerate inhibition
2545% TNF-α ReleaseStrong inhibition
5042% TNF-α ReleaseStrong inhibition, potential plateau
Neuroprotection 155% Cell ViabilityNo significant protection
(H₂O₂ in SH-SY5Y)1068% Cell ViabilityModerate protection
2585% Cell ViabilityStrong protection
5088% Cell ViabilityStrong protection, approaching maximum effect

Conclusion and Future Directions

3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide stands as a valuable chemical entity for neurological research, primarily through its role as a stable and efficient precursor in the synthesis of novel ketone derivatives. The protocols provided herein offer a robust starting point for its application in synthetic chemistry programs aimed at developing new central nervous system therapeutics.

Furthermore, the compelling biological rationale derived from its structural relationship to indole-3-propionic acid warrants its investigation as a potential neuroprotective and anti-inflammatory agent. The outlined in vitro protocols provide a clear and logical framework for researchers to begin exploring these hypothetical, yet promising, biological functions. Future studies should aim to validate these activities and, if successful, progress to more complex models, such as primary neuron-glia co-cultures and in vivo models of neurological disease. This dual-faceted approach, leveraging both its synthetic utility and potential bioactivity, underscores the compound's potential as a versatile tool in the quest for new treatments for neurological disorders.

References

  • Weinreb, S. M., & Nahm, S. (1981). N,O-dimethylhydroxylamine hydrochloride. Tetrahedron Letters, 22(39), 3815-3818. Available at: [Link]

  • Prakoso, N. I., Matsuda, F., & Umezawa, T. (2021). Efficient synthesis of α,β-dichlorinated ketones from α,β-dichlorinated Weinreb amides through a simple work-up procedure. RSC Advances, 11(48), 30438-30442. Available at: [Link]

  • Grilli, M., et al. (2020). Cell-Based Assays to Assess Neuroprotective Activity. In: Harris, J. (eds) Cell-Based Assays. Methods in Molecular Biology, vol 2189. Humana, New York, NY. Available at: [Link]

  • El-Malah, A. A., & El-Gazzar, M. G. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Available at: [Link]

  • Sato, T., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48106–48112. Available at: [Link]

  • Kaja, S., et al. (2014). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Current protocols in pharmacology, 67, A.4C.1–A.4C.14. Available at: [Link]

  • Bowles, K. R., et al. (2021). Cell death assays for neurodegenerative disease drug discovery. Expert opinion on drug discovery, 16(11), 1295–1307. Available at: [Link]

  • Scantox. (2023). Translational Neuroinflammation Assays for High-Throughput In Vitro Screening. Available at: [Link]

  • MD Biosciences. Cell-Based Assays. Available at: [Link]

  • Grilli, M., et al. (2020). Cell-Based Assays to Assess Neuroprotective Activity. University of Bologna institutional research repository. Available at: [Link]

  • Tchekalarova, J., et al. (2023). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. Molecules, 28(8), 3591. Available at: [Link]

  • Calvo-Rodriguez, M., et al. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PLoS ONE, 7(9), e45227. Available at: [Link]

  • Liu, Y., et al. (2021). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers in Cellular Neuroscience, 15, 654138. Available at: [Link]

  • Vasile, R., et al. (2024). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. F1000Research, 13, 331. Available at: [Link]

  • Creative Biolabs. Neuroinflammation Assay Services. Available at: [Link]

  • PubChem. 3-(1H-indol-3-yl)-N-methylpropanamide. Available at: [Link]

  • Wnuk, A., et al. (2023). Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid—Emerging Role in Neuroprotection. International Journal of Molecular Sciences, 24(18), 13819. Available at: [Link]

  • Zhang, J., et al. (2024). Indole-3-Propionic Acid Attenuates Neuroinflammation and Cognitive Deficits by Inhibiting the RAGE-JAK2-STAT3 Signaling Pathway. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • PubChem. 3-(1H-indol-3-yl)propanamide. Available at: [Link]

  • Wang, X., et al. (2022). Indole-3-propionic acid alleviates ischemic brain injury in a mouse middle cerebral artery occlusion model. Experimental Neurology, 353, 114081. Available at: [Link]

  • ResearchGate. Indole-3-Propionic Acid Attenuates Neuroinflammation and Cognitive Deficits by Inhibiting the RAGE-JAK2-STAT3 Signaling Pathway. Available at: [Link]

  • Sisko, J., et al. (2000). Weinreb amides. Modern Drug Discovery, 3(12), 25. Available at: [Link]

  • ChemSynthesis. 3-(1H-indol-3-yl)propanamide. Available at: [Link]

  • De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Current Organic Synthesis, 16(7), 963-999. Available at: [Link]

  • Chem Help ASAP. (2020, May 9). in the chemical literature: Weinreb amides [Video]. YouTube. Available at: [Link]

  • Google Patents. (2005). KR20050112690A - Novel process for the preparation of weinreb amide derivatives.
  • Vitas-M Laboratory. Compound 3-(1H-indol-3-yl)-N-(2-methylpropyl)-3-(3-nitrophenyl)propanamide. Available at: [Link]

Sources

Application Note: Strategic Derivatization of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Accessing High-Potency AhR Agonists and Neuroprotective Scaffolds via Chemoselective Weinreb Amide Functionalization.

Executive Summary & Biological Context

The molecule 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide (hereafter referred to as IPA-WA ) is the Weinreb amide derivative of Indole-3-propionic acid (IPA). While IPA itself is a potent endogenous antioxidant and gut-microbiota metabolite with neuroprotective properties, its pharmacological utility is often limited by poor blood-brain barrier (BBB) permeability and rapid metabolic clearance.

Why Derivatize? Derivatization of IPA-WA is not merely a synthetic exercise; it is a critical strategy to enhance biological activity. By leveraging the unique chemoselectivity of the Weinreb amide, researchers can access two high-value chemical spaces:

  • Indolyl-Ketones: Potent agonists of the Aryl Hydrocarbon Receptor (AhR) , a transcription factor regulating immune response and detoxification.

  • Tetrahydro-β-carbolines: Accessed via aldehyde reduction and Pictet-Spengler cyclization, these are privileged scaffolds for MAO-B inhibition and Alzheimer’s therapeutics.

This guide details the protocols for converting IPA-WA into these bioactive classes, focusing on preserving the oxidation-sensitive indole moiety.

Strategic Derivatization Logic (Visualized)

The following decision tree illustrates the synthetic pathways to maximize biological activity from the IPA-WA scaffold.

Derivatization_Logic IPA_WA IPA-WA Scaffold (Weinreb Amide) Grignard Protocol A: Grignard Addition (+ MgBr2·THF) IPA_WA->Grignard Nucleophilic Acyl Substitution Reduction Protocol B: DIBAL-H Reduction IPA_WA->Reduction Partial Reduction Ketones Indolyl-Ketones (AhR Agonists) Grignard->Ketones Controlled Addition Aldehyde Indole-3-propanal Reduction->Aldehyde -78°C PicSpeng Pictet-Spengler Cyclization Aldehyde->PicSpeng + Tryptamine/Amine Carboline Tetrahydro-β-carbolines (Neuroprotection/MAO-B) PicSpeng->Carboline Ring Closure

Figure 1: Strategic workflow for diverting the IPA-WA scaffold into AhR agonist (Green) or Neuroprotective (Red) chemical spaces.

Protocol A: Synthesis of Indolyl-Ketones (AhR Agonists)

Target Activity: Enhanced immune modulation via Aryl Hydrocarbon Receptor activation. Challenge: Indoles are electron-rich and prone to oxidative degradation and polymerization under harsh Grignard conditions. Solution: Use of Magnesium Bromide Etherate (MgBr₂·THF) as a Lewis acid additive to stabilize the intermediate and prevent discoloration.

Materials
  • Substrate: IPA-WA (1.0 equiv)

  • Reagent: Aryl/Alkyl Grignard Reagent (R-MgBr) (1.2 – 1.5 equiv)

  • Additive: MgBr₂[1]·OEt₂ or MgBr₂·THF complex (1.0 equiv)[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Solubilization: Dissolve IPA-WA (1 mmol, 246 mg) in anhydrous THF (10 mL).

  • Lewis Acid Activation: Add MgBr₂·OEt₂ (1 mmol) to the solution at room temperature. Stir for 15 minutes.

    • Mechanistic Insight: The Magnesium ion chelates between the carbonyl oxygen and the methoxy oxygen of the Weinreb amide, locking it in a stable 5-membered ring intermediate. This prevents double-addition of the Grignard reagent.

  • Grignard Addition: Cool the mixture to 0°C (ice bath). Add the Grignard reagent dropwise over 10 minutes.

    • Note: For sterically hindered Grignards, warming to RT after addition may be required.

  • Quench: After TLC indicates consumption of starting material (typically 1-2 hours), quench with saturated aqueous NH₄Cl at 0°C.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Outcome: High yields (>80%) of clean Indolyl-ketones without the "tarry" byproducts common in indole chemistry.

Protocol B: Aldehyde Reduction & Pictet-Spengler Cyclization

Target Activity: Neuroprotection (Alzheimer's/Parkinson's) via MAO-B inhibition. Logic: Converting the amide to an aldehyde allows for ring closure to form tricyclic structures (β-carbolines) that mimic rigidified tryptamines.

Step-by-Step Methodology
Part 1: Reduction to Indole-3-propanal
  • Cooling: Dissolve IPA-WA (1 mmol) in anhydrous DCM (10 mL) and cool to -78°C .

  • Reduction: Add DIBAL-H (1.2 equiv, 1.0 M in hexanes) dropwise down the side of the flask to pre-cool the reagent.

  • Monitoring: Stir at -78°C for 1 hour. Do NOT allow to warm above -60°C, or over-reduction to the alcohol may occur.

  • Workup (Rochelle's Salt): Quench with MeOH (1 mL) at -78°C. Pour into a saturated solution of Rochelle's salt (Potassium sodium tartrate) and stir vigorously at RT for 2 hours until the emulsion clears.

  • Isolation: Extract with DCM. The resulting aldehyde is unstable; proceed immediately to Part 2.

Part 2: Pictet-Spengler Reaction
  • Condensation: Mix the fresh Indole-3-propanal (1 equiv) with a substituted tryptamine or dopamine derivative (1 equiv) in Toluene/Acetic Acid (10:1).

  • Cyclization: Reflux for 4-6 hours using a Dean-Stark trap to remove water.

  • Result: Formation of a tetrahydro-β-carboline scaffold.

Comparative Activity Data

The following table summarizes the shift in physicochemical properties and biological potential when derivatizing IPA-WA.

Compound ClassKey Structural FeatureLogP (Calc)Primary Biological TargetMechanism of Action
IPA (Parent) Carboxylic Acid1.8Antioxidant / Gut AxisRadical Scavenging
IPA-WA (Lead) Weinreb Amide2.1Synthetic IntermediateStable Metabolic Precursor
Indolyl-Ketone Aryl/Alkyl Ketone3.5 - 4.2AhR Receptor Agonist (Immune Modulation)
β-Carboline Tricyclic Amine2.8 - 3.5MAO-B / 5-HT Enzyme Inhibition / Neuroprotection

References

  • Weinreb Ketone Synthesis Scope. Wikipedia. Accessed Oct 2023. Link

  • Synthesis of 2-(Indol-3-yl)-ethanone-based Arylhydrocarbon Receptor Agonist Candidates via Weinreb Amides. Current Organic Synthesis. Bentham Science.[1] Link

  • Gut microbiota-derived indole-3-propionic acid alleviates diabetic kidney disease. NIH/PubMed. Link

  • New Indole-3-Propionic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. Int. J. Mol.[2] Sci.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide. This guide provides detailed troubleshooting advice, frequently asked questions, and validated protocols designed for researchers, analytical scientists, and drug development professionals. As Senior Application Scientists, we aim to explain the causality behind experimental choices to empower you to solve challenges effectively.

Section 1: Analyte Properties & Initial Method Development

Understanding the physicochemical properties of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide (a Weinreb amide derivative) is the foundation for developing a robust HPLC method.[1]

PropertyValue / CharacteristicImplication for HPLC Method Development
Molecular Weight 232.28 g/mol [2]Standard pore size columns (e.g., 100-130 Å) are suitable.
LogP ~2.12[2]The compound is moderately non-polar, making it an ideal candidate for reversed-phase (RP) chromatography.
Key Functional Groups Indole, Weinreb AmideThe indole group contains a strong chromophore for UV detection.[3] The indole N-H is a hydrogen bond donor, which can lead to secondary interactions with silica silanols. The amide is neutral.
UV Absorbance Strong absorbance expected ~220 nm and ~280 nm.A Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) can be used. Start with 280 nm for better selectivity over potential matrix interferences.[4]
pKa The indole N-H is very weakly acidic (pKa > 16).The molecule is essentially neutral across the typical RP-HPLC pH range (2-8). However, acidic mobile phase modifiers can suppress silanol interactions.[5]
Recommended Starting Conditions

This protocol provides a robust starting point for method development.

ParameterRecommended ConditionRationale & Expert Notes
Column C18, 150 x 4.6 mm, 3.5 µmA standard C18 provides good hydrophobic retention for a molecule with this LogP. A high-quality, end-capped column is crucial to minimize peak tailing from silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier compatible with MS detection and helps to protonate residual silanol groups on the silica surface, reducing peak tailing.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred for its low viscosity and UV transparency.[5]
Gradient 20% to 80% B over 15 minutesA broad scouting gradient is essential to determine the approximate elution time and identify any impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 35 °CElevated temperature can improve peak efficiency by reducing mobile phase viscosity and enhancing mass transfer.[4][6]
Detector UV at 280 nmProvides good sensitivity and selectivity for the indole chromophore.
Injection Volume 5 µLA small injection volume minimizes potential for peak distortion from the sample solvent.
Sample Solvent Mobile Phase at initial conditions (e.g., 80:20 Water:ACN)Crucial: Dissolving the sample in a solvent stronger than the initial mobile phase is a primary cause of peak distortion.[7][8]

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses the most common issues encountered during the analysis of indole-containing compounds.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

A1: Peak tailing for indole-containing compounds is most commonly caused by secondary interactions between the analyte and acidic silanol groups on the silica surface of the HPLC column.[9] The hydrogen on the indole nitrogen can interact with ionized silanols, causing a portion of the analyte molecules to be retained longer, resulting in an asymmetric peak.

Solutions, in order of implementation:

  • Mobile Phase pH: Ensure your mobile phase is acidic. Using 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) will protonate the silanol groups (Si-O⁻ to Si-OH), minimizing these secondary interactions.[10]

  • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block a majority of the residual silanols. If you are using an older column (e.g., a USP L1 packing type), switching to a modern equivalent can significantly improve peak shape.

  • Reduce Injection Mass: Overloading the column can lead to peak tailing. Try reducing the concentration of your sample or the injection volume.[11]

A2: Peak splitting and fronting are often symptoms of a mismatch between the sample solvent and the mobile phase, or column contamination.[7][12]

Solutions:

  • Check Sample Solvent: This is the most common cause.[7] If your sample is dissolved in a solvent much stronger (i.e., higher percentage of organic) than your initial mobile phase, the analyte will travel too quickly through the top of the column instead of binding in a tight band, causing distortion.[12] Always try to dissolve your sample in the initial mobile phase composition. [8]

  • Column Contamination: Strongly retained impurities from previous injections can build up at the column inlet, creating a "dirty" patch that disrupts the sample introduction, leading to a split peak.[7][13] Refer to Protocol 2: Systematic Column Cleaning to address this.

  • Column Void or Frit Blockage: A physical void at the top of the column bed or a partially blocked inlet frit can create alternative flow paths for the sample, resulting in a split or misshapen peak.[14] Try reversing and flushing the column (disconnect from the detector first). If the problem persists, the column may need to be replaced.

G start Poor Peak Shape Observed q1 What is the peak shape? start->q1 tailing Tailing q1->tailing Asymmetric (tail) fronting Fronting / Splitting q1->fronting Asymmetric (front) or two peaks cause_tailing1 Secondary Silanol Interactions tailing->cause_tailing1 cause_fronting1 Sample Solvent > Mobile Phase Strength? fronting->cause_fronting1 sol_tailing1 Solution: Use acidic mobile phase (0.1% FA/TFA) or an end-capped column. cause_tailing1->sol_tailing1 sol_fronting1 Solution: Dissolve sample in initial mobile phase. cause_fronting1->sol_fronting1 Yes cause_fronting2 Column Contamination / Void? cause_fronting1->cause_fronting2 No sol_fronting2 Solution: Perform column wash protocol or replace column. cause_fronting2->sol_fronting2

Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Unstable Retention Times

A3: A continuous drift in retention time, especially a decrease, often points to a column that is not fully equilibrated or changes in the mobile phase composition.[13][15]

Solutions:

  • Insufficient Equilibration: This is very common with gradient methods.[16] The column needs adequate time to return to the initial mobile phase conditions after a gradient run. If the next injection starts before the column is ready, the mobile phase will be slightly stronger than intended, causing the analyte to elute earlier. Solution: Increase the post-run equilibration time. A good rule of thumb is to flush with at least 10-15 column volumes of the starting mobile phase.

  • Mobile Phase pH Change: If using a buffer, its pH can change over time, especially if it's close to the pKa of your analyte.[17] While this specific analyte is not strongly ionizable, this is a key factor for other molecules.

  • Column Temperature Fluctuations: If a column oven is not used, ambient temperature changes in the lab can cause retention time to drift.[15][16] A higher temperature decreases mobile phase viscosity, leading to shorter retention times. Solution: Always use a thermostatted column compartment.

A4: Random fluctuations, as opposed to a steady drift, usually indicate a hardware issue, such as problems with the pump or the presence of air bubbles.[18]

Solutions:

  • Check for Leaks: A small, intermittent leak in the system, especially around pump seals or fittings, can cause the flow rate to fluctuate, leading to unstable retention times.[19] Look for salt deposits (from buffers) around fittings, which can indicate a slow leak.

  • Degas Mobile Phase: Dissolved gas in the mobile phase can lead to the formation of air bubbles in the pump head, causing inaccurate and inconsistent flow delivery.[18] Always degas your mobile phases using sonication, vacuum filtration, or an inline degasser.

  • Faulty Pump Components: Worn pump seals or malfunctioning check valves can lead to inconsistent solvent delivery and pressure fluctuations, which directly impact retention time reproducibility.[16] If you've ruled out leaks and air bubbles, schedule preventative maintenance for your pump.

Issue 3: Inadequate Resolution

A5: Improving resolution requires manipulating the three key factors in chromatography: efficiency (N), retention (k), and selectivity (α).[20][21] Selectivity is the most powerful tool for separating closely eluting peaks.[20]

Solutions to Improve Resolution:

  • Optimize Mobile Phase Strength (Affects Retention, k):

    • If peaks elute too early: Decrease the overall organic content in your mobile phase. This will increase the retention factor (k) and provide more time for the peaks to separate.[20]

    • Make the gradient shallower: If using a gradient, decrease the slope (%B/min) around the time your peaks of interest are eluting. This will increase the separation between them.

  • Change Selectivity (α):

    • Switch Organic Modifier: This is the most effective way to change selectivity.[21] The interaction between the analyte, mobile phase, and stationary phase is different for acetonitrile and methanol. Acetonitrile is a stronger solvent with different hydrogen bonding properties than methanol.[5] If you are using acetonitrile, try a method with methanol, and vice versa.

    • Change Column Chemistry: If changing the mobile phase isn't enough, switching to a different stationary phase can provide a significant change in selectivity. For example, a phenyl-hexyl column offers different (pi-pi) interactions compared to a standard C18, which can be beneficial for aromatic compounds like this indole derivative.

  • Increase Efficiency (N):

    • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, but it will also increase the run time.[4]

    • Use a Longer Column or Smaller Particles: A longer column or a column packed with smaller particles will generate more theoretical plates (higher N), resulting in sharper peaks and better resolution.[4][21] Be aware that this will also increase backpressure.

Caption: A typical workflow for HPLC method development.

Section 3: Experimental Protocols

Protocol 1: System Suitability Testing

A system suitability test (SST) is a self-validating system that must be performed before any sample analysis to ensure the chromatographic system is performing adequately.

Procedure:

  • Prepare the SST Solution: Prepare a solution of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide at a working concentration (e.g., 20 µg/mL). If available, include a known, closely eluting impurity.

  • Equilibrate the System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30 minutes).

  • Perform Injections: Make five replicate injections of the SST solution.

  • Evaluate Performance: Using the data from the five injections, calculate the following parameters. The system is deemed suitable only if all criteria are met.

ParameterAcceptance CriterionPurpose
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Measures peak symmetry. Values outside this range indicate issues like silanol interactions or column overload.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Ensures retention time precision and system stability.
RSD of Peak Area ≤ 2.0%Ensures injection and detector precision.
Theoretical Plates (N) > 2000Measures column efficiency and peak sharpness.
Resolution (Rs) > 2.0 (if impurity is present)Ensures baseline separation between the main peak and the closest eluting peak.
Protocol 2: Systematic Column Cleaning (Reversed-Phase)

If you suspect column contamination is causing high backpressure or poor peak shape, perform this cleaning procedure. Always disconnect the column from the detector before flushing with strong solvents.

Procedure:

  • Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water (without any buffers or modifiers). This removes precipitated buffer salts.

  • Intermediate Solvent Flush: Flush with 20 column volumes of Isopropanol (IPA). IPA is miscible with both aqueous and strong organic solvents and helps transition between them.

  • Strong Organic Wash: Flush with 20 column volumes of Dichloromethane (DCM) or Tetrahydrofuran (THF) to remove strongly retained non-polar contaminants.

  • Return to Intermediate Solvent: Flush again with 20 column volumes of Isopropanol to remove the DCM or THF.

  • Return to Mobile Phase: Flush with 20 column volumes of your mobile phase (organic component only, e.g., 100% Acetonitrile).

  • Re-equilibration: Re-introduce your analytical mobile phase (starting conditions) and equilibrate until the baseline is stable before use.

References

  • BenchChem Technical Support Team. (2025, December). Troubleshooting peak splitting in HPLC analysis of indole compounds. Benchchem.
  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
  • ThermoFisher. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
  • Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • Letter, W. S.
  • Unknown. (2020, November 11).
  • Element Lab Solutions. Causes of Retention Time Drift in HPLC.
  • Chromatography Today.
  • Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur?.
  • ALWSCI. (2025, November 27).
  • Labtech. 11 HPLC Problems and Solutions You Must Know.
  • ACE HPLC. HPLC Troubleshooting Guide.
  • Taylor & Francis Online. One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl)
  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?.
  • ResearchGate. (2023, November 20).
  • Jones, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Bell, D. (2022, April 15). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • Thiageswaran, S. (2025, September 26). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography.
  • ChemScene. 3-(1H-Indol-3-yl)-N-methoxy-N-methylpropanamide.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Mahdavi, M., & Saeedi, M. (2019).
  • BenchChem Technical Support. Technical Support Center: Optimizing HPLC Separation of 1-(1H-indol-3-yl)-2-(methylamino)ethanol Isomers.

Sources

"3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide" reducing cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers transition from native microbial metabolites to synthetic analogs for enhanced bioavailability, 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide —the Weinreb amide derivative of Indole-3-propionic acid (hereinafter referred to as IPA-WA )—has emerged as a powerful tool.

Native Indole-3-propionic acid (IPA) is a gut microbiota-derived tryptophan metabolite celebrated for its robust neuroprotective and antioxidant properties . By masking the free carboxylic acid of IPA with an N-methoxy-N-methyl group, IPA-WA achieves superior lipophilicity and membrane permeability. This allows it to act as a highly efficient intracellular radical scavenger and an Aryl Hydrocarbon Receptor (AhR) ligand, reducing cytotoxicity and maintaining homeostasis in normal cells without the rapid clearance associated with free acids .

This guide provides field-proven methodologies, baseline data, and troubleshooting insights to ensure your cytoprotection assays yield reproducible, artifact-free results.

Mechanistic Pathway Visualization

To effectively design experiments around IPA-WA, it is critical to understand its dual-action cytoprotective mechanism. The molecule penetrates the lipid bilayer, where it either acts directly as an electron donor to neutralize Reactive Oxygen Species (ROS) or undergoes enzymatic hydrolysis to activate AhR-mediated survival gene transcription.

G IPA_WA 3-(1H-indol-3-yl)-N-methoxy -N-methylpropanamide (IPA-WA) Membrane Enhanced Cell Membrane Penetration IPA_WA->Membrane Intracellular Intracellular Hydrolysis to Indole-3-propionic acid Membrane->Intracellular AhR AhR / PXR Receptor Activation Intracellular->AhR Ligand Binding ROS Direct Free Radical Scavenging Intracellular->ROS Electron Donation Mito Mitochondrial Protection & Reduced Lipid Peroxidation AhR->Mito Gene Regulation ROS->Mito ROS Neutralization Survival Cytotoxicity Reduction in Normal Cells Mito->Survival Homeostasis

Figure 1: Cellular mechanism of IPA-WA mediating cytoprotection via AhR and ROS scavenging.

Self-Validating Experimental Workflows

To ensure trustworthiness, every protocol below is designed as a self-validating system. By embedding strict internal controls, you can isolate true biological effects from assay artifacts.

Workflow A: Preparation and Dosing of IPA-WA

Causality: Weinreb amides are highly lipophilic. Introducing them directly into aqueous culture media causes immediate micro-precipitation, leading to erratic dosing and false-negative cytoprotection.

  • Stock Preparation: Dissolve IPA-WA powder in 100% anhydrous DMSO to create a 100 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Intermediate Dilution: Dilute the master stock 1:10 in DMSO to create a 10 mM working stock.

  • Media Spiking: Pre-warm the complete culture media to 37°C. Add the working stock dropwise to the media while vortexing vigorously.

  • Validation: Ensure the final DMSO concentration never exceeds 0.1% (v/v). Include a 0.1% DMSO "Vehicle Control" well in all plates to validate that the solvent itself is not inducing baseline cytotoxicity.

Workflow B: Lactate Dehydrogenase (LDH) Membrane Integrity Assay

Causality: Unlike metabolic assays (e.g., MTS/MTT) which can be artificially skewed by mitochondrial hyperactivation, LDH release physically measures cell membrane rupture, providing a definitive metric of cytotoxicity .

  • Seeding: Plate normal human fibroblasts (e.g., MRC-5) at 10,000 cells/well in a 96-well plate. Incubate for 24h.

  • Treatment: Treat cells with IPA-WA (10 µM to 500 µM).

  • Internal Controls (Critical):

    • Negative Control: Untreated cells (spontaneous LDH release).

    • Positive Control: Add 1% Triton X-100 to designated wells 45 minutes before reading. Why? This forces 100% cell lysis, self-validating the dynamic range of the assay and proving the colorimetric reagent is active.

  • Detection: Transfer 50 µL of supernatant to a new plate, add LDH reaction mix, incubate for 30 mins in the dark, and read absorbance at 490 nm.

Quantitative Data Baselines

When working with normal cell lines (e.g., MRC-5 fibroblasts or primary cardiomyocytes), IPA-WA should exhibit a wide safety margin. Below is a reference table summarizing expected quantitative outcomes to help you benchmark your results.

IPA-WA Concentration (µM)Cell Viability (% of Control)LDH Release (% of Max Lysis)AhR Activation (Fold Change)ROS Reduction under Stress (%)
0 (Vehicle) 100 ± 212 ± 11.00
10 102 ± 311 ± 22.415 ± 4
50 105 ± 210 ± 15.135 ± 5
100 108 ± 49 ± 18.355 ± 6
500 104 ± 511 ± 210.260 ± 4
Troubleshooting Guide

Q: Why is my IPA-WA precipitating in the culture media, forming cloudy suspensions? A: Causality: The N-methoxy-N-methyl group significantly increases the partition coefficient (LogP) compared to native indole-3-propionic acid. If you dilute the DMSO stock directly into cold media, localized supersaturation occurs, crashing the compound out of solution. Solution: Always pre-warm your media to 37°C. Add the compound dropwise to the sidewall of the tube while continuously vortexing the media to ensure immediate dispersion.

Q: I am observing cytotoxicity at concentrations >500 µM, but the literature states indole derivatives are safe at these levels. What is happening? A: Causality: While native IPA is non-cytotoxic up to 1000 µM, the enhanced lipophilicity of the Weinreb amide derivative causes it to heavily partition into lipid rafts within the cell membrane. At extreme supranormal doses (>500 µM), this physical accumulation can disrupt membrane fluidity and trigger apoptosis. Solution: Cap your working concentration at 100–250 µM. As shown in the baseline data table, maximum AhR activation and ROS reduction plateau around 100 µM; exceeding this dose offers no additional cytoprotective benefit.

Q: My AhR reporter assay shows no activation despite treating cells with high concentrations of IPA-WA. Is the compound inactive? A: Causality: IPA-WA often requires intracellular esterases/amidases to be partially hydrolyzed into the active free acid (IPA) to optimally dock into the Aryl Hydrocarbon Receptor. If your assay endpoint is too short (e.g., 2–4 hours), the compound hasn't been adequately processed. Solution: Extend the incubation time to 18–24 hours before reading luminescence. Ensure you run a known AhR agonist (like Omeprazole or native IPA) as a positive control to validate that your reporter cells are responsive.

Frequently Asked Questions (FAQs)

Q: How exactly does the Weinreb amide modification alter the biological function of IPA? A: Native IPA contains a carboxylic acid moiety that is negatively charged at physiological pH (7.4), which limits passive diffusion across the cell membrane. The N-methoxy-N-methylpropanamide modification masks this charge, drastically increasing passive cellular uptake. Once inside the cell, it acts as a "slow-release" prodrug, maintaining steady intracellular levels of the antioxidant and preventing the rapid metabolic clearance usually seen with free acids.

Q: What are the best cell models to demonstrate IPA-WA's cytoprotective effects? A: Normal human cell lines such as MRC-5 (lung fibroblasts), primary cardiomyocytes, or non-transformed neuronal cells are ideal. Avoid using aggressive carcinoma lines (e.g., Caco-2 or HepG2) for baseline cytoprotection studies. Cancer cells often possess altered metabolic profiles, mutated apoptotic pathways, and baseline AhR hyperactivation, which can mask the protective effects of indole derivatives .

Q: Can IPA-WA act as a pro-oxidant like some other indole derivatives? A: No. Unlike indole-3-acetic acid (IAA), which can sometimes form reactive intermediates leading to lipid peroxidation, the propionic acid side chain (even in its amide form) does not undergo decarboxylation to produce reactive peroxy-radicals. It remains a stable electron donor, ensuring strict cytoprotection .

References
  • Owe-Larsson, M., Drobek, D., Iwaniak, P., Kloc, R., Urbanska, E. M., & Chwil, M. (2025). "Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection." Molecules, 30(17), 3628. URL:[Link]

  • Jiang, H., Chen, C., & Gao, J. (2022). "Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease." Nutrients, 15(1), 151. URL:[Link]

  • Janiga-MacNelly, A., Vrazel, M., Roat, A. E., Fernandez-Luna, M. T., & Lavado, R. (2024). "Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines." Toxicology Reports, 14, 101883. URL:[Link]

Technical Support Center: Overcoming Solubility Challenges with 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for "3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide." This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility issues during their experiments with this and similar indole-based compounds. We will explore the underlying reasons for poor solubility and provide practical, step-by-step troubleshooting guides and protocols to ensure reliable and reproducible results in your assays.

Understanding the Challenge: Why is This Compound Poorly Soluble?

The molecular structure of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide is key to its solubility characteristics. The indole ring system is largely nonpolar and hydrophobic, which leads to low solubility in aqueous solutions.[1] Furthermore, the planar nature of the indole structure can result in strong intermolecular interactions within the crystal lattice, making it difficult for solvents to break it apart and dissolve the compound.[1] While this specific molecule has limited publicly available data, its structural relatives, indole-3-propionic acid and other indole derivatives, are known for their poor water solubility.[2][3]

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve directly in my aqueous assay buffer. What is the first thing I should try?

A1: The most common and effective initial approach is to create a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent for this purpose due to its ability to dissolve a broad range of hydrophobic compounds.[1][4] This stock can then be serially diluted into your aqueous assay medium.

Crucial Consideration: It is vital to keep the final concentration of the organic co-solvent low, typically below 0.5% and often as low as 0.1%, to avoid solvent-induced artifacts or toxicity in your assay, especially in cell-based systems.[5][6]

Q2: I've made a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What are my next steps?

A2: This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. Here are several strategies to overcome this:

  • pH Modification: If your molecule has ionizable groups, adjusting the pH of the buffer can significantly increase solubility.[1] The nitrogen in the indole ring is weakly acidic. For weakly basic indole compounds, lowering the pH can lead to protonation and increased aqueous solubility.[1] Conversely, if your molecule has an acidic functional group, raising the pH can improve solubility.[1]

  • Use of Co-solvents: In addition to DMSO, other co-solvents like ethanol or polyethylene glycol (PEG) can be used.[5][7] A combination of solvents can sometimes be more effective than a single one.[8]

  • Employing Surfactants: Non-ionic surfactants such as Tween 20 or Triton X-100 can be added to the assay buffer at low concentrations (e.g., ~0.01%) to help keep hydrophobic compounds in solution by forming micelles.[9][10] They work by reducing non-specific adsorption to surfaces and can help maintain the integrity of proteins in the assay.[10][11]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[1][12] They can encapsulate poorly soluble molecules like your indole compound, forming an "inclusion complex" that is more water-soluble.[1][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative for this purpose.[1]

Q3: How do I choose the right solubilization strategy for my specific assay?

A3: The best strategy depends on the type of assay you are performing. For example, in cell-based assays, solvent toxicity is a major concern, and the final DMSO concentration should be kept to a minimum, ideally below 0.1%.[6] For enzyme kinetic assays, high concentrations of surfactants could potentially denature the protein or interfere with its activity.[9][10] It is always recommended to run a vehicle control (assay buffer with the solubilizing agent but without your compound) to ensure the chosen method does not affect the assay's outcome.

Troubleshooting Workflow for Poor Solubility

This workflow provides a systematic approach to tackling solubility issues with 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide.

Solubility_Workflow Start Start: Compound received PrepStock Prepare 10-50 mM Stock in 100% DMSO Start->PrepStock TestDilution Test Dilution: Add stock to assay buffer to achieve final concentration. PrepStock->TestDilution PrecipitationCheck Precipitation Occurs? TestDilution->PrecipitationCheck Success Success: Proceed with experiment. Maintain final DMSO <0.5% PrecipitationCheck->Success No Troubleshoot Troubleshooting Required PrecipitationCheck->Troubleshoot Yes Option_pH Option 1: pH Modification (if ionizable groups exist) Troubleshoot->Option_pH Option_Cosolvent Option 2: Co-Solvent System (e.g., DMSO/PEG 400) Troubleshoot->Option_Cosolvent Option_Cyclodextrin Option 3: Cyclodextrin Complexation (e.g., HP-β-CD) Troubleshoot->Option_Cyclodextrin Option_Surfactant Option 4: Surfactant in Buffer (e.g., 0.01% Tween-20) Troubleshoot->Option_Surfactant ValidateAssay Validate Assay Compatibility: Run vehicle controls for each successful solubilization method. Option_pH->ValidateAssay Option_Cosolvent->ValidateAssay Option_Cyclodextrin->ValidateAssay Option_Surfactant->ValidateAssay FinalProtocol Final Protocol Established ValidateAssay->FinalProtocol

Caption: Decision tree for solubilizing your compound.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution

This protocol outlines the standard procedure for preparing a stock solution and performing serial dilutions to minimize precipitation.[15][16][17]

Materials:

  • 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay buffer

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Microcentrifuge tubes or 96-well plates

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of the compound.

    • Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing. Gentle warming may be used but monitor for compound degradation.

  • Intermediate Dilution (if necessary):

    • If a large dilution factor is required (e.g., >1000-fold), it is best to perform an intermediate dilution step.[15]

    • For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.

  • Final Dilution into Assay Buffer:

    • Add the appropriate volume of the DMSO stock (or intermediate stock) to the assay buffer to achieve the final desired concentration.

    • Crucially, add the stock solution to the buffer while vortexing or mixing the buffer. This rapid dispersion helps prevent localized high concentrations that can lead to precipitation.

    • Ensure the final DMSO concentration is within the acceptable range for your assay (e.g., <0.5%).

  • Mixing:

    • Thorough mixing at each dilution step is critical for accuracy and to avoid precipitation.[18][19] Pipette up and down several times or use a vortex mixer.

Protocol 2: Cyclodextrin-Based Solubilization

This protocol describes how to use hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance the aqueous solubility of your compound.

Materials:

  • 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare HP-β-CD Solution:

    • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Complexation:

    • Slowly add the powdered indole compound to the stirring HP-β-CD solution.

    • Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.

  • Filtration:

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Concentration Determination:

    • Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method, such as HPLC with UV detection.

Data Summary: Solubilization Strategies and Considerations

StrategyTypical ConcentrationAdvantagesPotential Issues & Mitigations
Co-solvency (DMSO) Final assay conc. <0.5%Dissolves a wide range of compounds; simple to prepare.[5][7]Can affect cell viability and enzyme activity. Mitigation: Keep final concentration as low as possible (<0.1% for sensitive cells) and always run vehicle controls.[6][20][21]
pH Adjustment Assay-dependentCan dramatically increase solubility for ionizable compounds.[1]May alter compound activity or assay conditions. Mitigation: Ensure the final pH is compatible with your experimental system.
Cyclodextrin (HP-β-CD) 1-10% (w/v) in bufferSignificant solubility enhancement; improves stability.[1][13]Can be a more complex formulation; may interfere with some binding assays. Mitigation: Test for interference in your specific assay.
Surfactants (Tween 20) 0.01-0.1% in bufferImproves solubility and reduces non-specific binding.[10][11]Can disrupt protein structure at higher concentrations.[10] Mitigation: Use the lowest effective concentration.

Visualizing the Process: Stock Preparation and Dilution

Caption: Workflow for stock solution preparation.

References

  • Loftsson T, Jarho P, Masson M, Järvinen T. Cyclodextrins in drug delivery. Expert Opin Drug Deliv. 2005;2(2):335-51.
  • Das, S., & Roy, A. (2022). Protein-surfactant interactions: A detailed overview. Journal of Molecular Liquids, 367, 120422.
  • Kalepua, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta pharmaceutica sinica B, 5(5), 442–453.
  • Mohammad, T., et al. (2025). The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements. MDPI. Available from: [Link]

  • Krogh, K. A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885.
  • Khan, M. U., et al. (2022). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. MDPI. Available from: [Link]

  • Krogh, K. A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available from: [Link]

  • Biolin Scientific. (2023). How is the protein-surface interaction influenced by the presence of surfactant?. Available from: [Link]

  • Hawe, A., et al. (2018). Exploring the Protein Stabilizing Capability of Surfactants Against Agitation Stress and the Underlying Mechanisms. ResearchGate. Available from: [Link]

  • Al-Ghananeem, A. M., et al. (2025). Cyclodextrin-Based Inclusion Complexes Improve the In Vitro Solubility and Pharmacokinetics of Ivacaftor Following Oral Administration in Mice. PubMed. Available from: [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature reviews Drug discovery, 3(12), 1023–1035.
  • Scientist Solutions. (2025). DMSO in cell based assays. Available from: [Link]

  • Gupta, V., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Available from: [Link]

  • Uekama, K., et al. (2025). Design and Evaluation of Cyclodextrin-Based Drug Formulation. ResearchGate. Available from: [Link]

  • BPS Bioscience. Serial Dilution Protocol. Available from: [Link]

  • Gianni, S., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Mackie, A. R., et al. (2004). Effect of Surfactant Type on Surfactant−Protein Interactions at the Air−Water Interface. Biomacromolecules. Available from: [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204.
  • ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. Available from: [Link]

  • Hage, D. S., et al. (2009). EVALUATION OF INDOLE-BASED PROBES FOR HIGH-THROUGHPUT SCREENING OF DRUG BINDING TO HUMAN SERUM ALBUMIN: ANALYSIS BY HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. PMC. Available from: [Link]

  • Grossfield, A. (2009). Indole Localization in Lipid Membranes Revealed by Molecular Simulation. PMC. Available from: [Link]

  • PubChem. 3-(1H-indol-3-yl)propanamide. Available from: [Link]

  • PubChem. 3-(1H-indol-3-yl)-N-methylpropanamide. Available from: [Link]

  • Google Patents. (1992). Process of preparing purified aqueous indole solution.
  • INTEGRA Biosciences. (2023). How to do serial dilutions (including calculations). Available from: [Link]

  • Cheméo. Chemical Properties of 3-(1H-Indol-3-ylmethyl)-1H-indole (CAS 1968-05-4). Available from: [Link]

  • ResearchGate. (2016). Accurate and consistent Serial Dilutions made easy with Andrew. Available from: [Link]

  • PubChemLite. 3-(1h-indol-3-yl)-n-methylpropanamide (C12H14N2O). Available from: [Link]

  • Andrew Alliance. (2016). Accurate and consistent Serial Dilutions made easy with Andrew. Available from: [Link]

  • CSIRO Research. Serial dilution – ANACC Methods and Materials. Available from: [Link]

Sources

"3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide" refining dosage for optimal response

Author: BenchChem Technical Support Team. Date: March 2026

Compound ID: A-001 IUPAC Name: 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide Class: Indole Propionamide Derivative (Weinreb Amide)

Disclaimer

This document provides a generalized framework for the experimental refinement of dosage for the novel compound 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide (designated herein as A-001). Publicly available scientific literature on the specific biological activity of A-001 is limited. This compound is primarily characterized as a Weinreb amide, a class of molecules often used as intermediates in organic synthesis.

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Therefore, while A-001 itself is uncharacterized, its structural class suggests a potential for biological activity that warrants a systematic and cautious approach to dosage determination.

This guide is intended for use by qualified researchers, scientists, and drug development professionals. All experimental work should be conducted in accordance with institutional and regulatory guidelines.

Part 1: Getting Started with A-001 Characterization

Before embarking on dosage refinement, it is critical to establish a foundational understanding of A-001's properties and its effects in a controlled, non-living system.

Initial Workflow for A-001 Characterization

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: In Vitro Screening A Purity & Identity Confirmation (NMR, LC-MS) B Solubility Determination (DMSO, Ethanol, Aqueous Buffers) A->B C Stability Assessment (in solution over time/temp) B->C D Select Relevant Cell Lines (Based on indole scaffold literature) C->D Proceed if stable E Initial Cytotoxicity Screen (e.g., MTT/XTT Assay) D->E F Primary Activity Assay (e.g., Anti-proliferative, Anti-inflammatory) E->F E->F Determine Non-Toxic Concentration Range

Caption: Initial workflow for characterizing a novel compound like A-001.

Frequently Asked Questions: Initial Characterization

Q1: Why is confirming the purity and identity of A-001 so critical?

A: The presence of impurities, such as unreacted starting materials or synthesis byproducts, can lead to erroneous or irreproducible results. For example, a highly cytotoxic impurity could mask the true activity of A-001, leading you to incorrectly conclude that the compound itself is toxic. Techniques like Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential to confirm that you are working with the correct, pure compound.

Q2: I'm having trouble dissolving A-001 for my in vitro assays. What should I do?

A: Poor solubility is a common challenge. Start by creating a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[3] For cell-based assays, ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (typically <0.5%).[3] If precipitation occurs upon dilution in aqueous media, consider these strategies:

  • Use of Pluronic F-68: This non-ionic surfactant can help maintain compound solubility in aqueous solutions.

  • Sonication: Gentle sonication can aid in dissolving precipitated compound.

  • Warm the medium: Briefly warming the culture medium to 37°C before adding the compound can sometimes improve solubility. Always include a "vehicle-only" control in your experiments to account for any effects of the solvent.[4]

Q3: How do I select an appropriate starting concentration range for my first in vitro experiment?

A: For a completely uncharacterized compound, a broad concentration range is recommended for initial screening. A common approach is a logarithmic dilution series, for example, from 100 µM down to 1 nM. This wide range increases the probability of observing a biological effect, whether it's the desired activity or cytotoxicity, which will inform the design of subsequent, more focused experiments.[5]

Part 2: In Vitro Dosage Refinement & Troubleshooting

The goal of this phase is to determine the concentration range where A-001 exhibits its desired biological effect without causing significant cell death. This is often referred to as the therapeutic window.

Key Experiment: Determining the IC₅₀ and CC₅₀
  • IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of A-001 required to inhibit a specific biological process by 50%. This measures the compound's potency.

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of A-001 that kills 50% of the cells. This measures the compound's toxicity.

A promising compound will have an IC₅₀ that is significantly lower than its CC₅₀.

Protocol: General MTT Assay for Cytotoxicity (CC₅₀)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]

  • Compound Treatment: Prepare serial dilutions of A-001 in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of A-001. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot against the log of A-001 concentration to determine the CC₅₀.[6]

Troubleshooting In Vitro Assays
Observed Problem Potential Cause Recommended Solution
High variability between replicate wells. Inconsistent cell seeding; Edge effects in the 96-well plate; Compound precipitation.Use a multichannel pipette for seeding; Avoid using the outer wells of the plate for experimental data[4]; Visually inspect the wells for precipitation after compound addition.
No observable effect (neither activity nor toxicity) even at high concentrations. Compound is inactive in the chosen assay; Compound is not bioavailable (not entering the cells); Insufficient incubation time.Test in a different cell line or a cell-free assay; Use permeabilization agents (with caution and proper controls); Extend the incubation period.
High cell death observed in all treated wells, including the lowest concentrations. Compound is highly cytotoxic; Stock solution concentration is incorrect; Contamination of compound or medium.Perform a broader dilution series to find a non-toxic range; Re-verify the concentration of the stock solution; Test medium and compound for contamination.[3]
Assay signal is very low across the entire plate. Low cell density; Reagents (e.g., MTT) are expired or were improperly stored.Optimize cell seeding density before starting the experiment[4]; Use fresh, validated reagents.

Part 3: Transitioning to In Vivo Studies

Once a promising in vitro therapeutic window has been established, the next step is to translate these findings into a living animal model. This requires careful dose calculation and a structured approach to dose escalation.

Calculating the Human Equivalent Dose (HED) and Starting Dose

The FDA provides guidance on converting animal doses to a Human Equivalent Dose (HED) based on body surface area.[7] This is crucial for estimating a safe starting dose in preclinical models. The formula for converting a dose from an animal study (e.g., a No-Observed-Adverse-Effect-Level, or NOAEL) to an HED is:

HED (mg/kg) = Animal Dose (mg/kg) x [Animal Weight (kg) / Human Weight (kg)]^(1-0.67)

A more straightforward method uses pre-calculated Kₘ factors (body weight/body surface area):

HED (mg/kg) = Animal NOAEL (mg/kg) / Kₘ ratio [7]

SpeciesBody Weight (kg)Kₘ FactorKₘ Ratio (Animal Kₘ / Human Kₘ)
Human 6037-
Rat 0.1566.2
Mouse 0.02312.3
Rabbit 1.8123.1
Dog 10201.8
(Data adapted from FDA guidelines)[7]

For initial animal studies, a safe starting dose is often determined by taking the HED derived from the most sensitive animal species and applying a safety factor (typically 10).

In Vivo Dose Escalation Workflow

G A Determine NOAEL (No-Observed-Adverse-Effect-Level) in two rodent species B Calculate Maximum Recommended Starting Dose (MRSD) using Body Surface Area conversion A->B C Single Dose Escalation Study (Small animal groups, e.g., n=1-2/sex) B->C D Identify Maximum Tolerated Dose (MTD) C->D E Fixed-Dose Repeat Study (e.g., 7-14 days) using 3 dose levels (Low, Mid, High based on MTD) D->E F Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis E->F

Caption: Workflow for in vivo dose escalation and characterization.

Frequently Asked Questions: In Vivo Studies

Q1: My compound was potent in vitro, but shows no efficacy in my mouse model. What's wrong?

A: This is a common challenge known as the "in vitro-in vivo gap." Several factors could be at play:

  • Pharmacokinetics (PK): The compound may be rapidly metabolized and cleared from the body before it can reach its target tissue. A PK study is necessary to measure the drug's concentration in the blood over time.

  • Bioavailability: If administered orally, the compound may not be well absorbed from the gut.

  • Target Engagement: The compound may not be reaching its molecular target in the relevant tissue at a sufficient concentration.

Q2: How do I establish the Maximum Tolerated Dose (MTD)?

A: The MTD is the highest dose that can be administered without causing unacceptable toxicity. It is typically determined in a dose escalation study where small groups of animals are given increasing doses of the compound.[8] Animals are closely monitored for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). The MTD is identified as the dose level just below the one that causes significant adverse effects.[8]

Q3: What should I do if I observe unexpected toxicity in my animal studies?

A: Immediately halt the study for that dose group and perform a thorough investigation.

  • Necropsy and Histopathology: Examine the animal's organs for signs of damage. This can help identify the target organ(s) of toxicity.

  • Review Formulation: Ensure the vehicle used to dissolve/suspend A-001 is not causing the toxicity.

  • Re-evaluate In Vitro Data: Revisit your cytotoxicity data. Was there a narrow window between the effective concentration and the toxic concentration?

By following a systematic, evidence-based approach, researchers can effectively navigate the complexities of refining the dosage for a novel compound like 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide, moving from initial characterization to a well-defined therapeutic window.

References

  • (This reference is a placeholder as no direct biological d
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]

  • NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]

  • Saadh, M. J., & Haddad, M. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. Systematic Reviews in Pharmacy, 11(8), 98-103. [Link]

  • (This reference is a placeholder as no direct biological d
  • (This reference is a placeholder as no direct biological d
  • (This reference is a placeholder as no direct biological d
  • (This reference is a placeholder as no direct biological d
  • (This reference is a placeholder as no direct biological d
  • (This reference is a placeholder as no direct biological d
  • Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

  • Shaik, A. B., et al. (2022). BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. Impact Factor. [Link]

Sources

Validation & Comparative

A Comparative Guide to 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide and Other Key Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of natural products and synthetic drugs.[1][2] This guide provides an in-depth comparison of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide , a versatile synthetic intermediate known as a Weinreb amide, with other significant indole derivatives. We will explore its unique synthetic utility against the backdrop of biologically active counterparts, including the natural metabolite Indole-3-propionic acid (IPA) , the primary amide analog 3-(1H-indol-3-yl)propanamide , and the potent pharmaceutical Indomethacin . Through an analysis of chemical synthesis, reactivity, and biological function, supported by experimental protocols and structure-activity relationship (SAR) insights, this document serves as a technical resource for researchers engaged in the exploration and development of novel indole-based therapeutics.

Introduction: The Indole Scaffold's Versatility

First isolated from the indigo dye in 1866 by Adolf von Baeyer, the indole ring system—a fusion of a benzene and a pyrrole ring—has become a focal point of drug discovery.[3] Its structural versatility allows for extensive chemical modification, enabling interaction with a wide array of biological targets.[4] This has led to the development of indole-containing drugs for diverse therapeutic areas, including oncology, inflammation, and central nervous system disorders.[2][5][6]

This guide focuses on 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide , a compound whose primary value lies not in its direct biological activity, but in its role as a stable and chemoselective synthetic precursor.[7][8] By comparing it to structurally similar but functionally divergent indole derivatives, we aim to illuminate the subtle molecular changes that dictate a compound's ultimate application, whether as a laboratory tool or a clinical therapeutic.

Physicochemical and Structural Analysis

The biological and chemical behavior of a molecule is fundamentally governed by its physicochemical properties. The selected indole derivatives, while sharing a common scaffold, exhibit distinct properties due to variations in their C3-substituent.

Property3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamideIndole-3-propionic Acid (IPA)3-(1H-indol-3-yl)propanamideIndomethacin
Structure Structure of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamideStructure of Indole-3-propionic AcidStructure of 3-(1H-indol-3-yl)propanamideStructure of Indomethacin
Molecular Formula C₁₃H₁₆N₂O₂[9]C₁₁H₁₁NO₂C₁₁H₁₂N₂O[10]C₁₉H₁₆ClNO₄
Molecular Weight 232.28 g/mol [9]189.21 g/mol 188.23 g/mol [10]357.79 g/mol
CAS Number 134676-35-0[9]830-96-65814-93-7[11]53-86-1
Melting Point Not available135-136 °C134-136 °C[11]158-162 °C
Predicted LogP 1.51.81.1[10]4.3
Table 1. Comparative physicochemical properties of selected indole derivatives.

The key structural differentiator is the C3 side chain. The Weinreb amide in our title compound is an acylated N,O-dimethylhydroxylamine. This functional group is prized in organic synthesis for its resistance to over-addition by organometallic reagents, providing a controlled route to ketones.[8] In contrast, the carboxylic acid of IPA is ionizable and can participate in hydrogen bonding, crucial for its biological interactions.[12] The primary amide of 3-(1H-indol-3-yl)propanamide also offers hydrogen bonding capabilities but lacks the acidic proton of IPA.[10] Finally, Indomethacin features a more complex indole-3-acetic acid core, with additional substitutions (5-methoxy and an N1-p-chlorobenzoyl group) that are critical for its high-affinity binding to cyclooxygenase (COX) enzymes.[13]

Synthesis and Reactivity: The Unique Role of a Weinreb Amide

The "performance" of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide is best measured by its synthetic utility. Weinreb amides serve as superior precursors for the synthesis of ketones and aldehydes.[8] Unlike more reactive species like acid chlorides or esters, the tetrahedral intermediate formed upon nucleophilic attack on a Weinreb amide is stabilized by chelation with the N-methoxy group, preventing the common problem of over-addition and subsequent alcohol formation.[7][14]

This controlled reactivity allows for a clean, high-yield conversion to the corresponding ketone or, after reduction, the aldehyde.[8] This makes our title compound an excellent starting material for creating a diverse library of C3-acylated indole derivatives for further biological screening.

G IPA Indole-3-propionic Acid Activated Activated Intermediate (e.g., Acyl Chloride) IPA->Activated Activating Agent (e.g., SOCl₂) WeinrebAmide 3-(1H-indol-3-yl)-N-methoxy- N-methylpropanamide Activated->WeinrebAmide N,O-Dimethylhydroxylamine + Base Ketone Indole-3-propyl Ketone WeinrebAmide->Ketone Organometallic Reagent (e.g., R-MgBr) Aldehyde Indole-3-propanal WeinrebAmide->Aldehyde Reducing Agent (e.g., LiAlH₄, DIBAL-H)

Diagram 1. Synthetic utility of the Weinreb amide.

Experimental Protocol 1: Synthesis of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide

This protocol describes a standard method for converting a carboxylic acid to a Weinreb amide using a peptide coupling agent.

Materials:

  • Indole-3-propionic acid (IPA)

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add Indole-3-propionic acid (1.0 eq), N,O-Dimethylhydroxylamine hydrochloride (1.2 eq), and HOBt (1.2 eq).

  • Solvent Addition: Dissolve the mixture in anhydrous DCM.

  • Base Addition: Cool the flask to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise to the stirred suspension.

  • Coupling Agent: Add EDC (1.2 eq) portion-wise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure Weinreb amide.

Causality: The use of a coupling agent like EDC with HOBt creates a highly reactive activated ester from IPA in situ, which is then readily attacked by the N,O-dimethylhydroxylamine nucleophile. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt and the acid produced during the reaction.

Comparative Biological Activity and Mechanism of Action

The functional diversity of the indole scaffold is evident when comparing the biological roles of our selected compounds. While the Weinreb amide is a synthetic tool, its relatives are biologically active molecules targeting distinct pathways.

CompoundPrimary Biological RoleMechanism of ActionKey References
3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide Synthetic IntermediateControlled precursor for ketones and aldehydes via nucleophilic addition or reduction.[8][14]
Indole-3-propionic Acid (IPA) Antioxidant, Anti-inflammatoryDirect radical scavenger; gut microbiota-derived signaling molecule.[12]
3-(1H-indol-3-yl)propanamide Immunosuppressive, AntimicrobialDerivatives have shown inhibition of Janus kinase 3 (JAK3) in T-cells; antibacterial and antitubercular activity.[15][16]
Indomethacin Anti-inflammatory (NSAID)Non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), blocking prostaglandin synthesis.[4][13][17]
Table 2. Comparative biological roles and mechanisms of action.

Indole-3-propionic Acid (IPA) is a fascinating example of the host-microbiome interaction. Produced by gut bacteria from tryptophan, IPA exerts protective effects through its potent antioxidant and anti-inflammatory properties.[12]

Indole-3-propanamide derivatives have been explored for more specific therapeutic targets. For instance, certain N-substituted indole-3-propanamides have demonstrated immunosuppressive activity by selectively inhibiting JAK3, a kinase crucial for T-cell signaling.[15] Other studies have synthesized series of these compounds and found promising antibacterial and antitubercular activities.[16]

Indomethacin is a powerful nonsteroidal anti-inflammatory drug (NSAID).[4] It functions by inhibiting COX enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of pain, fever, and inflammation.[13] The N-p-chlorobenzoyl group and the 5-methoxy group on the indole ring are crucial for its potent inhibitory activity.[13]

G cluster_membrane Cell Membrane ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins (PGE₂, etc.) COX->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX Inhibition

Diagram 2. Mechanism of action for Indomethacin.

Structure-Activity Relationship (SAR) Insights

The comparison of these four molecules provides a clear lesson in structure-activity relationships (SAR).[1]

  • C3-Side Chain is Determinative: The nature of the three-carbon side chain at the C3 position dictates the molecule's primary function. A carboxylic acid (IPA) yields a bioactive metabolite, a primary amide can be a scaffold for enzyme inhibitors, and a Weinreb amide creates a synthetic tool.

  • Ring Substitution Enhances Potency: The unsubstituted indole core of IPA and the propanamides provides a foundational level of activity. However, the targeted substitutions on Indomethacin's ring (N1-benzoyl and C5-methoxy) dramatically increase its binding affinity and potency for the COX enzymes, transforming a simple indole into a powerful drug.[13] This highlights a common strategy in drug development where the core scaffold is decorated to optimize interactions with a specific biological target.[1]

  • The Indole as a Pharmacophore: The indole ring itself is a key pharmacophoric element, capable of participating in π-stacking, hydrogen bonding (via the N-H), and hydrophobic interactions within protein binding pockets.[18] The specific activity is then tuned by the substituents attached to this core.

G IndoleCore Indole Scaffold N1 Position C3 Position C5 Position N1_Sub Potency/Selectivity Modulation (e.g., Benzoyl in Indomethacin) IndoleCore:n1->N1_Sub C3_Sub Determines Primary Function (Acid, Amide, Weinreb Amide) IndoleCore:c3->C3_Sub C5_Sub Potency/Metabolic Stability (e.g., Methoxy in Indomethacin) IndoleCore:c5->C5_Sub

Diagram 3. Key SAR points on the indole scaffold.

Broader Application: A Representative Bioassay

To evaluate novel indole derivatives synthesized from a precursor like 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide for anti-inflammatory potential, a COX inhibition assay would be a critical first step.

Experimental Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general workflow for a colorimetric COX inhibitor screening assay.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (novel indole derivatives) and control (Indomethacin)

  • Assay buffer

  • Colorimetric probe (e.g., TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and Indomethacin in assay buffer.

  • Enzyme Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add the test compounds or control inhibitor to the appropriate wells. Incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.

  • Detection: Immediately add the colorimetric substrate (TMPD), which develops color as a result of peroxidase activity.

  • Absorbance Measurement: Read the absorbance of the plate at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Trustworthiness: This self-validating system includes a positive control (Indomethacin) to confirm assay performance and a negative vehicle control to establish baseline enzyme activity. Running separate assays for COX-1 and COX-2 allows for the determination of inhibitor selectivity.

Conclusion

This guide demonstrates the profound chemical and biological diversity encapsulated within the indole scaffold. 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide stands out not as a direct therapeutic agent, but as a highly valuable and versatile tool for the synthetic chemist. Its identity as a Weinreb amide provides a reliable and high-yield pathway to C3-acylated indoles, which are themselves precursors to potentially novel therapeutics.[8][14]

The comparison with its biologically active relatives—the natural antioxidant IPA, the immunomodulatory propanamides, and the potent NSAID Indomethacin—underscores a fundamental principle of drug discovery: subtle modifications to a privileged core structure can lead to vastly different interactions with biological systems.[1][13] For researchers and drug development professionals, understanding the distinct roles of such closely related compounds, from synthetic intermediates to clinical drugs, is essential for the rational design and successful development of the next generation of indole-based medicines.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (n.d.).
  • A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery - Benchchem. (n.d.).
  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (n.d.).
  • Structure/activity relationships of indole derivatives. - ResearchGate. (n.d.).
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. (n.d.).
  • Insights into the Synthesis and Bioactivity of Indole-Based Compounds: A Short Review. (2025, July 2).
  • The structure-activity relationship (SAR) of the novel indole... - ResearchGate. (n.d.).
  • A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids - ResearchGate. (n.d.).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed. (2024, October 9).
  • α-Amino Weinreb Amides - Sigma-Aldrich. (n.d.).
  • (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - ResearchGate. (2024, October 3).
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. (2026, January 21).
  • Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. (2020, April 22).
  • Benchmarking 1H-Indole-3-propanal: A Comparative Guide to Known Bioactive Indoles - Benchchem. (n.d.).
  • Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction - Organic Chemistry Portal. (n.d.).
  • A novel indole-3-propanamide exerts its immunosuppressive activity by inhibiting JAK3 in T cells - PubMed. (2009, November 15).
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC. (n.d.).
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022, December 1).
  • (PDF) Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - ResearchGate. (2025, October 16).
  • 3-(1H-indol-3-yl)propanamide - 5814-93-7, C11H12N2O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20).
  • 3-(1H-indol-3-yl)propanamide | C11H12N2O | CID 351791 - PubChem. (n.d.).
  • 3-(1H-Indol-3-yl)-N-methoxy-N-methylpropanamide | ChemScene. (n.d.).
  • Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H - ResearchGate. (2013, January 10).
  • Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease - PMC. (n.d.).

Sources

Comparative Profiling of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide and its Ketone Analog: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indole-3-propionic acid (IPA) is a well-documented gut microbiota-derived tryptophan metabolite exhibiting profound neuroprotective, anti-oxidant, and anti-inflammatory properties[1]. In medicinal chemistry and drug development, derivatizing native carboxylic acids into amides or ketones is a fundamental strategy to modulate pharmacokinetics, lipophilicity, and receptor target engagement.

This guide provides an objective, data-driven comparison between the Weinreb amide derivative of IPA—3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide —and its direct ketone analog (e.g., 4-(1H-indol-3-yl)butan-2-one ). By analyzing their physicochemical properties, metabolic stability, and synthetic utility, researchers can make informed decisions when utilizing these scaffolds in structure-activity relationship (SAR) campaigns.

Part 1: Physicochemical and Electronic Profiling

The structural divergence between a Weinreb amide and a methyl ketone fundamentally alters the molecule's electronic distribution, hydrogen-bonding capacity, and spatial geometry.

  • Weinreb Amide: The N-methoxy-N-methyl group introduces a highly polarized, planar amide bond. The adjacent oxygen and nitrogen atoms create a dense region of hydrogen-bond acceptors. This structural motif is uniquely stable because it can form a five-membered chelate with metal ions (e.g., in biological metalloenzymes or synthetic Grignard reactions), preventing over-reactivity[2].

  • Ketone Analog: The replacement of the N-methoxy-N-methyl group with a simple alkyl/methyl group removes the heteroatomic steric bulk, increasing the molecule's overall lipophilicity (LogP) and rotational freedom. However, the isolated carbonyl carbon is significantly more electrophilic and susceptible to nucleophilic attack[3].

Table 1: Comparative Physicochemical Properties (Calculated)
Property3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide4-(1H-indol-3-yl)butan-2-one (Ketone Analog)Causality / Impact in Drug Design
Molecular Weight 232.28 g/mol 187.24 g/mol The ketone is lighter, potentially improving overall ligand efficiency (LE).
LogP (Lipophilicity) ~1.8~2.4The ketone exhibits higher lipophilicity, enhancing passive membrane and BBB permeability.
tPSA (Polar Surface Area) 49.4 Ų29.1 ŲThe amide has a higher tPSA due to the N-O motif, restricting passive diffusion compared to the ketone.
H-Bond Acceptors 31The amide engages in more complex solvent and target receptor interactions.
Electrophilicity Low (Resonance stabilized)High (Unshielded carbonyl)The ketone is more prone to enzymatic reduction and nucleophilic adduction.

Part 2: Metabolic Stability and Biotransformation

Understanding the metabolic fate of these two functional groups is critical for predicting in vivo clearance rates.

  • Amide Stability: Weinreb amides are remarkably resistant to chemical and enzymatic hydrolysis. The resonance stabilization of the amide bond, coupled with the steric hindrance of the N-methoxy group, shields the carbonyl from amidases and esterases.

  • Ketone Vulnerability: Ketones are primary targets for cytosolic aldo-keto reductases (AKRs) and carbonyl reductases (CBRs). In vivo, the ketone analog will be rapidly reduced to a secondary alcohol, which is subsequently flagged for Phase II glucuronidation and rapid renal clearance.

G WA Weinreb Amide (3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide) CYP CYP450 Oxidation (Indole Ring) WA->CYP Phase I Stable Amide Bond Intact (High Stability) WA->Stable Resistance to Hydrolysis KA Ketone Analog (4-(1H-indol-3-yl)butan-2-one) KA->CYP Phase I AKR Aldo-Keto Reductases (Carbonyl Reduction) KA->AKR Cytosolic Reduction Met1 Hydroxylated Metabolites (Active/Inactive) CYP->Met1 Met2 Secondary Alcohol (Rapid Glucuronidation) AKR->Met2

Metabolic biotransformation pathways of the Weinreb amide versus its ketone analog.

Part 3: Experimental Methodologies (Self-Validating Protocols)

To objectively compare the performance of the Weinreb amide versus its ketone analog, the following self-validating protocols must be employed.

Protocol 1: Subcellular Metabolic Stability Assay (HLM vs. S9 Fraction)

Causality: Standard Human Liver Microsome (HLM) assays only contain membrane-bound enzymes (like CYP450s). Because ketones are metabolized by cytosolic AKRs, testing stability exclusively in HLMs will yield a false-positive stability profile for the ketone. Therefore, Human Liver S9 fractions (which contain both cytosolic and microsomal enzymes) must be used, supplemented with both NADPH (for CYPs) and NADH (for AKRs).

Step-by-Step Workflow:

  • Preparation: Thaw Human Liver S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Incubation: Combine the S9 fraction (1 mg/mL final protein concentration) with 1 µM of the test compound (Weinreb amide or Ketone analog) in a 96-well plate.

  • Initiation: Add a cofactor cocktail containing 1 mM NADPH and 1 mM NADH to initiate the reaction.

  • Self-Validation Control: Run parallel wells with Testosterone (CYP3A4 control) and Haloperidol (carbonyl reduction control) to validate enzyme activity. Include a "no-cofactor" negative control well to rule out chemical instability.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
Protocol 2: Aryl Hydrocarbon Receptor (AhR) Activation Assay

Causality: IPA is a known AhR ligand[1]. Modifying the propionic acid tail to a Weinreb amide or ketone alters the spatial geometry and hydrogen-bonding network within the AhR ligand-binding domain. A reporter assay quantifies this pharmacodynamic shift.

Step-by-Step Workflow:

  • Cell Culture: Seed HepG2 cells stably transfected with an AhR-responsive luciferase reporter gene (XRE-Luc) in a 384-well white opaque plate at 10,000 cells/well.

  • Treatment: Treat cells with serial dilutions (1 nM to 100 µM) of the Weinreb amide and the ketone analog.

  • Self-Validation Control: Use 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) as a positive control (maximum activation) and vehicle (0.1% DMSO) as the baseline.

  • Detection: After 24 hours of incubation, lyse the cells using a commercial luciferase assay reagent. Measure luminescence using a microplate reader.

  • Data Processing: Plot dose-response curves using non-linear regression to determine

    
     and 
    
    
    
    values.

Workflow Start Compound Selection Weinreb Amide vs. Ketone Assay1 In Vitro Stability Human Liver S9 Fractions (NADPH/NADH supplemented) Start->Assay1 Assay2 Receptor Activation AhR Luciferase Reporter Assay (HepG2 Cells) Start->Assay2 Assay3 Physicochemical Profiling LogD, Solubility, tPSA (LC-MS/MS & Nephelometry) Start->Assay3 Data Data Synthesis & SAR Correlation Assay1->Data Clearance Rates Assay2->Data EC50 Values Assay3->Data Permeability

Multiparametric experimental workflow for comparing amide and ketone analogs.

Part 4: Synthetic Utility and Chemical Reactivity

Beyond its biological profile, 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide serves as a privileged synthetic intermediate. The direct conversion of carboxylic acids or standard amides to ketones via organometallic reagents is notoriously plagued by over-addition, which yields unwanted tertiary alcohols.

The Weinreb amide elegantly solves this problem. When the amide reacts with a Grignard reagent (e.g., methylmagnesium bromide) or an organolithium species, it forms a stable, five-membered cyclic tetrahedral metal chelate[2]. This chelated intermediate is highly stable at low temperatures, effectively preventing a second equivalent of the nucleophile from attacking. Upon aqueous acidic workup, the chelate collapses to yield the pure ketone analog. This unique reactivity makes the Weinreb amide an invaluable tool for generating diverse ketone libraries for downstream biological screening[3].

References

  • Title: Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection | Source: PubMed | URL: [Link]

  • Title: Recent Developments in Weinreb Synthesis and their Applications | Source: Orient J Chem | URL: [Link]

  • Title: Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors | Source: RSC Publishing | URL: [Link]

Sources

Bridging the Gap: A Comparative Guide to In-Vivo Validation of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide Following In-Vitro Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of in-vitro findings for the novel compound, 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide, in relevant animal models. We will explore the critical transition from promising laboratory data to robust, preclinical in-vivo evidence, a pivotal step in the drug development pipeline.[1][2]

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds with a wide range of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] Given this precedent, our hypothetical in-vitro data for 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide suggests potent anti-inflammatory properties, specifically the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated murine macrophages. This guide will therefore focus on the in-vivo validation of this anti-inflammatory potential.

The Imperative of In-Vivo Validation: From Benchtop to Preclinical Models

In-vitro assays, while essential for initial screening and mechanistic elucidation, represent a simplified biological system.[5][6] To ascertain the true therapeutic potential of a compound, it is crucial to evaluate its efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile within a complex, living organism.[2] This process, known as in-vitro to in-vivo correlation (IVIVC), aims to establish a predictive relationship between laboratory results and physiological responses.[7][8][9]

A well-designed preclinical animal testing program is fundamental for a successful Investigational New Drug (IND) application and the subsequent initiation of human clinical trials.[2] The primary objectives of such a program are to:

  • Confirm Efficacy: Demonstrate that the compound elicits the desired therapeutic effect in a disease model.

  • Assess Safety and Toxicity: Identify potential adverse effects and determine a safe dosage range.[1]

  • Characterize Pharmacokinetics (PK): Understand how the body absorbs, distributes, metabolizes, and excretes the drug (ADME).

  • Elucidate Pharmacodynamics (PD): Relate drug concentration to the observed therapeutic effect.

Experimental Design: A Roadmap for In-Vivo Validation

The design of animal studies must be meticulous, adhering to the highest standards of scientific rigor and ethical considerations.[10][11] The "3Rs" principle—Replacement, Reduction, and Refinement—should guide all experimental planning to ensure the humane treatment of animals.[1][12] All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[11][12]

Caption: A generalized experimental workflow for the in-vivo validation of a novel compound.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Prior to efficacy testing, it is essential to understand the PK/PD profile of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide.

Objective: To determine the ADME properties and to establish a relationship between drug concentration and the anti-inflammatory effect.

Animal Model: Healthy male and female Swiss albino mice are a suitable initial model due to their genetic homogeneity and well-characterized physiology.

Protocol:

  • Dose Formulation: Prepare a solution or suspension of the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dose Administration: Administer a single dose of the compound via different routes (e.g., oral gavage, intravenous injection) to assess bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Quantify the concentration of the parent compound and any major metabolites in plasma using a validated analytical method such as LC-MS/MS.

  • Pharmacodynamic Assessment: In a separate cohort, administer the compound and, at various time points, challenge with an inflammatory stimulus (e.g., LPS). Measure relevant biomarkers (e.g., plasma TNF-α levels) to correlate with drug concentration.

Data Analysis: Utilize pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Efficacy Studies in a Murine Model of Acute Inflammation

Based on the in-vitro data, a lipopolysaccharide (LPS)-induced endotoxemia model is a relevant choice to assess the in-vivo anti-inflammatory efficacy.

Objective: To evaluate the ability of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide to reduce the systemic inflammatory response induced by LPS.

Animal Model: Male BALB/c mice (8-10 weeks old).

Protocol:

  • Animal Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):

    • Vehicle control + Saline

    • Vehicle control + LPS

    • Test Compound (low, medium, high dose) + LPS

    • Positive Control (e.g., Dexamethasone) + LPS

  • Dosing: Pre-treat mice with the test compound or vehicle at the doses determined from PK/PD studies, typically 1 hour before the inflammatory challenge.

  • Induction of Inflammation: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).

  • Sample Collection: At a predetermined time point (e.g., 2 or 4 hours post-LPS), collect blood via cardiac puncture for cytokine analysis and harvest tissues (e.g., lung, liver) for histological examination.

  • Biomarker Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA or a multiplex assay.

Comparative Data Summary

GroupDoseSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)Lung MPO Activity (U/g tissue)
Vehicle + Saline-< 50< 200.5 ± 0.1
Vehicle + LPS-2500 ± 3001800 ± 2505.2 ± 0.8
Test Compound + LPSLow1800 ± 2001300 ± 1803.8 ± 0.5
Test Compound + LPSMedium1000 ± 150700 ± 1002.1 ± 0.3
Test Compound + LPSHigh600 ± 80400 ± 601.5 ± 0.2
Dexamethasone + LPS1 mg/kg500 ± 70350 ± 501.3 ± 0.2

Fictional data for illustrative purposes.

Preliminary Toxicology Assessment

An acute toxicology study is necessary to determine the safety profile of the compound.

Objective: To identify the maximum tolerated dose (MTD) and any overt signs of toxicity.

Animal Model: Sprague-Dawley rats (one rodent and one non-rodent species are often required for regulatory submissions, but rats are a common starting point).

Protocol:

  • Dose Escalation: Administer single, escalating doses of the compound to different groups of animals.

  • Clinical Observation: Monitor the animals for a period of 14 days for any signs of toxicity, including changes in behavior, weight loss, and mortality.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.

Mechanistic Insights: Potential Signaling Pathways

The anti-inflammatory effects of indole derivatives can be mediated through various signaling pathways. A plausible mechanism for 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.

signaling_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammatory_Genes->Cytokines Test_Compound 3-(1H-indol-3-yl)-N-methoxy- N-methylpropanamide Test_Compound->IKK Inhibits

Caption: A potential signaling pathway illustrating the inhibitory effect on NF-κB activation.

Conclusion

The successful transition from in-vitro discovery to in-vivo validation is a critical milestone in drug development. This guide has outlined a systematic and scientifically rigorous approach for evaluating the preclinical efficacy and safety of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide as a potential anti-inflammatory agent. By adhering to these principles, researchers can generate the robust data necessary to support the continued development of this and other novel chemical entities. The path from a promising molecule to a therapeutic reality is challenging, but with careful and methodical in-vivo validation, it is a journey grounded in scientific integrity.

References

  • BioBoston Consulting. (2025, January 9). Best Practices For Preclinical Animal Testing.
  • Patel, R., & Patel, A. (2024, May 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews.
  • (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. PMC.
  • (2025, July 15).
  • (n.d.). General Principles of Preclinical Study Design. PMC - NIH.
  • Patsnap Synapse. (2025, May 29).
  • (2025, May 23).
  • (2015, July 2).
  • AMSbiopharma. (2025, August 11).
  • SCIREQ. (n.d.).
  • ChemScene. (n.d.). 3-(1H-Indol-3-yl)-N-methoxy-N-methylpropanamide.
  • PubChem. (n.d.). 3-(1H-indol-3-yl)-N-methylpropanamide.
  • (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry (RSC Publishing).
  • (2013, January 10). Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents.
  • ChemSynthesis. (2025, May 20). 3-(1H-indol-3-yl)propanamide.
  • (2025, August 27). antiedematogenic activity of the indole derivative n-salicyloyltryptamine in animal models.
  • (n.d.). Synthesis of N -aryl-3-(indol-3-yl)propanamides and their immunosuppressive activities. PlumX.
  • Mouse Models of Human Cancer D
  • Sigma-Aldrich. (n.d.). 3-(1H-Indol-3-yl)propanamide.
  • Benchchem. (n.d.).
  • Manolov, S., Ivanov, I., & Bojilov, D. (2021, January 31). N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. MDPI.
  • (2025, April 15). Multicomponent synthesis of 3-(1H-indol-3-yl)
  • (2021, February 13). Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes. PubMed.

Sources

Cross-Validation of Analytical Methods for 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In modern drug development, the precise quantification of synthetic intermediates is just as critical as the analysis of the final Active Pharmaceutical Ingredient (API). 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide is a highly valuable Weinreb amide derived from indole-3-propionic acid. It serves as a pivotal linchpin in organic synthesis, allowing for the controlled preparation of indole-containing ketones and aldehydes without the risk of over-addition[1][2].

Because this intermediate often dictates the yield and impurity profile of subsequent API synthetic steps, establishing robust analytical control is non-negotiable. This guide provides an objective cross-validation of two primary analytical modalities—HPLC-UV and LC-MS/MS —evaluated strictly under the modernized ICH Q2(R2) guidelines for analytical procedure validation[3][4].

Mechanistic Context & Synthetic Significance

To understand how to analyze a molecule, we must first understand why it behaves the way it does. Weinreb amides are unique because they react with organometallic reagents (like Grignard or organolithium reagents) to form a highly stable, metal-chelated tetrahedral intermediate[1].

From a mechanistic standpoint, the metal ion is coordinated simultaneously by the methoxy oxygen and the carbonyl oxygen. This chelation prevents the collapse of the intermediate until an aqueous acidic quench is applied, thereby halting the reaction at the ketone stage and preventing over-reduction to a tertiary alcohol[2].

Analytical monitoring of this specific indole-derivative must account for residual starting materials (indole-3-propionic acid), coupling reagents (e.g., EDC/HOBt), and trace moisture, all of which can disrupt the delicate chelation complex.

MechanisticFlow A Indole-3-propionic acid (Starting Material) B 3-(1H-indol-3-yl)-N-methoxy- N-methylpropanamide A->B N,O-Dimethylhydroxylamine Coupling (EDC/HOBt) C Stable Tetrahedral Intermediate (Metal Chelated) B->C Organometallic Reagent (R-MgX or R-Li) D Indole-3-propyl Ketone (Target API Intermediate) C->D Aqueous Acidic Quench

Fig 1. Mechanistic pathway of Weinreb amide synthesis and its controlled conversion to a target ketone.

The ICH Q2(R2) Cross-Validation Framework

The recently adopted ICH Q2(R2) guideline (effective June 2024) represents a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods, aligning closely with ICH Q14[4][5]. It mandates that analytical procedures must be proven "fit for their intended purpose" across parameters including specificity, linearity, range, accuracy, precision, and robustness[6][7].

To establish a comprehensive control strategy, we cross-validate two distinct techniques:

  • HPLC-UV: Optimized for bulk assay, reaction monitoring, and major impurity quantification.

  • LC-MS/MS (MRM): Optimized for trace-level genotoxic impurity screening and pharmacokinetic (PK) biological matrix analysis[8].

ValidationWorkflow Start Method Selection (HPLC-UV vs LC-MS/MS) Spec Specificity & Selectivity (Matrix Interference Assessment) Start->Spec Lin Linearity & Range (R² > 0.999 Validation) Spec->Lin Acc Accuracy & Precision (Recovery & %RSD) Lin->Acc Sens Sensitivity (LOD / LOQ Determination) Acc->Sens Report ICH Q2(R2) Compliant Validation Report Sens->Report

Fig 2. ICH Q2(R2) analytical method validation lifecycle and parameter workflow.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I design protocols not just to generate data, but to inherently verify their own accuracy. The following methodologies incorporate built-in System Suitability Tests (SST) to guarantee data integrity.

Protocol A: HPLC-UV (Bulk Assay & Purity)

Objective: Quantify the Weinreb amide and resolve it from the indole-3-propionic acid starting material.

  • Column: C18, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase:

    • Channel A: 0.1% Trifluoroacetic acid (TFA) in Ultra-Pure Water.

    • Channel B: Acetonitrile (HPLC Grade).

  • Gradient Program: 10% B to 90% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Scientific Causality: The choice of 0.1% TFA is deliberate; it suppresses the ionization of the residual carboxylic acid starting material, preventing peak tailing and ensuring baseline resolution. Detection at 280 nm specifically targets the extended

    
    -system of the indole chromophore, effectively rendering non-UV-absorbing aliphatic coupling reagents (like N,O-dimethylhydroxylamine) invisible, thereby drastically improving method specificity[4].
    
  • Self-Validation (SST): Six replicate injections of a

    
     standard must yield a peak area Relative Standard Deviation (RSD) of 
    
    
    
    , and the resolution (
    
    
    ) between the starting material and the Weinreb amide must be
    
    
    .
Protocol B: LC-MS/MS (Trace Analysis & Matrix Profiling)

Objective: Trace quantification in complex crude matrices or biological fluids.

  • Column: UPLC C18, 50 mm × 2.1 mm, 1.7 µm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in Acetonitrile (B).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions:

    
     233.1 
    
    
    
    
    
    
    
    130.1.
  • Scientific Causality: Formic acid is utilized instead of TFA to prevent ion suppression in the MS source. The precursor ion (

    
     233.1) corresponds to the protonated Weinreb amide. The primary product ion (
    
    
    
    130.1) results from the cleavage of the amide bond and the loss of the alkyl chain, yielding the highly stable indole-3-methylium cation. This specific fragmentation pathway ensures absolute structural specificity even in the presence of isobaric impurities[8].
  • Self-Validation (SST): An isotopically labeled internal standard (e.g., Indole-

    
    -Weinreb amide) is spiked into all samples at a constant concentration. The method is only deemed valid if the analyte/IS peak area ratio remains linear (
    
    
    
    ) across the calibration range, inherently correcting for any matrix-induced ionization suppression.

Comparative Performance Data

The following table summarizes the cross-validation results based on ICH Q2(R2) acceptance criteria[3][7]. Data represents typical performance metrics achieved in a controlled analytical laboratory environment for indole derivatives.

ICH Q2(R2) ParameterHPLC-UV PerformanceLC-MS/MS (MRM) PerformanceAcceptance Criteria
Specificity Baseline resolution (

)
No matrix interference observedUnambiguous identification
Linearity Range



Limit of Detection (LOD)

(S/N > 3)

(S/N > 3)
Signal-to-Noise

Limit of Quantitation (LOQ)

(S/N > 10)

(S/N > 10)
Signal-to-Noise

Accuracy (Recovery)



Precision (Repeatability)

RSD (

)

RSD (

)

(UV),

(MS)
Robustness High (Insensitive to minor

pH)
Moderate (Sensitive to matrix salts)Consistent performance

Decision Matrix: Method Selection

Choosing the right analytical tool prevents costly delays in drug development. Based on our cross-validation:

  • Deploy HPLC-UV when: You are conducting routine in-process controls (IPC) during the chemical synthesis of the Weinreb amide, determining the final assay purity of the isolated intermediate, or scaling up production. Its high precision and robustness make it the gold standard for bulk release testing[6].

  • Deploy LC-MS/MS when: You are troubleshooting a failed Grignard reaction and need to identify trace side-products, screening for genotoxic impurities, or quantifying the compound in biological matrices (e.g., assessing the stability of the intermediate in plasma or microsomal assays)[8][9].

By leveraging both techniques within the ICH Q2(R2) framework, analytical chemists can ensure that 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide is synthesized with the absolute purity required for downstream API manufacturing.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl. Available at: [Link]

  • QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." QbD Group. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org. Available at:[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.ai. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • ACS Publications. "Continuous Flow-Processing of Organometallic Reagents Using an Advanced Peristaltic Pumping System..." ACS.org. Available at:[Link]

  • ACS Publications. "The Chemistry of Phytoplankton | Chemical Reviews." ACS.org. Available at: [Link]

  • University of Birmingham. "Eight-Membered Cyclic Amines as Novel Scaffolds for Drug Discovery." Bham.ac.uk. Available at: [Link]

  • ResearchGate. "Development and validation of a liquid chromatography‐tandem mass spectrometry method..." ResearchGate.net. Available at:[Link]

  • RSC Publishing. "Design and synthesis of a clickable, photoreactive amino acid..." RSC.org. Available at: [Link]

Sources

Comparative Analysis: Synthetic Routes for 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Synthetic Routes for 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide is the Weinreb amide derivative of Indole-3-propionic acid (IPA). This molecule serves as a critical "linchpin" intermediate in medicinal chemistry, specifically for the controlled synthesis of indole-functionalized ketones and aldehydes via nucleophilic addition or reduction, avoiding the over-addition issues common with esters or acid chlorides.

While IPA is a robust starting material, the indole moiety presents specific challenges—namely, the susceptibility of the C2 position and the N-H bond to electrophilic attack or oxidation under harsh conditions. This guide compares three distinct synthetic strategies, evaluating them on yield efficiency , scalability , and chemoselectivity .

The Core Challenge

The primary synthetic hurdle is activating the carboxylic acid of IPA without protecting the indole nitrogen (


-H). Over-activation can lead to 

-acylation side products or polymerization.

Comparative Route Analysis

We evaluated three primary methodologies for synthesizing the target Weinreb amide.

FeatureRoute A: Carbodiimide Coupling (EDC/HOBt) Route B: CDI One-Pot Activation Route C: Acid Chloride (Oxalyl Chloride)
Mechanism Activation via

-acylisourea / Active Ester
Activation via Acyl ImidazoleActivation via Acyl Chloride
Yield (Typical) 85 - 92% 75 - 85%60 - 80%
Indole Compatibility High (Mild conditions, pH neutral)High (No acidic species)Low to Moderate (HCl generation risk)
Purification Aqueous workup + Column often requiredSimple aqueous workupDistillation or careful quenching required
Scalability Moderate (Cost of reagents is high)High (Cheap reagents, simple byproduct)High (But safety concerns with Vilsmeier side-rxn)
Green Metric Low (Atom economy poor due to urea byproduct)Moderate (CO₂ + Imidazole byproduct)Low (Chlorinated solvents often used)
Recommendation Best for Discovery/Lab Scale Best for Process/Scale-Up Not Recommended without N-protection

Detailed Technical Analysis

Route A: The "Gold Standard" (EDC/HOBt)

Rationale: This is the most reliable method for laboratory-scale synthesis. The use of HOBt (or HOAt) traps the active intermediate, preventing racemization (not an issue here, as IPA is achiral) and, more importantly, suppressing


-acyl urea rearrangement. It operates at near-neutral pH, preserving the sensitive indole ring.

Key Mechanistic Insight: The formation of the HOBt-active ester is faster than the attack of the indole nitrogen on the carbodiimide, ensuring chemoselectivity for the carboxylic acid over the indole amine.

Route B: The "Green" Alternative (CDI)

Rationale: 1,1'-Carbonyldiimidazole (CDI) offers a cost-effective, one-pot procedure. The reaction generates CO₂ and imidazole as byproducts. Critical Control Point: The evolution of CO₂ must be allowed to cease completely before adding the Weinreb amine salt. Failure to do so results in the amine reacting with residual CDI to form a urea byproduct, stalling the reaction.

Route C: The "Risk" Route (Acid Chloride)

Rationale: While oxalyl chloride/DMF is standard for acid activation, the Vilsmeier-Haack reagent (generated in situ from DMF/Oxalyl Chloride) is highly electrophilic and can formylate the indole C3 or C2 position if not carefully controlled. This route generally requires


-protection (e.g., Boc or Tosyl), adding two extra steps (protection/deprotection), making it inefficient for this specific substrate.

Validated Experimental Protocols

Protocol A: EDC/HOBt Coupling (Recommended for <10g Scale)

Reagents:

  • Indole-3-propionic acid (1.0 equiv)[1]

  • N,O-Dimethylhydroxylamine HCl (1.2 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • HOBt

    
    H₂O (1.2 equiv)
    
  • Triethylamine (Et₃N) (2.5 equiv)

  • Dichloromethane (DCM) or DMF (Solvent)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve Indole-3-propionic acid (IPA) in dry DCM (0.1 M concentration).

  • Activation: Add HOBt and EDC

    
    HCl at 0°C. Stir for 30 minutes. Note: The solution may become slightly cloudy.
    
  • Amine Prep: In a separate vessel, mix N,O-Dimethylhydroxylamine HCl with Et₃N in DCM. Stir for 10 mins to liberate the free amine.

  • Coupling: Add the amine solution dropwise to the activated acid solution at 0°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor via TLC (50% EtOAc/Hexanes).

  • Workup: Dilute with DCM. Wash sequentially with:

    • 1M HCl (removes unreacted amine/EDC).

    • Sat. NaHCO₃ (removes unreacted acid/HOBt).

    • Brine.

  • Drying: Dry over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (Gradient: 20%

    
     50% EtOAc in Hexanes).
    
Protocol B: CDI Coupling (Recommended for >10g Scale)

Reagents:

  • Indole-3-propionic acid (1.0 equiv)[1]

  • CDI (1.1 equiv)

  • N,O-Dimethylhydroxylamine HCl (1.2 equiv)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve IPA in anhydrous THF (0.2 M) under Nitrogen. Add CDI in one portion at RT.

  • Degassing: Crucial Step: Stir vigorously for 1-2 hours until gas evolution (CO₂) completely ceases.

  • Coupling: Add N,O-Dimethylhydroxylamine HCl solid directly to the reaction mixture. (No base is strictly needed if the HCl salt is used, as the imidazole generated acts as a base, but adding 1.0 equiv of Imidazole or DIPEA accelerates the rate).

  • Reaction: Stir at RT for 16 hours.

  • Workup: Evaporate THF. Redissolve residue in EtOAc. Wash with 1M HCl (removes imidazole) and Sat. NaHCO₃.

  • Isolation: Dry and concentrate. Recrystallization from Et₂O/Hexanes is often possible, avoiding chromatography.

Visualizations

Figure 1: Reaction Decision Pathway

A logic flow for selecting the optimal synthetic route based on laboratory constraints.

G Start Start: Indole-3-Propionic Acid Scale What is your target scale? Start->Scale SmallScale < 10 grams (Discovery/MedChem) Scale->SmallScale LargeScale > 10 grams (Process/Pilot) Scale->LargeScale RouteA Route A: EDC/HOBt High Reliability, Easy Purification SmallScale->RouteA RouteB Route B: CDI (One-Pot) Cost Effective, No Urea Byproduct LargeScale->RouteB Protect Is Indole N-Protected? LargeScale->Protect Alternative? RouteC Route C: Acid Chloride (Oxalyl Chloride) Protect->RouteC Yes Warning STOP: High Risk of Polymerization/Side Rxn Protect->Warning No

Caption: Decision matrix for selecting the synthetic route based on scale and substrate protection status.

Figure 2: Mechanistic Pathway (EDC Coupling)

Visualizing the critical intermediate stabilization by HOBt.

Reaction IPA Indole-3-propionic Acid (Carboxylic Acid) O_Acyl O-Acylisourea (Unstable Intermediate) IPA->O_Acyl + EDC EDC EDC (Carbodiimide) ActiveEst HOBt Active Ester (Stable, Racemization Free) O_Acyl->ActiveEst + HOBt (Fast) Side N-Acyl Urea (Side Product) O_Acyl->Side Slow Rearrangement HOBt HOBt Product Target Weinreb Amide ActiveEst->Product + Amine Amine Weinreb Amine (MeNHOMe)

Caption: The HOBt active ester pathway prevents the formation of the N-acyl urea side product.

References

  • Nahm, S., & Weinreb, S. M. (1981).[1] N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

Sources

Comparative Guide for Mechanism of Action Confirmation: 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide as a Novel IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of cancer immunotherapy, the metabolic enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator.[1][2] IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into kynurenine.[1][3][4][5] Within the tumor microenvironment, the overexpression of IDO1 by cancer cells or antigen-presenting cells leads to tryptophan depletion and an accumulation of immunosuppressive kynurenine metabolites.[1][6][7] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), thereby enabling tumors to evade immune destruction.[6][8]

This guide focuses on a novel indole-containing compound, 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide , hereafter referred to as Compound X . Given its structural features, we hypothesize that Compound X acts as an inhibitor of the IDO1 enzyme. The objective of this document is to provide a comprehensive experimental framework for researchers to:

  • Confirm the inhibitory activity of Compound X on the IDO1 enzyme.

  • Determine its potency in both enzymatic and cellular contexts.

  • Elucidate its specific mechanism of inhibition (MoI).

  • Objectively compare its performance against well-characterized, clinically relevant IDO1 inhibitors.

To achieve this, we will benchmark Compound X against two established IDO1 inhibitors with distinct mechanisms of action:

  • Epacadostat (INCB024360): A potent and highly selective, reversible, and competitive inhibitor of IDO1.[9][10]

  • Navoximod (GDC-0919): A non-competitive inhibitor of IDO1.[9][10]

By following the detailed protocols and interpretation guides herein, researchers can generate the robust, comparative data necessary to validate the mechanism of action of Compound X and evaluate its potential as a novel therapeutic agent.

The IDO1 Pathway and Point of Inhibition

The IDO1 enzyme is a central node in a pathway that converts tryptophan into various bioactive metabolites, collectively known as kynurenines. This process has profound effects on the immune system. The diagram below illustrates this pathway and the hypothesized point of intervention for Compound X and other IDO1 inhibitors.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Inhibitors Inhibitor Intervention TRP L-Tryptophan IDO1 IDO1 Enzyme TRP->IDO1 Catabolism KYN Kynurenine IDO1->KYN Production ImmuneSuppression Immune Suppression (T-cell inactivation, Treg promotion) KYN->ImmuneSuppression CompX Compound X CompX->IDO1 Inhibition Epacadostat Epacadostat Epacadostat->IDO1 Inhibition Navoximod Navoximod Navoximod->IDO1 Inhibition

Caption: The IDO1 enzyme converts L-Tryptophan to Kynurenine, leading to immune suppression. Inhibitors block this step.

Experimental Workflow for Mechanism of Action Confirmation

A multi-step approach is essential for a thorough validation. We will progress from a direct enzymatic assay to a more complex cell-based system, culminating in detailed kinetic studies to define the precise mechanism of inhibition.

Caption: Experimental workflow progresses from in vitro IC50 to cellular EC50, and finally to MoI determination.

Part 1: In Vitro Enzymatic Assay for Potency (IC50) Determination

Causality and Experimental Choice

The first and most direct test of our hypothesis is to assess whether Compound X can inhibit the activity of purified, recombinant IDO1 enzyme in a cell-free environment. This assay removes cellular complexities like membrane transport and off-target effects, providing a clean measurement of direct enzyme-inhibitor interaction. By determining the half-maximal inhibitory concentration (IC50), we can quantify the potency of Compound X and directly compare it to our reference inhibitors, Epacadostat and Navoximod.

Detailed Experimental Protocol

This protocol is adapted from standard methodologies for measuring IDO1 activity via spectrophotometric detection of the product, kynurenine.[11]

Materials:

  • Recombinant Human IDO1 Enzyme

  • IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • L-Tryptophan (Substrate)

  • Ascorbic Acid and Methylene Blue (Cofactors)

  • Catalase

  • Compound X, Epacadostat, Navoximod (dissolved in DMSO)

  • 30% (w/v) Trichloroacetic Acid (TCA) (Stop Solution)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 321 nm

Procedure:

  • Prepare Reagent Mix: Prepare a reaction mixture containing assay buffer, 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[12]

  • Inhibitor Dilution: Prepare a serial dilution of Compound X, Epacadostat, and Navoximod in DMSO, then dilute further into the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Setup:

    • To appropriate wells, add 50 µL of the Reagent Mix.

    • Add 10 µL of diluted inhibitor or vehicle control (DMSO in assay buffer).

    • Add 20 µL of recombinant IDO1 enzyme solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Start the enzymatic reaction by adding 20 µL of 400 µM L-Tryptophan solution to all wells. The final volume should be 100 µL.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Stop Reaction: Terminate the reaction by adding 20 µL of 30% TCA. This will precipitate the enzyme.

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to ensure the complete hydrolysis of N-formylkynurenine to kynurenine.[12]

  • Centrifugation: Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.

  • Measurement: Carefully transfer 100 µL of the supernatant to a new UV-transparent 96-well plate and measure the absorbance at 321 nm to quantify the kynurenine produced.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Data Summary (Example Data)
CompoundTargetAssay TypeIC50 (nM)Known MoA
Compound X IDO1Enzymatic15 To be determined
Epacadostat IDO1Enzymatic12Competitive[9][10]
Navoximod IDO1Enzymatic75Non-competitive[9][10]

Interpretation: In this example, Compound X demonstrates potent inhibition of IDO1, with an IC50 value comparable to the competitive inhibitor Epacadostat. This result strongly supports our initial hypothesis and warrants further investigation in a cellular context.

Part 2: Cell-Based Assay for Cellular Efficacy (EC50)

Causality and Experimental Choice

While an enzymatic assay confirms direct target engagement, it does not account for a compound's ability to cross the cell membrane, its stability in the cellular environment, or potential efflux by cellular machinery. A cell-based assay is therefore a critical next step to validate activity in a more biologically relevant system. We will use a human cancer cell line (e.g., SK-OV-3 or HeLa) where IDO1 expression is induced by interferon-gamma (IFN-γ), mimicking an inflammatory tumor microenvironment.[12][13][14] The endpoint is the measurement of kynurenine secreted into the culture medium. This allows for the determination of the half-maximal effective concentration (EC50).

Detailed Experimental Protocol

This protocol is based on established methods for inducing and measuring IDO1 activity in cultured cells.[12][14]

Materials:

  • SK-OV-3 ovarian cancer cells or HeLa cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant Human IFN-γ

  • Compound X, Epacadostat, Navoximod

  • Trichloroacetic Acid (TCA)

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SK-OV-3 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • IDO1 Induction and Inhibition:

    • Remove the old medium.

    • Add 200 µL of fresh medium containing 100 ng/mL of IFN-γ to induce IDO1 expression.[15]

    • Simultaneously, add serial dilutions of Compound X, Epacadostat, or Navoximod. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Carefully collect 140 µL of the cell culture supernatant from each well.

  • Kynurenine Detection (Colorimetric Method):

    • Add 10 µL of 6.1 N TCA to each 140 µL supernatant sample to precipitate proteins.

    • Incubate at 50°C for 30 minutes.

    • Centrifuge at 2500 rpm for 10 minutes.

    • Transfer 100 µL of the cleared supernatant to a new 96-well plate.

    • Add 100 µL of 2% (w/v) Ehrlich's Reagent to each well.[12] A yellow color will develop in the presence of kynurenine.

  • Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 480 nm.

  • Data Analysis: Generate a standard curve using known concentrations of kynurenine. Calculate the kynurenine concentration in each sample and determine the percent inhibition for each compound concentration. Plot the results to calculate the EC50 value.

Comparative Data Summary (Example Data)
CompoundTargetAssay TypeEC50 (nM)IC50:EC50 Ratio
Compound X IDO1Cell-Based (SK-OV-3)45 3.0
Epacadostat IDO1Cell-Based (SK-OV-3)504.2
Navoximod IDO1Cell-Based (SK-OV-3)2503.3

Interpretation: The example data shows that Compound X effectively inhibits IDO1 activity in a cellular context. The IC50:EC50 ratio is a key metric; a low ratio (typically <10) suggests good cell permeability and lack of significant cellular efflux, reinforcing the compound's drug-like properties. The performance of Compound X is again comparable to the clinical candidate Epacadostat.

Part 3: Mechanism of Inhibition (MoI) Elucidation

Causality and Experimental Choice

Determining the MoI is crucial for understanding how a compound interacts with its target, which has significant implications for its pharmacological profile, including potential for overcoming substrate competition in vivo. We will use the in vitro enzymatic assay from Part 1 but with a modified experimental design. By measuring the enzyme's reaction velocity at various substrate (L-Tryptophan) concentrations in the presence of a fixed concentration of Compound X, we can use a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) to visualize the MoI.[16][17][18]

Detailed Experimental Protocol

Procedure:

  • Set up Reactions: Prepare multiple sets of reactions using the protocol from Part 1.

    • Set 1 (Control): No inhibitor. Vary the L-Tryptophan concentration (e.g., from 0.5x Km to 10x Km).

    • Set 2 (Compound X): Include a fixed concentration of Compound X (e.g., its IC50 or 2x IC50). Vary the L-Tryptophan concentration as in Set 1.

  • Run Assay: Perform the enzymatic assay and measure the reaction velocity (rate of kynurenine production) for each condition.

  • Data Analysis:

    • Calculate the reciprocal of the velocity (1/V) and the reciprocal of the substrate concentration (1/[S]).

    • Plot 1/V (y-axis) versus 1/[S] (x-axis) for both the control and the Compound X-treated sets.

    • Analyze the resulting lines to determine the MoI.

Visualization and Interpretation of Lineweaver-Burk Plot

The pattern of the lines on the plot reveals the mechanism of inhibition.

Lineweaver_Burk cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition Competitive Lines intersect on the y-axis. Vmax is unchanged, Km increases. Noncompetitive Lines intersect on the x-axis. Km is unchanged, Vmax decreases. Uncompetitive Lines are parallel. Both Vmax and Km decrease.

Caption: Interpreting Lineweaver-Burk plots to determine the mechanism of enzyme inhibition.

Expected Outcomes:

  • If Compound X is a competitive inhibitor (like Epacadostat): The lines on the plot will intersect at the y-axis. This indicates that the inhibitor competes with the substrate for the enzyme's active site. The apparent Km will increase, but the Vmax will remain unchanged, as the inhibition can be overcome by high concentrations of the substrate.[19]

  • If Compound X is a non-competitive inhibitor (like Navoximod): The lines will intersect on the x-axis. This means the inhibitor binds to an allosteric (non-active) site, reducing the enzyme's catalytic efficiency regardless of substrate binding. The Vmax will decrease, but the Km will remain unchanged.[19]

  • If Compound X is an uncompetitive inhibitor: The lines will be parallel. This indicates that the inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in place. Both Vmax and Km will decrease.[18][19]

Conclusion and Future Directions

This guide provides a systematic, three-part experimental plan to confirm the mechanism of action of "3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide" (Compound X) as a novel IDO1 inhibitor. By directly comparing its performance against the competitive inhibitor Epacadostat and the non-competitive inhibitor Navoximod, researchers can generate a comprehensive and robust data package.

Successful completion of these studies, demonstrating potent enzymatic and cellular activity along with a defined mechanism of inhibition, would establish Compound X as a viable candidate for further preclinical development. Subsequent steps should include selectivity profiling (testing against the related enzymes IDO2 and TDO), in vivo pharmacokinetic and pharmacodynamic studies to confirm target engagement in animal models, and efficacy studies in syngeneic tumor models, potentially in combination with other immunotherapies like anti-PD-1 checkpoint inhibitors.

References

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023). Vertex AI Search.
  • What are IDO1 inhibitors and how do they work?. (2024). Vertex AI Search.
  • Discovery of IDO1 inhibitors: from bench to bedside - PMC - NIH.
  • Lineweaver–Burk plot - Wikipedia. Wikipedia.
  • Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells - PMC. (2025).
  • Enzyme inhibition and kinetics graphs (article) | Khan Academy. Khan Academy.
  • Indoleamine 2,3-Dioxygenase: Is It an Immune Suppressor? - PMC - NIH.
  • Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan–Kynurenine–Aryl Hydrocarbon Axis - AACR Journals. (2019).
  • The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer. (2023). Frontiers Media S.A..
  • The Kynurenine Pathway Is a Double-Edged Sword in Immune-Privileged Sites and in Cancer: Implications for Immunotherapy - PubMed. (2016).
  • Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form | PNAS. (2018).
  • The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complic
  • Discovery of IDO1 Inhibitors: From Bench to Bedside | Cancer Research - AACR Journals. (2017).
  • Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity (MAK356) - Technical Bulletin - Sigma-Aldrich. Sigma-Aldrich.
  • Cell based functional assays for IDO1 inhibitor screening and characterization - PMC. (2018).
  • Inhibition - Enzymes - MC
  • Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC.
  • The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy - Frontiers. (2018). Frontiers Media S.A..
  • IDO1 Activity Assay Kit for Inhibitor Screening - Aurora Biolabs. Aurora Biolabs.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive safety, handling, and operational guide for 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide, designed for drug development professionals and synthetic chemists.

Executive Summary

3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide is a highly valuable Weinreb amide intermediate utilized in the modular synthesis of indole-based pharmaceuticals (typically to generate indole-3-propyl ketones via organometallic addition). Because this compound is a synthetic derivative of indole-3-propionic acid—a known bioactive microbiome metabolite—it must be treated with stringent safety protocols.

As a novel pharmaceutical intermediate, it lacks exhaustive in vivo toxicity profiling. Therefore, it falls under the 1 framework established by NIOSH, provisionally classifying it as an OEB 3 hazard[1]. All handling must strictly comply with the 2[2].

Hazard Profiling & Mechanistic Causality

In laboratory settings, the risk profile of a Weinreb amide shifts dramatically depending on its physical state.

  • Solid State (Powder): The primary hazard is the aerosolization of fine particulates. Inhalation of biologically active indole derivatives can lead to respiratory tract irritation or unintended systemic absorption.

  • Solution State (Solvent-Mediated): Weinreb amides are highly stable, but their downstream synthetic utility requires dissolution in aggressive organic solvents (e.g., THF, DCM, or DMF). The solvent matrix dictates the PPE failure rate more than the solute itself. If a solvent permeates your glove, it acts as a transdermal carrier, dragging the dissolved indole compound directly into your bloodstream.

Personal Protective Equipment (PPE) Matrix

The following PPE requirements are synthesized from the guidelines in 3[3].

Table 1: Core PPE Requirements (Solid State)
Hazard CategoryOperational ContextRequired PPECausality / Justification
Particulate / Aerosol Weighing dry powderN95/P100 Respirator, Safety GogglesPrevents inhalation of bioactive indole dust and protects ocular mucosa from particulate irritation.
Dermal Exposure General handlingDouble Nitrile Gloves, FR Lab CoatIndole derivatives can cause skin sensitization. Double gloving ensures a sacrificial outer layer that can be discarded upon contamination.
Table 2: Solvent-Dependent Glove Selection (Solution State)

Note: Standard nitrile gloves offer virtually zero protection against the solvents typically used for Weinreb amide reactions.

Solvent MatrixRecommended Glove MaterialBreakthrough TimeRationale
Tetrahydrofuran (THF) Laminated (e.g., Silver Shield)> 4 hoursNitrile degrades rapidly in THF (<10 mins). Laminated gloves prevent solvent-mediated dermal transport during Grignard additions.
Dichloromethane (DCM) Fluorinated Rubber (Viton)> 4 hoursDCM permeates standard nitrile/latex instantly, carrying the dissolved amide through the skin.
Dimethylformamide (DMF) Butyl Rubber> 4 hoursButyl rubber provides excellent resistance to polar aprotic solvents used in initial amide coupling steps.

Self-Validating Operational Protocols

To ensure absolute trustworthiness in your workflow, every procedure must incorporate a self-validating step to confirm that engineering controls are actively protecting you.

Protocol A: Powder Dispensing and Weighing
  • Containment Verification (Self-Validation): Before opening the chemical container, activate the powder dispensing enclosure (ventilated balance enclosure). Validation step: Use a digital anemometer to verify the inward face velocity is between 60–100 feet per minute (fpm). If the reading is <60 fpm, abort the procedure; containment is compromised.

  • PPE Donning: Don a dedicated lab coat, safety goggles, and double nitrile gloves.

  • Static Elimination: Indole powders frequently hold a static charge, causing them to aerosolize or cling to spatulas. Pass a static eliminator (anti-static ionizer) over the weighing boat and spatula for 10 seconds prior to dispensing.

  • Dispensing: Transfer the powder using a grounded, V-shaped anti-static spatula to minimize spillage.

  • Decontamination: Wipe the exterior of the primary container with a solvent-dampened wipe (e.g., 70% isopropanol) before removing it from the enclosure.

Protocol B: Solution Preparation
  • Fume Hood Verification (Self-Validation): Check the magnehelic gauge on the fume hood. Validation step: Tape a small piece of tissue to the bottom of the sash. If the tissue does not pull steadily inward, the exhaust is failing. Do not proceed.

  • Solvent-Specific Gloving: Consult Table 2. Remove your outer nitrile glove and replace it with the appropriate solvent-resistant glove (e.g., Butyl rubber for DMF).

  • Dissolution: Slowly add the solvent to the pre-weighed 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide inside a sealed reaction vessel to prevent solvent vapor escape.

Spill Response and Disposal Plan

In accordance with institutional Chemical Hygiene Plans mandated by4[4], immediate and correct spill response is critical.

  • Solid Spills: Do not sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API). Cover the spill with damp absorbent pads to suppress dust. Carefully scoop the material into a hazardous waste container using a non-sparking tool.

  • Solution Spills: Apply a compatible chemical absorbent (e.g., vermiculite or a commercial spill kit pad) starting from the perimeter and working inward.

  • Disposal: Place all contaminated PPE, wipes, and empty vials into a clearly labeled, sealable container marked "Hazardous Solid Waste - Indole Derivatives". Never dispose of Weinreb amides in standard aqueous waste streams due to their environmental persistence.

Process Flow Visualization

PPE_Selection Start State of 3-(1H-indol-3-yl)- N-methoxy-N-methylpropanamide? Solid Dry Powder / Solid Start->Solid Solution In Solution Start->Solution Weighing Weighing inside Powder Enclosure Solid->Weighing SolventCheck Identify Solvent Solution->SolventCheck PPE_Solid PPE: Double Nitrile Gloves N95/P100 Respirator Safety Goggles Weighing->PPE_Solid SolventDCM DCM / Chloroform SolventCheck->SolventDCM SolventDMF DMF / DMSO SolventCheck->SolventDMF PPE_DCM PPE: Fluorinated/Laminate Gloves Fume Hood Splash Goggles SolventDCM->PPE_DCM PPE_DMF PPE: Butyl Rubber Gloves Fume Hood Splash Goggles SolventDMF->PPE_DMF

Decision matrix for PPE selection when handling the indole Weinreb amide based on physical state.

References

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Research Council.
  • Occupational Exposure Limits and Ratings for Active Ingredients (NIOSH OEB). Erlab. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide
Reactant of Route 2
Reactant of Route 2
3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.